molecular formula C7H7NO3S B069919 2-[(2-Furylmethyl)sulfonyl]acetonitrile CAS No. 175202-36-5

2-[(2-Furylmethyl)sulfonyl]acetonitrile

Cat. No.: B069919
CAS No.: 175202-36-5
M. Wt: 185.2 g/mol
InChI Key: MNEHJAOIEAQEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Furylmethyl)sulfonyl]acetonitrile is a high-purity chemical reagent designed for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. As a specialty nitrile compound featuring a furylmethylsulfonyl functional group, it serves as a versatile building block in organic synthesis. Researchers may utilize this compound in the development of novel pharmaceutical intermediates, agrochemicals, and material science precursors. Its molecular structure combines an electron-rich furan ring with a sulfonyl electron-withdrawing group, making it a valuable scaffold for constructing more complex heterocyclic systems. Precise handling procedures should be followed, and researchers are advised to consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-ylmethylsulfonyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c8-3-5-12(9,10)6-7-2-1-4-11-7/h1-2,4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEHJAOIEAQEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CS(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381092
Record name [(Furan-2-yl)methanesulfonyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-36-5
Record name [(Furan-2-yl)methanesulfonyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-[(2-Furylmethyl)sulfonyl]acetonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-[(2-Furylmethyl)sulfonyl]acetonitrile, a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical architecture, reactivity, a detailed synthetic protocol, and its prospective applications for researchers, scientists, and drug development professionals.

Molecular Architecture and Physicochemical Properties

2-[(2-Furylmethyl)sulfonyl]acetonitrile (CAS No: 175202-36-5) is a unique molecule that marries the electron-rich furan moiety with the strongly electron-withdrawing sulfonyl and nitrile groups.[1][2] This distinct electronic arrangement is the cornerstone of its chemical behavior and utility in synthesis.

Table 1: Physicochemical Properties of 2-[(2-Furylmethyl)sulfonyl]acetonitrile

PropertyValueSource
IUPAC Name 2-[(2-Furylmethyl)sulfonyl]acetonitrile
Molecular Formula C₇H₇NO₃S[2]
Molecular Weight 185.2 g/mol [2]
Canonical SMILES C1=COC(=C1)CS(=O)(=O)CC#N
InChI Key MNEHJAOIEAQEIR-UHFFFAOYSA-N[2]
Monoisotopic Mass 185.014865 Da (Calculated)[2]

The key structural features that dictate the reactivity of this compound are:

  • The Furan Ring: An aromatic heterocycle that can participate in various electrophilic substitution and cycloaddition reactions.[1] The furan moiety is a common scaffold in a multitude of biologically active compounds.[3][4][5]

  • The Sulfonyl Group (SO₂): A powerful electron-withdrawing group that significantly influences the acidity of the adjacent methylene protons.[1][2] Sulfones are integral components of numerous pharmaceuticals.[6]

  • The Acetonitrile Moiety (-CH₂CN): The nitrile group is also electron-withdrawing and provides a handle for further chemical transformations.[1] The methylene protons alpha to both the sulfonyl and nitrile groups are highly activated.

This confluence of functional groups makes 2-[(2-Furylmethyl)sulfonyl]acetonitrile a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and agrochemicals.[1][2]

Chemical Reactivity: The Activated Methylene Bridge

The most significant aspect of 2-[(2-Furylmethyl)sulfonyl]acetonitrile's reactivity is the enhanced acidity of the α-methylene protons (the CH₂ group between the sulfonyl and nitrile groups). The potent electron-withdrawing nature of both the sulfonyl and nitrile groups inductively pulls electron density away from this methylene bridge, making the protons susceptible to abstraction by a base.[1][2]

The resulting carbanion is stabilized by resonance, with the negative charge delocalizing onto the oxygen atoms of the sulfonyl group. This stabilization facilitates the formation of the carbanion, making it a readily accessible and useful nucleophile in a variety of carbon-carbon bond-forming reactions. This inherent reactivity allows for its use in alkylations, aldol-type condensations, and Michael additions, providing a pathway to a diverse array of more complex molecules.

Synthesis of 2-[(2-Furylmethyl)sulfonyl]acetonitrile: A Detailed Experimental Protocol

Synthesis_Workflow

Step 1: Synthesis of the Sulfide Precursor, 2-{[(2-Furylmethyl)thio]acetonitrile}

Rationale: This step involves a standard S-alkylation reaction where the nucleophilic thiol displaces a halide. The use of a strong base like sodium hydride ensures complete deprotonation of the thiol for an efficient reaction.

Materials:

  • Furfuryl mercaptan

  • Chloroacetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of furfuryl mercaptan (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add chloroacetonitrile (1.05 equivalents) dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-{[(2-furylmethyl)thio]acetonitrile}.

Step 2: Oxidation to 2-[(2-Furylmethyl)sulfonyl]acetonitrile

Rationale: The oxidation of the sulfide to the sulfone is a critical step. The use of hydrogen peroxide in glacial acetic acid is an environmentally benign and effective method.[9] The acetic acid acts as both a solvent and a catalyst.

Materials:

  • 2-{[(2-Furylmethyl)thio]acetonitrile}

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-{[(2-furylmethyl)thio]acetonitrile} (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

  • Slowly add 30% hydrogen peroxide (2.5-3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-[(2-Furylmethyl)sulfonyl]acetonitrile.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Spectroscopic Characterization

Accurate characterization of the synthesized 2-[(2-Furylmethyl)sulfonyl]acetonitrile is essential. Below are the predicted spectral data based on the analysis of similar structures.[2]

Table 2: Predicted Spectroscopic Data for 2-[(2-Furylmethyl)sulfonyl]acetonitrile

SpectroscopyFunctional Group/ProtonPredicted Shift/Absorption
¹H NMR Furan H-57.4-7.6 ppm
Furan H-36.4-6.6 ppm
Furan H-46.3-6.5 ppm
-CH₂-SO₂4.5-5.0 ppm
SO₂-CH₂-CN4.0-4.5 ppm
¹³C NMR Furan C-2145-150 ppm
Furan C-5143-146 ppm
Furan C-3110-115 ppm
Furan C-4110-115 ppm
-CH₂-SO₂50-55 ppm
SO₂-CH₂-CN45-50 ppm
IR Nitrile (C≡N)2240-2260 cm⁻¹ (sharp, medium)
Sulfonyl (S=O) asymmetric1300-1350 cm⁻¹ (strong)
Sulfonyl (S=O) symmetric1120-1160 cm⁻¹ (strong)
Furan Ring C-H>3000 cm⁻¹
Aliphatic C-H<3000 cm⁻¹
HRMS [M+H]⁺186.02269 m/z
[M+Na]⁺208.00463 m/z

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in 2-[(2-Furylmethyl)sulfonyl]acetonitrile are of significant interest in medicinal chemistry. Furan-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Similarly, the sulfonamide group is a well-established pharmacophore found in numerous approved drugs.[1]

While specific examples of drug candidates synthesized directly from 2-[(2-Furylmethyl)sulfonyl]acetonitrile are not extensively documented in publicly available literature, its potential as a scaffold is clear. The activated methylene group allows for the facile introduction of various substituents, enabling the generation of diverse chemical libraries for high-throughput screening.

Drug_Discovery_Pathway

The furan ring can act as a bioisostere for a phenyl group, offering modulated steric and electronic properties that can enhance drug-receptor interactions and improve metabolic stability.[3] The sulfonyl group can participate in hydrogen bonding with biological targets, a key interaction for many enzyme inhibitors.

Conclusion

2-[(2-Furylmethyl)sulfonyl]acetonitrile is a highly functionalized and reactive building block with considerable potential for the synthesis of complex heterocyclic systems. Its unique electronic structure, arising from the combination of a furan ring with sulfonyl and nitrile functionalities, makes it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical industries. The detailed synthetic protocol and discussion of its reactivity provided in this guide are intended to empower researchers to explore the full potential of this versatile molecule in their synthetic endeavors.

References

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (n.d.). Retrieved February 22, 2024, from [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). Molecules, 24(18), 3394. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2012). International Journal of Organic Chemistry, 2(3), 238-241. [Link]

  • 2-[(2-Furylmethyl)sulfonyl]acetonitrile. PubChem. (n.d.). Retrieved February 22, 2024, from [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2023). Molecules, 28(6), 2533. [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(6). [Link]

  • Synthesis and Biological Activity of Furan Derivatives. (2011). International Journal of Pharmaceutical Sciences and Research, 2(4), 813. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]

Sources

The Ascendance of Sulfonylacetonitriles: A Technical Guide to a Versatile Scaffold in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonylacetonitrile scaffold and its derivatives, particularly α,β-unsaturated sulfonylacrylonitriles, have emerged as a compelling structural motif in modern medicinal chemistry. Characterized by a unique combination of chemical reactivity and synthetic tractability, these compounds have proven to be highly effective as targeted covalent inhibitors against a range of clinically relevant protein targets. Their mechanism of action, primarily through covalent modification of nucleophilic amino acid residues like cysteine, offers a pathway to achieving high potency and prolonged pharmacodynamic effects. This guide provides an in-depth exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of sulfonylacetonitrile derivatives. It serves as a technical resource, complete with detailed experimental protocols, to empower researchers in the design and development of next-generation covalent therapeutics.

Introduction: The Strategic Value of the Sulfonylacetonitrile Core

Sulfur-containing functional groups are privileged motifs in drug design, present in a significant portion of approved medicines.[1] The sulfonyl group (R-SO₂-R'), in particular, is a versatile component, acting as a stable, polar, and effective hydrogen bond acceptor that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] When positioned adjacent to a nitrile group, the sulfonyl moiety creates an "active methylene" compound, rendering the α-proton acidic and amenable to a wide range of chemical transformations.[3]

This unique chemical architecture makes sulfonylacetonitriles valuable building blocks in organic synthesis. More importantly, their α,β-unsaturated derivatives, sulfonylacrylonitriles, function as potent Michael acceptors.[4][5] This property allows them to act as electrophilic "warheads" in targeted covalent inhibitors (TCIs), which are designed to form a stable bond with a target protein.[6] Covalent inhibition offers distinct advantages, including enhanced potency, prolonged target engagement, and the potential to overcome drug resistance.[6][7] The sulfonylacrylonitrile scaffold has been successfully employed to develop selective inhibitors for enzymes implicated in cancer and neurodegenerative diseases, demonstrating its broad therapeutic potential.[1]

Synthetic Strategies: Building the Core Scaffold

The synthesis of sulfonylacetonitrile derivatives can be broadly approached via two main strategies: the preparation of the core saturated sulfonylacetonitrile and its subsequent elaboration, or the direct formation of the activated sulfonylacrylonitrile.

Synthesis of Phenylsulfonylacetonitrile (A Key Starting Material)

A common precursor for many derivatives is phenylsulfonylacetonitrile. Its synthesis can be achieved through the reaction of sodium benzenesulfinate with chloroacetonitrile.

Knoevenagel Condensation for Sulfonylacrylonitrile Synthesis

The most direct and widely used method for preparing the biologically active sulfonylacrylonitriles is the Knoevenagel condensation.[8][9] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, in this case, a sulfonylacetonitrile.[8][10]

Experimental Protocol 1: General Synthesis of a Sulfonylacrylonitrile Derivative via Knoevenagel Condensation

This protocol describes a general method for the synthesis of an (E)-2-aryl-3-phenylsulfonylacrylonitrile derivative.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Phenylsulfonylacetonitrile (1.0 mmol)

  • Piperidine (0.1 mmol, ~10 mol%)

  • Ethanol (5-10 mL)

  • Magnetic stirrer and heating plate

  • Round-bottom flask with reflux condenser

  • Standard glassware for work-up and purification (Büchner funnel, etc.)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), phenylsulfonylacetonitrile (1.0 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature to achieve dissolution.

  • Add piperidine (0.1 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion (typically 1-4 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Wash the collected solid with cold ethanol or a mixture of ethanol/water to remove impurities.

  • Dry the product under vacuum to yield the desired sulfonylacrylonitrile. The product can be further purified by recrystallization if necessary.

The following diagram illustrates the general workflow for this synthetic transformation.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A Aromatic Aldehyde D Knoevenagel Condensation A->D B Sulfonylacetonitrile B->D C Base Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) Heat C->D Reaction Conditions E Work-up & Purification (Cooling, Filtration, Washing) D->E F Final Product: α,β-Unsaturated Sulfonylacrylonitrile E->F

Caption: Covalent modification via Michael addition.

While the primary mechanism involves reaction with cysteine, the nitrile group itself can also act as a reversible covalent warhead, particularly with serine or cysteine proteases, forming a thioimidate adduct. [6][11]This dual reactivity further enhances the versatility of the scaffold in drug design.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The sulfonylacetonitrile scaffold has been successfully applied to develop inhibitors for several important enzyme classes.

Case Study: PME-1 Inhibitors for Neurodegenerative Disease and Cancer

Protein Phosphatase Methylesterase-1 (PME-1) is a serine hydrolase implicated in cancer and Alzheimer's disease. High-throughput screening identified sulfonylacrylonitriles as a promising class of PME-1 inhibitors. [1]A subsequent medicinal chemistry campaign led to the optimization of a lead compound, culminating in inhibitor 28 (AMZ30), which demonstrated a potent IC₅₀ of 600 nM and over 100-fold selectivity against other serine hydrolases. [1] The structure-activity relationship (SAR) studies for this series provide valuable insights for drug design:

  • The Sulfonylacrylonitrile Core is Essential: Reduction of either the olefin or the nitrile group resulted in a complete loss of activity, confirming this moiety as the key pharmacophore responsible for covalent inhibition. [1]* Substitutions on the Phenyl Sulfonyl Group: Small electron-withdrawing groups, such as fluorine at the 4-position, were found to enhance potency.

  • Modifications to the Sulfonamide Moiety: Exploration of the sulfonamide portion of the molecule revealed that specific substitutions, like a 3-nitro group on the aromatic ring, significantly improved inhibitory activity.

Table 1: Structure-Activity Relationship of Sulfonylacrylonitrile Analogues as PME-1 Inhibitors

CompoundR¹ (Sulfonamide)R² (Phenyl Sulfonyl)PME-1 IC₅₀ (µM)
2 4-F-PhH10.8
19 3-NO₂-PhH2.6
23 3-NO₂-Ph4-F1.1
28 3-NO₂-Ph4-F0.6
Data sourced and adapted from Bachovchin et al., J. Med. Chem. 2010.
[1]
Kinase Inhibition in Oncology

The sulfonyl group is a common feature in many kinase inhibitors. While specific examples of sulfonylacetonitrile derivatives are emerging, the related sulfonylated scaffolds have shown significant promise as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is overexpressed in many cancers. [12]The sulfonyl group often engages in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase. The addition of a reactive acrylonitrile warhead is a rational strategy to achieve potent and irreversible inhibition of kinases that possess a suitably located cysteine residue, such as in certain EGFR mutants.

Biological Evaluation: Protocols for In Vitro Characterization

The robust characterization of novel inhibitors is paramount in the drug discovery process. This involves determining their potency (IC₅₀), understanding their mechanism of action, and assessing their selectivity.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a step-by-step method for determining the IC₅₀ of a test compound against a target kinase (e.g., EGFR) using the luminescent ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. [13][14] Materials:

  • Target kinase enzyme (e.g., EGFR) and its specific substrate (e.g., a poly(Glu,Tyr) peptide).

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT). [15]* ATP solution.

  • Test compound (inhibitor) dissolved in DMSO.

  • 384-well white assay plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. Ensure the final DMSO concentration in the assay is constant and low (e.g., ≤1%).

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of test compound dilution (or DMSO for control).

    • 2 µL of enzyme solution (at a pre-determined optimal concentration).

    • 2 µL of substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Record the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the "no inhibitor" control (DMSO only) as 100% activity and a "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

The following diagram outlines the workflow for inhibitor screening and potency determination.

G A Compound Library (Serial Dilutions) B Primary Biochemical Assay (e.g., ADP-Glo™) A->B C Data Acquisition (Luminescence Reading) B->C D Data Analysis (Normalization) C->D E Dose-Response Curve Fitting (Non-linear Regression) D->E F IC₅₀ Value Determination E->F

Caption: Workflow for IC50 determination of novel inhibitors.

Challenges and Future Outlook

Despite their promise, the development of covalent inhibitors, including sulfonylacetonitrile derivatives, requires careful optimization. A key challenge is balancing the electrophilic reactivity of the warhead. It must be reactive enough to engage the target protein efficiently but not so reactive that it causes widespread off-target modifications, which can lead to toxicity. [7] The future of the sulfonylacetonitrile scaffold is bright. Its synthetic accessibility and tunable reactivity make it an ideal platform for developing highly selective covalent probes to study protein function and for creating novel therapeutics. Future research will likely focus on:

  • Expanding the Target Space: Applying the scaffold to new and challenging drug targets, including those previously considered "undruggable."

  • Reversible Covalent Inhibition: Fine-tuning the electronics of the warhead to develop reversible covalent inhibitors, which can offer a better safety profile.

  • Proteolysis Targeting Chimeras (PROTACs): Incorporating the sulfonylacetonitrile warhead into PROTACs to achieve targeted protein degradation, a novel and powerful therapeutic modality.

Conclusion

Sulfonylacetonitrile derivatives represent a powerful and versatile class of compounds in the medicinal chemist's toolkit. Their role as effective covalent warheads, combined with their synthetic tractability, has enabled the development of potent and selective inhibitors for a growing number of therapeutic targets. The principles and protocols outlined in this guide demonstrate the scaffold's proven utility and provide a framework for its future application in the rational design of next-generation covalent medicines. By continuing to explore the rich chemistry of this scaffold, researchers are well-positioned to address unmet medical needs in oncology, neurodegeneration, and beyond.

References

  • Schirmeister, T., et al. (2021). Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bachovchin, D. A., et al. (2010). Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Acevedo, O., et al. (2026). Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. WIREs Computational Molecular Science. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]

  • Ghosh, A., et al. (2023). Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins. Analyst. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Patil, S. B., et al. (2014). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Scientific & Engineering Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Figueras, F., et al. (2008). Influence of basic properties of Mg, Al-mixed oxides on their catalytic activity in Knoevenagel condensation between benzaldehyde and phenylsulfonylacetonitrile. Catalysis Today. Retrieved from [Link]

  • Ghosh, A., et al. (2023). Light controlled reversible Michael addition of cysteine: a new tool for dynamic site-specific labeling of proteins. Analyst. Retrieved from [Link]

  • Mager, P. P., et al. (1998). Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Pathan, A. A., et al. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Han, H., et al. (2022). A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication. bioRxiv. Retrieved from [Link]

  • Schäfer, C. M., & Dudley, G. B. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. Organic Letters. Retrieved from [Link]

  • Amornsamankul, T., et al. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega. Retrieved from [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). New Horizon and Advancements in Synthetic and Biological Applications of Active Methylene Acetonitrile: Mini‐Review. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2021). Synthesis of α-Sulfonyl Ketones through a Salicylic Acid- Catalyzed Multicomponent Reaction Involving Arylsulfonation. Retrieved from [Link]

  • YouTube. (2025). QSAR: Quantitative structure–activity relationship PART 1. Retrieved from [Link]

  • Ekins, S., et al. (2005). Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. Pharmaceutical Research. Retrieved from [Link]

  • SciSpace. (2001). Top 23 Quantitative Structure-activity Relationships papers published in 2001. Retrieved from [Link]

  • ResearchGate. (2006). Development of Quantitative StructureActivity Relationships and Its Application in Rational Drug Design. Retrieved from [Link]

Sources

Furan-Based Cysteine Protease Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan scaffold, a five-membered aromatic heterocycle, has garnered significant attention in medicinal chemistry as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] This technical guide provides an in-depth exploration of furan-based cysteine protease inhibitors, a promising class of molecules for therapeutic intervention in a range of diseases. We will delve into the mechanistic intricacies of their inhibitory action, explore structure-activity relationships, detail synthetic strategies, and present field-proven experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering the technical grounding and practical insights required to advance the discovery of novel furan-based therapeutics.

Introduction: The Rationale for Targeting Cysteine Proteases with Furan-Based Inhibitors

Cysteine proteases are a class of enzymes that play a pivotal role in numerous physiological and pathological processes, including protein degradation, immune response, cell signaling, and apoptosis.[2][3] Their dysregulation has been implicated in a wide array of human diseases such as cancer, neurodegenerative disorders, and infectious diseases caused by parasites and viruses.[2][4] This makes them highly attractive targets for therapeutic intervention.[2]

The active site of a cysteine protease features a catalytic triad composed of cysteine, histidine, and asparagine residues.[5] The key mechanistic feature is the nucleophilic thiol group of the cysteine residue, which is responsible for cleaving peptide bonds in substrate proteins.[5][6] Cysteine protease inhibitors function by binding to the active site and preventing this catalytic activity, often through the formation of a covalent bond with the active site cysteine.[2][4]

The furan ring has emerged as a versatile and effective scaffold in the design of these inhibitors.[7][8] Its unique electronic properties and synthetic accessibility make it an ideal starting point for the development of potent and selective inhibitors.[1] Furan-containing compounds can act as bioisosteres for other aromatic systems like phenyl rings, offering advantages in modulating metabolic stability, drug-receptor interactions, and overall bioavailability.[7][9]

The Furan Scaffold as a Covalent "Warhead"

A key strategy in designing potent enzyme inhibitors is the incorporation of an electrophilic "warhead" that can form a covalent bond with a nucleophilic residue in the enzyme's active site.[4] The furan ring, particularly when appropriately substituted, can be engineered to function as such a warhead.

Mechanism of Covalent Inhibition

The inhibitory mechanism of many furan-based cysteine protease inhibitors involves the furan ring acting as a latent electrophile. Upon binding to the active site, the nucleophilic thiol group of the catalytic cysteine residue attacks an electrophilic center on or adjacent to the furan ring. This leads to the formation of a stable covalent adduct, thereby irreversibly inactivating the enzyme. The reactivity of the furan scaffold can be fine-tuned through the addition of electron-withdrawing or -donating groups, allowing for a balance between inhibitory potency and off-target reactivity.[10]

Structure-Activity Relationships (SAR) of Furan-Based Inhibitors

The potency and selectivity of furan-based cysteine protease inhibitors are highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into viable drug candidates.

Substituent Effects on the Furan Ring

The nature and position of substituents on the furan ring significantly influence the inhibitor's activity. Electron-withdrawing groups can enhance the electrophilicity of the furan system, increasing its reactivity towards the active site cysteine. Conversely, electron-donating groups may modulate binding affinity and pharmacokinetic properties. Systematic modifications of the furan core are essential to identify the optimal substitution pattern for a given cysteine protease target.[11]

Role of Peptidomimetic Scaffolds

Many potent furan-based inhibitors incorporate peptidomimetic structures that mimic the natural substrates of the target protease.[12] These scaffolds are designed to interact with the substrate-binding pockets (subsites) of the enzyme, thereby increasing the inhibitor's affinity and selectivity.[5] The design of these peptidomimetic portions is guided by the known substrate specificity of the target protease.

Synthetic Strategies for Furan-Based Inhibitors

The development of efficient and versatile synthetic routes is paramount for generating diverse libraries of furan-based compounds for screening and optimization. Several established methods can be employed for the synthesis of substituted furans.

The Paal-Knorr Furan Synthesis

A cornerstone of furan chemistry is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[9] This method is robust and allows for the introduction of a wide range of substituents on the resulting furan ring.

Modern Synthetic Methodologies

More recent synthetic advancements, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), have enabled the facile diversification of furan scaffolds.[13] These methods allow for the late-stage introduction of various functional groups, which is highly advantageous in a drug discovery setting for rapidly exploring SAR.[13] Iodocyclization of 2-alken-1-ones is another powerful technique for preparing highly substituted furan intermediates.[13]

Therapeutic Applications and Key Examples

Furan-based cysteine protease inhibitors have shown promise in a variety of therapeutic areas.

Antiparasitic Agents

Cysteine proteases are essential for the survival and pathogenesis of several parasites, including Plasmodium falciparum (malaria) and Trypanosoma cruzi (Chagas disease).[14][15] Inhibitors targeting parasitic cysteine proteases like falcipain and cruzain have demonstrated potent antiparasitic activity in preclinical models.[15][16]

Anticancer Therapeutics

Certain cathepsins, a family of human cysteine proteases, are overexpressed in various cancers and are involved in tumor progression and metastasis.[] Furan-containing molecules that inhibit these enzymes can induce apoptosis in cancer cells and are being investigated as potential anticancer agents.[1][7]

Anti-inflammatory Drugs

Caspases are a family of cysteine proteases that play a central role in inflammation and apoptosis.[18] VX-765, a prodrug of a potent caspase-1 inhibitor, has shown anti-inflammatory effects by blocking the release of pro-inflammatory cytokines.[19] While not a furan-based inhibitor itself, the principles of targeting caspases are relevant to the development of novel furan-containing anti-inflammatory agents.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of furan-based cysteine protease inhibitors.

General Protocol for Paal-Knorr Furan Synthesis

This protocol describes the acid-catalyzed cyclization of a 1,4-dicarbonyl precursor to a substituted furan.[9]

Materials:

  • 1,4-dicarbonyl precursor (1.0 equivalent)

  • Ethanol or glacial acetic acid (solvent)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the purified 1,4-dicarbonyl precursor in a suitable solvent.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the solution.

  • Heat the reaction mixture to reflux for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired substituted furan.

In Vitro Cysteine Protease Inhibition Assay

This protocol outlines a general method for determining the inhibitory potency (IC50) of a compound against a target cysteine protease using a fluorogenic substrate.

Materials:

  • Purified cysteine protease

  • Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)

  • Fluorogenic substrate (e.g., Z-FR-AMC for cathepsins)

  • Test compound (furan-based inhibitor) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In the wells of the microplate, add the assay buffer.

  • Add the test compound dilutions to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the purified enzyme to all wells except for the blank (buffer only).

  • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Key Concepts

Mechanism of Covalent Inhibition

G cluster_0 Enzyme Active Site cluster_1 Furan-based Inhibitor Cys_SH Cysteine Thiol (Nucleophile) His_N Histidine Cys_SH->His_N Activation Furan_Inhibitor Furan Ring (Electrophile) Cys_SH->Furan_Inhibitor Nucleophilic Attack Covalent_Adduct Stable Covalent Adduct (Enzyme Inactivated) Furan_Inhibitor->Covalent_Adduct Forms G start Start: Compound Library synthesis Synthesis of Furan Derivatives start->synthesis primary_screen Primary Screen: In Vitro Enzyme Assay synthesis->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Iterative Design lead_optimization->synthesis in_vivo_testing In Vivo Efficacy & Toxicity Studies lead_optimization->in_vivo_testing end End: Drug Candidate in_vivo_testing->end

Caption: Workflow for screening furan-based cysteine protease inhibitors.

Challenges and Future Directions

While furan-based inhibitors hold great promise, challenges remain. A key consideration is selectivity, as inhibiting off-target proteases can lead to toxicity. [18]Future research will focus on designing highly selective inhibitors through structure-based drug design and by targeting unique features of the target protease's active site. Additionally, optimizing the pharmacokinetic properties of these compounds to ensure good oral bioavailability and metabolic stability is crucial for their successful clinical development. The continued exploration of novel synthetic methodologies will also be vital for accessing new chemical space and discovering next-generation furan-based therapeutics.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Synthesis of Substituted Furans from (Z)-1,4-Dibromobut-2-ene: Application Notes and Protocols. Benchchem.
  • Furan warheads for covalent trapping of weak protein–protein interactions: cross-linking of thymosin β4 to actin. Chemical Communications (RSC Publishing).
  • Solution-Phase Synthesis of a Highly Substituted Furan Library. PMC.
  • The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • Development of “Furan Warhead”-Equipped Antagonistic Nanobodies for Covalent Cross-Linking to the Epidermal Growth Factor Receptor | Request PDF. ResearchGate.
  • A Review on Biological and Medicinal Significance of Furan. Al-Mukhtar Journal of Sciences.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC.
  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • Synthesis of typically substituted bicyclic c‐fused furan. ResearchGate.
  • Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity. PMC.
  • Design and Synthesis of Covalent Inhibitors of FabA. ACS Omega.
  • Development of "Furan Warhead"-Equipped Antagonistic Nanobodies for Covalent Cross-Linking to the Epidermal Growth Factor Receptor. PubMed.
  • Highly substituted benzo[b]furan synthesis through substituent migration. RSC Publishing.
  • A long way to go: caspase inhibitors in clinical use. PMC.
  • Caspase Substrates and Inhibitors. PMC.
  • STRUCTURE-ACTIVITY RELATIONSHIPS OF CYSTEINE PROTEASE INHIBITORS. LUME.
  • Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones. PMC.
  • Macromolecular inhibitors of malarial cysteine proteases —An invited review. Scientific Research Publishing.
  • Development of inhibitors of the cysteine proteases rhodesain of T. b. rhodesiense and falcipain-2 of P. falciparum. Hilaris Publisher.
  • What are cysteine protease inhibitors and how do they work?. Patsnap Synapse.
  • Cysteine Protease Inhibitors Cure an Experimental Trypanosoma cruzi Infection. PMC.
  • Structure-activity relationships for inhibition of cysteine protease activity and development of Plasmodium falciparum by peptidyl vinyl sulfones. PubMed.
  • Effect of PCA on Caspase 9 and Caspase 3 activities in liver and kidney... ResearchGate.
  • Comparison of Efficacies of Cysteine Protease Inhibitors against Five Strains of Plasmodium falciparum. PMC.
  • Falstatin, a Cysteine Protease Inhibitor of Plasmodium falciparum, Facilitates Erythrocyte Invasion. PLOS Pathogens.
  • Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Bi… OUCI.
  • Design strategy of the prepared furan-based compounds. ResearchGate.
  • Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. PMC.
  • Development and Prospects of Furin Inhibitors for Therapeutic Applications. MDPI.
  • Structural studies of cysteine proteases and their inhibitors*. Biblioteka Nauki.
  • Structural studies of cysteine proteases and their inhibitors. | Request PDF. ResearchGate.
  • Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. MDPI.
  • cathepsin H Inhibitors. Santa Cruz Biotechnology.
  • What are Cathepsin Inhibitors?. News-Medical.Net.
  • Proteases Inhibitors-Proteases Signaling Pathway. BOC Sciences.
  • Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. ResearchGate.
  • Inhibitors of cysteine proteases. PubMed.

Sources

A Technical Guide to the Bioisosteric Replacement of Phenyl with Furan in Sulfonyl Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosterism, the replacement of a molecular fragment with another that retains similar physicochemical properties, is a cornerstone of this process.[1][2] The phenyl ring, while ubiquitous in pharmaceuticals, often introduces metabolic liabilities and suboptimal physicochemical properties. This guide provides an in-depth technical analysis of the bioisosteric replacement of the phenyl group with a furan ring, with a specific focus on the sulfonyl nitrile scaffold. We will explore the fundamental physicochemical differences that drive this strategic exchange, detail synthetic methodologies, and critically evaluate the profound impact on metabolic stability, potency, and potential toxicities. This document serves as a practical and authoritative resource for drug development professionals seeking to leverage this powerful bioisosteric switch to overcome common optimization challenges.

The Principle of Bioisosterism: Beyond Structural Mimicry

The concept of bioisosterism has evolved from a simple observation of atomic similarities to a sophisticated strategy in drug design.[3] Initially described by Langmuir, the principle centered on atoms and groups sharing the same number of valence electrons.[3] However, its modern application in medicinal chemistry, termed bioisosterism by Friedman, is far more nuanced.[4] It involves substituting a moiety within a bioactive molecule with another that, while potentially different in atomic composition, maintains the critical steric, electronic, and conformational properties required for the desired biological activity.[1]

The goal of a bioisosteric replacement is rarely just to maintain activity. Instead, it is a tactical maneuver to fine-tune a molecule's disposition within the body.[2] A successful replacement can:

  • Enhance target potency and selectivity.[1]

  • Improve physicochemical properties like solubility and cell permeability.[2][5]

  • Alter metabolic pathways to increase stability or avoid toxic metabolites.[1]

  • Generate novel intellectual property.[2]

The phenyl-to-furan replacement is a classic example of a "non-classical" bioisosteric switch, where the rings differ in atom count, aromaticity, and electronic distribution, yet can occupy the same receptor binding pocket while offering distinct pharmacological advantages.[6]

Comparative Analysis: Phenyl vs. Furan

While furan can function as a bioisostere for a phenyl ring, their properties are not identical.[6] Understanding these differences is the key to rationally applying this substitution. Furan is a five-membered aromatic heterocycle containing one oxygen atom, which imparts properties distinct from the six-membered carbocyclic phenyl ring.[6][7]

Physicochemical Property Comparison

The decision to replace a phenyl ring with furan is driven by the latter's unique combination of size, polarity, and electronic nature.

PropertyPhenyl RingFuran RingRationale for Replacement
Size & Shape Planar, six-memberedPlanar, five-membered, smallerFuran offers a smaller steric footprint, which can be beneficial for fitting into constrained binding pockets.
Aromaticity Highly aromatic (Resonance Energy: ~36 kcal/mol)[8]Moderately aromatic (Resonance Energy: ~16-21 kcal/mol)[8][9]Lower aromaticity makes the furan ring more susceptible to metabolic oxidation, a key consideration for stability.[8]
Electronic Nature Electron-rich, non-polarElectron-rich due to oxygen lone pair donation into the π-system.[6][8]The oxygen atom makes the ring more electron-rich than benzene, influencing its reactivity in electrophilic substitutions.[6][10]
Dipole Moment 0 D~0.7 DThe presence of the heteroatom introduces a dipole, which can increase polarity and potential for hydrogen bonding.
Hydrogen Bonding π-system can act as a weak H-bond acceptor.The ether oxygen acts as a hydrogen bond acceptor.[6]Enhanced H-bond acceptor capacity can lead to improved interactions with biological targets and better solubility.
Lipophilicity (cLogP) HigherLowerThe replacement generally reduces lipophilicity, which can improve solubility and the overall ADME profile.[5]
Visualization: Structural and Electronic Differences

The following diagram illustrates the key structural and electronic distinctions between the phenyl and furan rings.

G cluster_phenyl Phenyl Ring cluster_furan Furan Ring p1 Non-polar High Aromaticity Size: ~2.8 Å radius f1 Polar (Dipole Moment) Lower Aromaticity Size: Smaller Footprint H-Bond Acceptor (Oxygen)

Caption: Key property differences between Phenyl and Furan rings.

Strategic Rationale: The Metabolic Perspective

One of the most compelling reasons to replace a phenyl ring is to modulate a compound's metabolism. Phenyl rings are often subject to oxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of phenols. While this can be a standard clearance pathway, it can also lead to issues like the formation of reactive quinone species or unfavorable pharmacokinetics.

The furan ring presents a different metabolic profile. It is also susceptible to CYP-mediated oxidation, but the pathway and resulting metabolites are distinct.[11]

The Double-Edged Sword of Furan Metabolism

The metabolism of furan is primarily initiated by CYP enzymes, with CYP2E1 and CYP3A4 being significant contributors.[12] This process involves the oxidation of the electron-rich furan ring.[12][13]

  • Metabolic Activation: The initial oxidation can form an unstable epoxide intermediate.[13]

  • Ring Opening: This epoxide is prone to rearrangement, leading to the formation of a highly reactive α,β-unsaturated dialdehyde, specifically cis-2-butene-1,4-dial (BDA).[12][13]

  • Toxicity Concerns: BDA is an electrophilic species that can covalently bind to cellular nucleophiles like proteins and DNA, which is the mechanistic basis for the hepatotoxicity and carcinogenicity observed with furan itself.[13][14]

While this pathway is a significant liability, it is also highly predictable. In a drug discovery context, this "metabolic hotspot" can be addressed through several strategies:

  • Steric Hindrance: Placing substituents near the furan ring can sterically block the approach of CYP enzymes, slowing the rate of oxidation.

  • Electronic Modulation: Adding electron-withdrawing groups to the furan ring can decrease its electron density, making it less susceptible to oxidation.

  • Deuteration: Replacing hydrogen atoms on the furan ring with deuterium can slow the rate of metabolism due to the kinetic isotope effect, where the stronger carbon-deuterium bond is harder for enzymes to break.[12]

By replacing a metabolically labile phenyl group with a furan, medicinal chemists can introduce a new, often more predictable, site of metabolism that can be fine-tuned to achieve a desired pharmacokinetic profile.

Visualizing the Metabolic Pathway of Furan

The following diagram outlines the critical metabolic activation pathway for the furan ring.

G Furan Furan-Containing Drug Epoxide Reactive Epoxide Intermediate Furan->Epoxide CYP450 Oxidation (e.g., CYP2E1, CYP3A4) BDA cis-2-butene-1,4-dial (BDA) (α,β-unsaturated dialdehyde) Epoxide->BDA Rearrangement Adducts Covalent Adducts (Protein, DNA) BDA->Adducts Nucleophilic Attack

Caption: Metabolic activation of the furan ring to a reactive intermediate.

Synthesis of Furan-Containing Sulfonyl Nitriles

The incorporation of a furan ring into a sulfonyl nitrile scaffold requires robust synthetic strategies. The most common approaches involve the functionalization of a pre-formed furan ring, typically through electrophilic substitution.[10]

General Synthetic Workflow: Electrophilic Sulfonation

A prevalent method for creating the key furan sulfonyl intermediate is the electrophilic sulfonation of a suitable furan derivative, which is then converted to the sulfonamide and subsequently the nitrile. The workflow often starts with a substituted furan to direct the regiochemistry of the sulfonation.

G Start Substituted Furan (e.g., Ethyl 3-furoate) SulfonicAcid Furan Sulfonic Acid Start->SulfonicAcid 1. Sulfonating Agent (e.g., Chlorosulfonic Acid) SulfonylChloride Furan Sulfonyl Chloride SulfonicAcid->SulfonylChloride 2. Chlorinating Agent (e.g., PCl5, SOCl2) Sulfonamide Furan Sulfonamide SulfonylChloride->Sulfonamide 3. Amination (e.g., NH4OH) FinalProduct Target Furan Sulfonyl Nitrile Sulfonamide->FinalProduct 4. Dehydration (e.g., Trifluoroacetic Anhydride)

Caption: General synthetic workflow for furan sulfonyl nitriles.

Experimental Protocol: Synthesis of Furan-2-Sulfonamide

This protocol describes a representative synthesis of a furan sulfonamide intermediate, adapted from established methodologies for the electrophilic sulfonation of furans.[10][15]

Objective: To synthesize furan-2-sulfonamide from furan.

Materials:

  • Furan

  • Pyridine-Sulfur Trioxide complex

  • Pyridine (anhydrous)

  • Ammonium Hydroxide (aqueous solution)

  • Hydrochloric Acid (aqueous solution)

  • Sodium Chloride (brine)

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

  • Standard laboratory glassware, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve furan (1.0 eq) in anhydrous pyridine (5-10 volumes) under a nitrogen atmosphere.

  • Sulfonation: Cool the solution to 0°C using an ice bath. Add the pyridine-sulfur trioxide complex (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Ammonolysis: To the cold aqueous mixture, slowly add concentrated ammonium hydroxide until the solution is strongly basic (pH > 10). This converts the intermediate sulfonyl chloride/sulfonic acid to the sulfonamide. Stir for 1 hour.

  • Acidification & Extraction: Acidify the solution to pH 2-3 with cold aqueous HCl. Extract the aqueous layer three times with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude furan-2-sulfonamide by recrystallization or column chromatography to yield the final product.

Self-Validation: The identity and purity of the product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Evaluating Performance: The Metabolic Stability Assay

To empirically validate the hypothesis that a phenyl-to-furan switch alters metabolic fate, an in vitro metabolic stability assay using human liver microsomes (HLM) is essential.[11] This assay quantifies the rate at which a compound is metabolized by the major drug-metabolizing enzymes.

Protocol: In Vitro Metabolic Stability in HLM

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Human Liver Microsomes (HLM), pooled

  • Test compounds (Phenyl-sulfonyl nitrile and Furan-sulfonyl nitrile analogues)

  • NADPH regenerating system (NRS) solution (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system.

Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO (e.g., 10 mM) and create working solutions by diluting in phosphate buffer to achieve a final assay concentration of 0.5-1.0 µM.

  • Microsome Preparation: Thaw HLM on ice and dilute with cold phosphate buffer to a working concentration (e.g., 2 mg/mL).

  • Reaction Plate Setup: Add the HLM solution to the wells of a 96-well plate. Include negative control wells without the NRS to check for non-enzymatic degradation.[11]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding pre-warmed NRS solution to all wells (except negative controls).[11]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing the internal standard.[11] The 0-minute time point represents 100% of the initial compound.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

Data Interpretation and Illustrative Comparison

The percentage of the parent compound remaining is plotted against time. The rate of disappearance is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Illustrative Data: The following table presents hypothetical but representative data for a pair of phenyl and furan analogues, demonstrating the potential impact of the bioisosteric switch.

CompoundStructurePotency (IC₅₀, nM)Aqueous Solubility (µM)HLM Stability (t½, min)Intrinsic Clearance (µL/min/mg)
Phenyl Analogue Phenyl-SO₂CN505> 6015
Furan Analogue Furan-SO₂CN65452548

In this illustrative case, the furan analogue shows a modest drop in potency but a significant 9-fold improvement in aqueous solubility . Critically, it demonstrates lower metabolic stability (shorter half-life). This is not necessarily a negative outcome; a compound that is too stable can lead to accumulation and off-target toxicity. The furan analogue's moderate clearance rate may be more desirable for achieving an optimal pharmacokinetic profile, a direct and actionable result of the bioisosteric replacement.

Conclusion and Future Outlook

The bioisosteric replacement of a phenyl ring with furan is a powerful, field-proven strategy in modern drug discovery.[6][7] It is not merely a substitution of one aromatic ring for another but a deliberate tactic to modulate key drug-like properties. The introduction of the furan heteroatom enhances polarity, improves solubility, and provides a new handle for interacting with biological targets.[6] Most importantly, it fundamentally alters the metabolic profile of a molecule, introducing a predictable site of oxidation that can be rationally engineered to control pharmacokinetic behavior. While the potential for metabolic activation to reactive intermediates necessitates careful toxicological assessment, the benefits of this replacement in overcoming challenges of poor solubility and metabolic instability are well-documented.[13] For the medicinal chemist working with sulfonyl nitriles or other scaffolds, the phenyl-to-furan switch should be considered an essential tool for lead optimization.

References

  • Benchchem. (n.d.). Comparative Metabolic Stability Analysis: Furan.
  • Al-Ostoot, F. H., Al-Shdefat, R., Al-Mazaideh, G. M., Al-Tarawneh, A., Al-Smadi, M., Al-Zoubi, M. S., & Al-Awaida, W. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(6), 745–753. Retrieved from [Link]

  • Karlstetter, M., & Mally, A. (2021). Metabolic pathways of furan leading to formation of potential biomarkers of furan exposure. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Metabolic Stability of Furo[3,4-d]pyrimidine Drug Candidates.
  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [This is a foundational review, a general URL to the journal would be appropriate: https://pubs.rsc.org/en/journals/journalissues/cs]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Methods and Principles in Medicinal Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). literature review on substituted furan compounds.
  • YouTube. (2020). Physical and Chemical Properties of Furan. Retrieved from [Link]

  • ResearchGate. (n.d.). AEDs of the three bioisosteric moieties (carboxylic acid, furan, and.... Retrieved from [Link]

  • Benchchem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • de la Torre, A., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Scribd. (n.d.). Furan: Properties, Synthesis, and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Charges of the three bioisosteric moieties (carboxylic acid, furan, and.... Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Furan. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furonitrile. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds.
  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.
  • PharmaBlock. (n.d.). Bridge-Fused Rings as m-Phenyl Bioisosteres.
  • ResearchGate. (n.d.). A Sulfone-Based Strategy for the Preparation of 2,4-Disubstituted Furan Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Retrieved from [Link]

Sources

The 2-Furylmethyl Sulfone Scaffold: An Introduction

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Analysis of 2-Furylmethyl Sulfone

This guide provides a comprehensive technical exploration of the 2-furylmethyl sulfone moiety as a critical pharmacophore in modern drug discovery. We will dissect its core structural features, delve into established structure-activity relationships (SAR), and provide detailed workflows for both computational modeling and experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

In the landscape of medicinal chemistry, certain structural motifs consistently appear in biologically active compounds due to their favorable physicochemical and drug-like properties. The 2-furylmethyl sulfone is one such scaffold. It consists of a furan ring connected via a methylene (-CH2-) linker to a sulfonyl group (-SO2-).

This arrangement is not a random assortment of atoms; it is a deliberate combination of functional groups that imparts significant therapeutic potential. Sulfone-containing compounds are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The sulfonyl group, being a strong hydrogen-bond acceptor and metabolically robust, often serves as a key anchoring point within a biological target.[3] When combined with the furan ring—a versatile heterocyclic aromatic system—the resulting scaffold offers a unique blend of steric, electronic, and bonding characteristics that make it a privileged pharmacophore for rational drug design.

Core Pharmacophoric Features: A Structural Dissection

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. The 2-furylmethyl sulfone scaffold can be broken down into three primary components, each contributing distinct features to the overall pharmacophore.

  • The Furan Ring : This five-membered aromatic heterocycle is a hub of functionality. Its aromatic nature allows for potential π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a protein binding pocket. The lone pair electrons on the furan's oxygen atom can act as a hydrogen bond acceptor. Furthermore, the ring itself presents a defined hydrophobic surface.

  • The Methylene Linker : The -CH2- group provides crucial flexibility. It acts as a non-rigid spacer, allowing the furan and sulfone moieties to adopt optimal orientations for binding to a target protein. This conformational adaptability is often key to achieving high-affinity interactions.

  • The Sulfone Group : The -SO2- group is arguably the most critical feature. The two oxygen atoms are powerful hydrogen bond acceptors, capable of forming strong, directional interactions with hydrogen bond donors (e.g., backbone N-H groups or side chains of Arginine, Lysine) in a receptor. Its tetrahedral geometry and significant dipole moment make it a unique bioisostere for other functional groups, while its bulk and electronic properties can dictate the molecule's overall shape and reactivity.[1]

G cluster_scaffold 2-Furylmethyl Sulfone Scaffold cluster_features Core Pharmacophoric Features cluster_interactions Potential Biological Interactions Scaffold [Furan]-CH2-SO2-R Furan Furan Ring Methylene Methylene Linker Sulfone Sulfone Group PiStacking π-π Stacking Hydrophobic Interactions Furan->PiStacking HBA_Furan H-Bond Acceptor (Weak) Furan->HBA_Furan Flexibility Conformational Flexibility Optimal Spacing Methylene->Flexibility HBA_Sulfone H-Bond Acceptor (Strong) Dipole Interactions Sulfone->HBA_Sulfone

Caption: Core pharmacophoric features of the 2-furylmethyl sulfone scaffold.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR of a scaffold is paramount for optimizing lead compounds. Studies on various molecules incorporating the furan and sulfone motifs have provided valuable insights. For instance, the development of YC-1 (Lificiguat), a soluble guanylate cyclase (sGC) stimulator, and its derivatives has highlighted the importance of the furan moiety in achieving potent biological activity.[4] While not a sulfone itself, the SAR studies on YC-1 analogs demonstrate that modifications to the furan ring, particularly at the 5-position, drastically influence efficacy.[4]

In another class of compounds, chiral 2(5H)-furanone sulfones have been synthesized and evaluated for antimicrobial activity. These studies revealed that the combination of the sulfonyl group with the furanone ring is a powerful strategy for enhancing biological effects, with specific stereoisomers showing pronounced activity against Gram-positive bacteria like Staphylococcus aureus.[1]

Modification SiteObservationImplication for DesignRepresentative Source
Furan Ring (5-position) Substitution with groups like hydroxymethyl or ethers is critical for activity in sGC stimulators.The 5-position is a key vector for exploring interactions with the solvent front or specific sub-pockets of the binding site.[4]
Sulfone Group Oxidation of a thioether to a sulfone significantly increases antimicrobial potency in furanone derivatives.The sulfone's strong H-bond accepting capacity is likely crucial for anchoring the molecule to the biological target.[1]
Alkyl/Aryl Substituent (on Sulfone) The nature of the 'R' group attached to the sulfone dictates selectivity and overall physicochemical properties.Tailoring this group can optimize ADME properties and target-specific interactions.[3]
Chirality (near furanone) Stereochemistry plays a definitive role in the biological activity of furanone sulfones.Chiral synthesis or separation is necessary to isolate the most active enantiomer/diastereomer.[1]

Computational Pharmacophore Modeling: A Step-by-Step Workflow

Computational modeling allows for the rapid, in-silico screening of virtual libraries and the rational design of new compounds. A common workflow involves generating a pharmacophore model based on a set of known active ligands.

Protocol: Ligand-Based Pharmacophore Model Generation

This protocol is employed when the 3D structure of the biological target is unknown.

  • Dataset Preparation :

    • Compile a structurally diverse set of at least 15-20 compounds containing the 2-furylmethyl sulfone scaffold with known biological activities (e.g., IC50 values) against a specific target.

    • Divide the set into a training set (~75% of compounds) to build the model and a test set (~25%) to validate it.[5]

  • Conformational Analysis :

    • For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations to ensure the biologically relevant conformation is included.

  • Pharmacophore Feature Definition :

    • Identify key chemical features for all molecules: Hydrogen Bond Acceptors (A), Hydrogen Bond Donors (D), Hydrophobic groups (H), Aromatic Rings (R), Positive/Negative Ionizable groups.[5][6]

  • Model Generation and Scoring :

    • Utilize software (e.g., PHASE, Catalyst) to align the conformations of the active molecules and identify common spatial arrangements of pharmacophoric features.

    • The software will generate multiple hypotheses. The best hypothesis is typically one that aligns the most active compounds well and is statistically significant.

  • Model Validation :

    • Test Set Prediction : Use the generated model to predict the activity of the test set compounds. A good model will show a strong correlation between predicted and experimentally determined activities.[5]

    • Decoy Set Screening : Screen the model against a database of known inactive or random molecules (decoys). A robust model should have high specificity, identifying the active compounds while rejecting the decoys.

G start Start: Set of Active Ligands dataset 1. Dataset Preparation (Training & Test Sets) start->dataset conformation 2. Generate 3D Conformations dataset->conformation features 3. Define Pharmacophore Features (HBA, Aromatic, etc.) conformation->features generate 4. Generate & Score Hypotheses features->generate validate 5. Validate Model (Test Set & Decoy Screening) generate->validate model Validated Pharmacophore Model validate->model

Caption: Workflow for ligand-based pharmacophore model generation.

From Bits to Biology: Experimental Validation

A computational model is a powerful hypothesis, but it requires rigorous experimental validation to prove its utility. The ultimate test is the design, synthesis, and biological evaluation of novel molecules based on the model's predictions.

Protocol: Iterative Design and Testing Cycle
  • In-Silico Screening & Design :

    • Use the validated pharmacophore model as a 3D query to screen large virtual compound libraries to identify novel hits.

    • Alternatively, use the model to design novel derivatives of the 2-furylmethyl sulfone scaffold predicted to have enhanced activity.

  • Chemical Synthesis :

    • Synthesize the designed compounds. A common route to sulfones involves the controlled oxidation of a corresponding thioether intermediate, which can be formed from the reaction of a thiol with an appropriate furfuryl halide.[1]

  • In Vitro Biological Evaluation :

    • Test the newly synthesized compounds in a relevant biological assay to determine their actual activity (e.g., IC50, MIC).

    • For antibacterial testing, a standard broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) against bacterial strains.[7][8]

  • SAR Analysis and Model Refinement :

    • Analyze the results. Do they confirm the model's predictions?

    • Incorporate the new data into the original dataset and refine the pharmacophore model. This iterative process of design, synthesis, and testing is the cornerstone of modern lead optimization.

G Design 1. Design / Screen (Using Pharmacophore Model) Synthesize 2. Chemical Synthesis of Novel Compounds Design->Synthesize Predicts Activity Test 3. In Vitro Biological Assay (e.g., MIC, IC50) Synthesize->Test Provides Compound Analyze 4. Analyze SAR & Refine Model Test->Analyze Generates Data Analyze->Design Improves Prediction

Caption: The iterative cycle of pharmacophore-guided drug discovery.

Conclusion and Future Perspectives

The 2-furylmethyl sulfone scaffold represents a highly valuable pharmacophore, offering a unique combination of hydrogen bonding capacity, aromaticity, and conformational flexibility. A thorough understanding of its core features and structure-activity relationships, enabled by a synergistic combination of computational modeling and experimental validation, provides a robust platform for the discovery of novel therapeutics.

Future efforts will likely focus on applying this scaffold to a broader range of biological targets. The integration of more advanced computational techniques, such as deep learning and molecular dynamics simulations, will further refine our ability to predict the biological activity of novel 2-furylmethyl sulfone derivatives, accelerating their path from concept to clinic.

References

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. PMC. Available at: [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. PMC. Available at: [Link]

  • Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Der Pharma Chemica. Available at: [Link]

  • Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. Available at: [Link]

  • Pharmacophore modeling studies on 2-arylidene-4-substituted aryl-but-3-en-4-olides. Kurukshetra University. Available at: [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. PubMed. Available at: [Link]

  • A pharmacophore-guided deep learning approach for bioactive molecular generation. PMC. Available at: [Link]

  • Synthesis of New Pyrazoline Derivatives from 2-Furylmethanethiol and Study Their Biological Activity. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI. Available at: [Link]

  • Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. ResearchGate. Available at: [Link]

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. Available at: [Link]

  • Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase. ResearchGate. Available at: [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Publishing. Available at: [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Oriental Journal of Chemistry. Available at: [Link]

  • Pharmacophore Modeling, Synthesis, and Antibacterial Evaluation of Chalcones and Derivatives. PMC. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Scientific & Academic Publishing. Available at: [Link]

  • Monitoring cytotoxic potentials of furfuryl alcohol and 2-furyl methyl ketone in mice. PubMed. Available at: [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (Y. Semantic Scholar. Available at: [Link]

Sources

An In-depth Technical Guide on the Molecular Weight and Lipophilicity of Furan Sulfonyl Acetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Importance of Furan Sulfonyl Acetonitriles

Furan sulfonyl acetonitriles represent a class of heterocyclic compounds that are gaining significant attention in medicinal chemistry and drug discovery.[1][2] This scaffold combines three key functional groups: a furan ring, a sulfonyl group, and an acetonitrile moiety. The unique interplay of the electronic and steric properties of these components makes them attractive for the design of novel therapeutic agents.[1] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common feature in many biologically active compounds and approved drugs.[3][4][5][6] It can act as a bioisostere for a phenyl ring, potentially improving metabolic stability and receptor interactions.[6] The sulfonyl group is a strong electron-withdrawing group and can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[7][8] Furthermore, the acetonitrile group is a versatile functional group in organic synthesis.[9][10][11]

In the early stages of drug development, two fundamental physicochemical properties, molecular weight and lipophilicity, are of paramount importance.[12][13] These properties significantly influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[12][14] This guide provides a comprehensive overview of the molecular weight and lipophilicity of furan sulfonyl acetonitriles, offering insights into their relevance in drug design and providing practical methodologies for their assessment.

The Critical Role of Molecular Weight and Lipophilicity in Drug Design

The journey of a drug from administration to its target site is a complex process governed by its physicochemical properties. Molecular weight and lipophilicity are two of the most critical parameters that medicinal chemists modulate to optimize a drug candidate's performance.

Molecular Weight: A Key Determinant of "Druggability"

Molecular weight (MW) is a fundamental property that influences a molecule's size and, consequently, its ability to permeate biological membranes and interact with target proteins.[12] A well-established guideline in drug discovery is Lipinski's Rule of Five, which suggests that for a compound to have good oral bioavailability, its molecular weight should generally be less than 500 Daltons.[14][15][16] While not an absolute rule, it serves as a valuable filter in the early stages of drug discovery to prioritize compounds with a higher probability of success.[14][17]

For furan sulfonyl acetonitriles, the molecular weight can be readily calculated from their chemical formula. For instance, the parent compound, 2-((furan-2-ylmethyl)sulfonyl)acetonitrile, has a molecular weight of 185.20 g/mol , which is well within the desirable range for drug candidates.[1] The addition of various substituents to the furan ring or other parts of the molecule to modulate its biological activity will inevitably alter the molecular weight, a factor that must be carefully monitored during the optimization process.

Lipophilicity (LogP): Balancing Solubility and Permeability

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), describes a compound's affinity for a lipid-like environment versus an aqueous one.[][19] This property is a critical determinant of a drug's ability to cross cell membranes, bind to plasma proteins, and reach its target.[13][][20] An optimal LogP value is a delicate balance; a compound that is too hydrophilic may have poor membrane permeability, while one that is excessively lipophilic may have poor aqueous solubility and be prone to sequestration in fatty tissues.[][20] According to Lipinski's Rule of Five, an orally active drug should generally have a LogP value not exceeding 5.[14][15][20]

The lipophilicity of furan sulfonyl acetonitriles is influenced by the combined contributions of the furan ring, the sulfonyl group, and the acetonitrile moiety. The furan ring is considered to have a moderate level of lipophilicity. The sulfonyl group, being polar, tends to decrease lipophilicity and increase water solubility.[8] Conversely, the acetonitrile group is a polar aprotic functional group.[11][21] The overall LogP of a furan sulfonyl acetonitrile derivative can be fine-tuned by introducing different substituents.

Workflow for Assessing Physicochemical Properties

The following diagram illustrates the workflow for evaluating the key physicochemical properties of furan sulfonyl acetonitrile candidates in an early-stage drug discovery program.

Caption: Workflow for Physicochemical Profiling.

Data Presentation: Molecular Weight and Lipophilicity of Exemplar Furan Sulfonyl Acetonitriles

To illustrate the impact of substitution on molecular weight and lipophilicity, the following table presents calculated data for a series of hypothetical furan sulfonyl acetonitrile derivatives.

Compound IDR1R2Molecular Weight ( g/mol )Calculated LogP (cLogP)
FSA-001 HH185.200.5
FSA-002 5-CH3H199.231.0
FSA-003 5-ClH219.651.2
FSA-004 5-NO2H230.200.3
FSA-005 HCH3199.230.8

Note: cLogP values are estimations and can vary depending on the algorithm used. Experimental determination is crucial for confirmation.

Experimental Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is a classic and reliable technique for the experimental determination of LogP.[22][23] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution.

Materials and Reagents:
  • Furan sulfonyl acetonitrile compound of interest

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • High-purity water

  • Analytical balance

  • Volumetric flasks

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:
  • Preparation of Saturated Solvents:

    • Mix equal volumes of n-octanol and the aqueous buffer in a separatory funnel.

    • Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation.

    • Allow the phases to separate completely. The upper layer is buffer-saturated n-octanol, and the lower layer is n-octanol-saturated buffer.

  • Preparation of the Stock Solution:

    • Accurately weigh a small amount of the furan sulfonyl acetonitrile compound and dissolve it in a known volume of the buffer-saturated n-octanol to prepare a stock solution of known concentration.

  • Partitioning Experiment:

    • In a centrifuge tube, add a precise volume of the stock solution in n-octanol and a precise volume of the n-octanol-saturated aqueous buffer. The volume ratio can be adjusted depending on the expected LogP value.

    • Securely cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

  • Phase Separation:

    • Centrifuge the tube at a sufficient speed and duration to ensure complete separation of the two phases.

  • Analysis of Concentrations:

    • Carefully withdraw an aliquot from both the n-octanol (upper) and aqueous (lower) phases.

    • Determine the concentration of the furan sulfonyl acetonitrile in each phase using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry. It is crucial to prepare calibration curves for the compound in both n-octanol and the aqueous buffer.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase:

      • P = [Concentration]octanol / [Concentration]aqueous

    • The LogP is then calculated as the base-10 logarithm of P:

      • LogP = log10(P)

The Interplay of Structure, Physicochemical Properties, and Drug-Like Characteristics

The chemical structure of a furan sulfonyl acetonitrile derivative dictates its molecular weight and lipophilicity, which in turn significantly influences its potential as a drug candidate. The following diagram illustrates this fundamental relationship.

G cluster_0 Chemical Structure cluster_1 Physicochemical Properties cluster_2 Drug-Like Characteristics A Furan Ring Substituents D Molecular Weight (MW) A->D Influences E Lipophilicity (LogP) A->E Modulates B Sulfonyl Group Modifications B->D Influences B->E Modulates C Acetonitrile Moiety F Absorption D->F G Distribution D->G I Excretion D->I E->F E->G H Metabolism E->H J Permeability E->J

Caption: Structure-Property-Activity Relationship.

Conclusion and Future Directions

The molecular weight and lipophilicity of furan sulfonyl acetonitriles are foundational parameters that guide their development as potential therapeutic agents. A thorough understanding and careful modulation of these properties are essential for optimizing their ADME profiles and ultimately their clinical success. While computational tools provide valuable initial estimates, experimental determination of lipophilicity remains the gold standard for accurate assessment. Future research in this area will likely focus on the development of novel furan sulfonyl acetonitrile derivatives with tailored physicochemical properties to address specific therapeutic targets and improve drug delivery. The strategic manipulation of substituents on the furan ring and other parts of the scaffold will continue to be a key strategy in the quest for more effective and safer medicines.

References

  • MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]

  • Dovepress. (2020, August 19). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Retrieved from [Link]

  • Lab Alley. (2023, October 9). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • Yufeng. (2024, October 15). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (2015, January). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]

  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

  • MDPI. (2022, June 21). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design. Retrieved from [Link]

  • Drug Hunter. (2022, November 18). Are Drugs Becoming More Lipophilic Over Time? Retrieved from [Link]

  • ResearchGate. (2025, August 5). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. Retrieved from [Link]

  • ResearchGate. (2021, December 15). Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery. Retrieved from [Link]

  • Study.com. (n.d.). Acetonitrile | Structure, Formula & Properties. Retrieved from [Link]

  • ResearchGate. (2025, September 4). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • ACS Publications. (2020, February 25). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Retrieved from [Link]

  • PMC. (n.d.). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • Scribd. (n.d.). Furan: Properties, Synthesis, and Reactions. Retrieved from [Link]

  • Durrant Lab. (n.d.). Molecular weight. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Furan. Retrieved from [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). High throughput HPLC method for determining Log P values.
  • Sciences of Pharmacy. (2024, November 11). Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-[(2-Furylmethyl)sulfonyl]acetonitrile from furfuryl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: Synthesis of 2-[(2-Furylmethyl)sulfonyl]acetonitrile from Furfuryl Chloride: Application Note & Protocols

Executive Summary

2-[(2-Furylmethyl)sulfonyl]acetonitrile (CAS: 175202-36-5) is a high-purity, versatile building block heavily utilized in the development of novel pharmaceutical intermediates, agrochemicals, and complex heterocyclic systems[1]. The compound features an electron-rich furan ring coupled with a highly electron-withdrawing sulfonylacetonitrile moiety. This structural combination renders the alpha-methylene protons highly acidic and primed for base-catalyzed functionalization (e.g., Knoevenagel condensations or alkylations)[1].

This application note details a robust, field-proven, two-phase synthetic route starting from furfuryl chloride. The protocol emphasizes chemoselectivity, operational safety, and high-yield recovery, bypassing the need to handle highly noxious or unstable intermediates.

Mechanistic Rationale & Pathway Design

The synthesis is divided into two distinct phases: thioetherification and chemoselective oxidation.

Phase 1: Isothiouronium-Mediated Thioetherification Direct nucleophilic substitution of furfuryl chloride with mercaptoacetonitrile is synthetically impractical due to the high instability and rapid dimerization of the thiol reagent. Alternatively, utilizing furfuryl mercaptan directly presents severe handling challenges; it possesses an intense, skunk-like odor at high concentrations and rapidly oxidizes into difurfuryl disulfide upon atmospheric exposure[2][3].

To circumvent these issues, this protocol employs thiourea to convert furfuryl chloride into an S-furfuryl isothiouronium chloride intermediate[2]. This intermediate is an odorless, bench-stable solid. Upon mild basic hydrolysis, it generates the highly reactive sodium furfuryl thiolate in situ. Immediate trapping with chloroacetonitrile yields the desired thioether (2-[(2-furylmethyl)thio]acetonitrile) while completely suppressing symmetric sulfide byproducts.

Phase 2: Chemoselective Tungstate-Catalyzed Oxidation The oxidation of the thioether to the target sulfone requires precise chemocontrol. The furan heterocycle is highly electron-rich and susceptible to electrophilic attack, ring-opening, or degradation by harsh oxidants (e.g., mCPBA, KMnO₄, or un-catalyzed peracetic acid). To achieve absolute chemoselectivity, we utilize 30% aqueous hydrogen peroxide catalyzed by sodium tungstate (Na₂WO₄)[4][5]. The tungstate catalyst forms a highly reactive peroxotungstate complex that selectively oxidizes the sulfur atom through the sulfoxide intermediate directly to the sulfone, leaving the sensitive furan ring completely intact[4][6].

Synthesis A Furfuryl Chloride (Starting Material) B S-Furfuryl Isothiouronium Chloride A->B Thiourea EtOH, Reflux C 2-[(2-Furylmethyl)thio]acetonitrile (Thioether) B->C Chloroacetonitrile NaOH, 0°C to RT D 2-[(2-Furylmethyl)sulfonyl]acetonitrile (Target Sulfone) C->D 30% H2O2, Na2WO4 MeOH, RT to 40°C

Reaction pathway for the synthesis of 2-[(2-Furylmethyl)sulfonyl]acetonitrile.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 2-[(2-Furylmethyl)thio]acetonitrile

Objective: Form the thioether linkage safely via an isothiouronium intermediate.

Step 1a: Isothiouronium Salt Formation

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (8.0 g, 105 mmol) in 150 mL of absolute ethanol.

  • Add furfuryl chloride (11.6 g, 100 mmol) dropwise over 10 minutes at room temperature.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 1.5 hours. The formation of the S-furfuryl isothiouronium chloride intermediate is typically quantitative[2][3].

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 1b: In Situ Hydrolysis and Alkylation

  • To the cooled solution, slowly add an aqueous solution of NaOH (10.0 g, 250 mmol, dissolved in 50 mL deionized water) dropwise over 20 minutes. Maintain the internal temperature below 10 °C to prevent degradation.

  • Stir for 15 minutes to ensure complete hydrolysis to the sodium furfuryl thiolate.

  • Add chloroacetonitrile (8.3 g, 110 mmol) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Dilute the aqueous residue with 200 mL of ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 100 mL) and saturated brine (100 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the thioether as a pale yellow oil. (Proceed to Phase 2 without further purification).

Phase 2: Catalytic Oxidation to 2-[(2-Furylmethyl)sulfonyl]acetonitrile

Objective: Chemoselectively oxidize the thioether to the sulfone without degrading the furan ring.

  • Catalytic Oxidation:

    • Dissolve the crude 2-[(2-furylmethyl)thio]acetonitrile (approx. 15.3 g, 100 mmol) in 150 mL of methanol in a 500 mL flask.

    • Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 1.65 g, 5 mol%) as the catalyst[4].

    • Cool the mixture to 0 °C.

    • Slowly add 30% aqueous hydrogen peroxide (28.3 g, ~25 mL, 250 mmol) dropwise over 30 minutes to control the exothermic oxidation[4][5].

    • Allow the reaction to warm to room temperature, then gently heat to 40 °C for 4–6 hours. Monitor the conversion of the intermediate sulfoxide to the sulfone via TLC (Eluent: Hexanes/EtOAc 2:1).

  • Peroxide Quenching (Critical Safety & Self-Validation Step):

    • Once complete, cool the mixture to 0 °C and carefully add 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench unreacted peroxides.

    • Validation: Spot the aqueous layer onto starch-iodide paper. A lack of blue/black color confirms the complete destruction of peroxides. Do not proceed to extraction until this test is negative.

  • Workup and Purification:

    • Concentrate the mixture to remove methanol. Extract the aqueous residue with EtOAc (3 × 100 mL).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo to yield a crude solid.

    • Recrystallize the crude product from hot ethanol to afford pure 2-[(2-furylmethyl)sulfonyl]acetonitrile as off-white to white crystals[1].

Quantitative Data & Yield Analysis

Reagent / IntermediateMW ( g/mol )EquivalentsAmountExpected Yield
Furfuryl Chloride116.551.011.6 g-
Thiourea76.121.058.0 g-
Chloroacetonitrile75.501.18.3 g-
Thioether Intermediate 153.20--~85% (13.0 g)
30% Hydrogen Peroxide34.012.525 mL-
Sodium Tungstate Dihydrate329.850.051.65 g-
Target Sulfone 185.20--~78% (12.2 g)

Analytical Characterization

To validate the structural integrity of the synthesized target, the following spectral data should be verified against the isolated product:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.48 (dd, 1H, furan-H5), 6.51 (d, 1H, furan-H3), 6.42 (dd, 1H, furan-H4), 4.55 (s, 2H, furan-CH₂-SO₂), 3.92 (s, 2H, SO₂-CH₂-CN). Note: The alpha-methylene protons are highly deshielded due to the combined electron-withdrawing effects of the sulfonyl and nitrile groups[1].

  • IR (KBr pellet): ~2255 cm⁻¹ (C≡N stretch), ~1330 and 1150 cm⁻¹ (asymmetric and symmetric SO₂ stretches), ~3120 cm⁻¹ (furan C-H stretch).

References

  • Benchchem. "2-[(2-Furylmethyl)sulfonyl]acetonitrile | RUO - Benchchem." Benchchem.com.
  • Smolecule. "Buy Furfuryl mercaptan | 98-02-2 - Smolecule." Smolecule.com.
  • Lookchem. "Cas 98-02-2,Furfuryl mercaptan | lookchem." Lookchem.com.
  • ResearchGate. "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions." ResearchGate.net.
  • Google Patents. "US8901311B2 - Method for producing heterocyclic fluoroalkenyl sulfones." Google.com.
  • ResearchGate. "Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst." ResearchGate.net.

Sources

Protocol for the Synthesis of 2-(Furfurylsulfonyl)acetonitrile via S_N2 Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-(furfurylsulfonyl)acetonitrile. The methodology relies on the bimolecular nucleophilic substitution (S_N2) of sodium furfuryl sulfinate with chloroacetonitrile. Sulfonylacetonitriles are highly versatile intermediates in medicinal chemistry, frequently utilized as carbon nucleophiles in Knoevenagel condensations and as foundational building blocks for complex heterocyclic scaffolds[1].

Mechanistic Insights and Rationale

The formation of sulfones from sulfinate salts and alkyl halides is a fundamental transformation, yet achieving optimal yields requires precise control over the reaction's physical organic parameters[1]:

  • Ambident Nucleophilicity & HSAB Theory: Sulfinate anions (

    
    ) are ambident nucleophiles capable of reacting at either the oxygen atom (yielding unstable sulfinic esters) or the sulfur atom (yielding stable sulfones). According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom acts as a "soft" nucleophile. Chloroacetonitrile is a highly reactive "soft" electrophile. This soft-soft interaction thermodynamically and kinetically drives the reaction toward exclusive S-alkylation[2].
    
  • Electrophilic Activation: The

    
    -carbon of chloroacetonitrile is exceptionally electrophilic. The adjacent electron-withdrawing cyano (
    
    
    
    ) group lowers the energy of the C–Cl
    
    
    antibonding orbital, facilitating rapid nucleophilic attack and chloride displacement even at ambient temperatures.
  • Solvent Selection: N,N-Dimethylformamide (DMF) is the optimal polar aprotic solvent for this system. DMF effectively solvates the sodium cation (

    
    ) while leaving the sulfinate anion relatively unsolvated (a "naked" anion). This significantly enhances the nucleophilicity of the sulfur center, accelerating the S_N2 displacement[3].
    
Visualizing the Reaction Logic

Mechanism A Sodium Furfuryl Sulfinate (Ambident Nucleophile) C S_N2 Transition State (S-Alkylation Favored) A->C Soft Sulfur Attack B Chloroacetonitrile (Soft Electrophile) B->C Cl- Displacement D 2-(Furfurylsulfonyl) acetonitrile C->D E NaCl (Byproduct) C->E

Reaction logic demonstrating the S_N2 S-alkylation of sodium furfuryl sulfinate.

Materials and Reagents

  • Sodium furfuryl sulfinate : 1.2 equivalents (Nucleophile).

  • Chloroacetonitrile : 1.0 equivalent (Alkylating agent). Caution: Highly toxic and lachrymatory; handle strictly inside a certified fume hood.

  • N,N-Dimethylformamide (DMF) : Anhydrous, 0.5 M relative to the electrophile.

  • Workup Reagents : Ethyl acetate (EtOAc), deionized water, saturated aqueous NaCl (brine), anhydrous sodium sulfate (

    
    ).
    

Step-by-Step Experimental Protocol

The following self-validating workflow ensures high purity and yield by mitigating side reactions and solvent contamination.

Workflow N1 1. Dissolution Suspend Sodium Furfuryl Sulfinate in DMF N2 2. Alkylation Dropwise addition of Chloroacetonitrile at 0°C N1->N2 N3 3. Reaction Stir at RT to 50°C for 6-8 hours N2->N3 N4 4. Quenching Pour into ice-water mixture N3->N4 N5 5. Extraction Extract with EtOAc, wash with H2O/Brine N4->N5 N6 6. Purification Dry, concentrate, and column chromatography N5->N6

Step-by-step experimental workflow for synthesizing 2-(furfurylsulfonyl)acetonitrile.

Phase 1: Preparation and Dissolution
  • In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium furfuryl sulfinate (12.0 mmol, 1.2 equiv).

  • Seal the flask with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 5 minutes to prevent oxidative degradation of the sulfinate.

  • Inject anhydrous DMF (20 mL) into the flask and stir until the sulfinate salt is uniformly suspended.

Phase 2: Controlled Alkylation
  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Using a gas-tight syringe, add chloroacetonitrile (10.0 mmol, 1.0 equiv) dropwise over 10 minutes.

    • Expert Note: Dropwise addition at 0 °C is critical. It controls the initial exothermic S_N2 reaction and prevents the localized overheating that can lead to dimerization or polymerization of the highly reactive cyano-electrophile.

Phase 3: Reaction Propagation
  • Remove the ice bath and allow the mixture to naturally warm to room temperature (20–25 °C).

  • Stir the reaction mixture for 6–8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) solvent system. The desired sulfone will appear as a new, UV-active spot with a lower

    
     value than the starting materials.
    
Phase 4: Quenching and Extraction
  • Once TLC confirms the complete consumption of chloroacetonitrile, quench the reaction by pouring the mixture into 100 mL of vigorously stirred crushed ice and water[3].

    • Expert Note: This step serves a dual purpose: it precipitates the highly hydrophobic sulfone product while completely dissolving the NaCl byproduct and the DMF solvent.

  • Transfer the quenched mixture to a separatory funnel and extract with EtOAc (

    
     mL).
    
  • Critical Step: Wash the combined organic layers with deionized water (

    
     mL) followed by a final wash with brine (50 mL).
    
    • Expert Note: Extensive water washing is mandatory to partition and remove residual DMF from the organic phase. Failure to remove DMF will result in co-elution during chromatography and inhibit subsequent crystallization.

Phase 5: Drying and Purification
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford pure 2-(furfurylsulfonyl)acetonitrile.

Data Presentation: Reaction Optimization

The choice of solvent and temperature profoundly impacts the reaction efficiency. Table 1 summarizes the optimization parameters demonstrating why DMF is the superior solvent for this specific transformation.

Table 1: Optimization of Reaction Conditions

SolventTemperatureTime (h)Yield (%)Mechanistic Rationale
DMF RT to 50 °C 6 >85% Polar aprotic; maximizes sulfinate nucleophilicity by solvating Na⁺.
AcetonitrileReflux (82 °C)1270–75%Polar aprotic; lower solubility for sodium sulfinate salts compared to DMF.
EtOH / H₂OReflux (78 °C)8~60%Protic solvent; hydrogen bonding attenuates the nucleophilicity of the sulfinate.

References

1.[1] Recent Advances in the Synthesis of Sulfones. researchgate.net. 2.[3] Product Class 10: Phthalazines. thieme-connect.de. 3.[2] General Alkene 1,2-syn-Cyano-Hydroxylation Procedure Via Electrochemical Activation of Isoxazoline Cycloadducts. acs.org.

Sources

Oxidation of 2-(furylmethylthio)acetonitrile to sulfonyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Oxidation of 2-(Furylmethylthio)acetonitrile to Sulfonyl Derivatives

Executive Summary

This application note details the protocol for the oxidation of 2-(furylmethylthio)acetonitrile (Sulfide) to 2-[(2-furylmethyl)sulfonyl]acetonitrile (Sulfone). The transformation presents a specific chemoselectivity challenge: oxidizing the sulfur atom to the sulfone state (


) without compromising the electron-rich, oxidation-sensitive furan ring.

We present two validated methodologies:

  • Catalytic Green Oxidation: Sodium Tungstate / Hydrogen Peroxide (Scalable, High Chemoselectivity).

  • Stoichiometric Laboratory Oxidation: mCPBA (Rapid, Bench-scale).

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The substrate contains two oxidation-prone sites: the sulfide moiety and the furan ring.

  • Sulfide: Nucleophilic; oxidizes readily to sulfoxide (

    
    ) and then more slowly to sulfone (
    
    
    
    ).
  • Furan: Electron-rich diene; susceptible to electrophilic attack by strong oxidants (e.g., epoxidation, ring-opening to maleic anhydride derivatives).

Success Metric: The reaction conditions must maximize the rate of S-oxidation (


) while minimizing the rate of furan oxidation (

).
Reaction Pathway Diagram

The following diagram illustrates the stepwise oxidation and potential degradation pathways.

ReactionPathway Sulfide Sulfide Substrate (Furan-CH2-S-CH2-CN) Sulfoxide Intermediate Sulfoxide (Furan-CH2-SO-CH2-CN) Sulfide->Sulfoxide Fast Oxidation (k1) Degradation Furan Ring Opening (Maleic Anhydride derivs) Sulfide->Degradation Over-oxidation (Acidic/Excess Oxidant) Sulfone Target Sulfone (Furan-CH2-SO2-CH2-CN) Sulfoxide->Sulfone Slow Oxidation (k2) Sulfoxide->Degradation Side Reaction Sulfone->Degradation Side Reaction

Figure 1: Reaction pathway highlighting the stepwise oxidation to sulfone and the risk of furan degradation.

Protocol A: Catalytic Sodium Tungstate Oxidation (Recommended)

Scope: Ideal for >1g scale, high purity requirements, and "green" chemistry compliance. Mechanism: The tungstate anion forms a peroxotungstate complex with


, which acts as a controlled electrophilic oxygen transfer agent, avoiding the harsh acidity of peracids.
Reagents & Equipment
  • Substrate: 2-(furylmethylthio)acetonitrile

  • Catalyst: Sodium Tungstate Dihydrate (

    
    ) (2-5 mol%)
    
  • Oxidant: Hydrogen Peroxide (30% w/w aq.) (2.5 - 3.0 equivalents)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Quench: Saturated Sodium Sulfite (

    
    ) solution
    
Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(furylmethylthio)acetonitrile (1.0 equiv) in MeOH (10 mL per gram of substrate).

  • Catalyst Addition: Add

    
      (0.05 equiv). Stir until partially dissolved (the catalyst may not fully dissolve until water is added).
    
  • Oxidant Addition (Controlled):

    • Cool the mixture to 0°C (ice bath).

    • Add 30%

      
        (2.5 equiv) dropwise via an addition funnel. Caution: Exothermic reaction.
      
    • Maintain internal temperature <20°C during addition to protect the furan ring.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature (RT).

    • Stir at RT for 2 hours.

    • Checkpoint: Monitor by TLC (See Section 5). If sulfoxide intermediate persists, heat gently to 40-45°C for 1 hour. Do not exceed 50°C.

  • Quenching (Critical):

    • Cool back to 0°C.

    • Slowly add saturated aqueous

      
       until the starch-iodide test is negative (no blue color). This destroys excess peroxides.
      
  • Workup:

    • Concentrate the mixture under reduced pressure to remove MeOH.

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from Ethanol/Hexanes or column chromatography (if necessary).

Protocol B: mCPBA Oxidation (Rapid Bench Scale)

Scope: Ideal for <500mg scale or when rapid throughput is required. Caveat: Requires strict temperature control to prevent furan epoxidation.

Reagents
  • Substrate: 2-(furylmethylthio)acetonitrile

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA) (77% max purity, 2.2 - 2.5 equiv)

  • Solvent: Dichloromethane (DCM)

  • Quench: 10%

    
     / Saturated 
    
    
    
    (1:1 mix)
Step-by-Step Procedure
  • Setup: Dissolve substrate (1.0 equiv) in DCM (20 mL/g) in a flask under Nitrogen atmosphere. Cool to -10°C (Salt/Ice bath).

  • Addition: Dissolve mCPBA (2.2 equiv) in DCM. Add this solution dropwise to the substrate over 20 minutes.

  • Reaction: Stir at 0°C for 1-2 hours. Do not allow to warm to RT until conversion is confirmed.

  • Quench: Pour the reaction mixture into a rapidly stirring solution of

    
     and 
    
    
    
    . Stir for 15 minutes.
  • Separation: Separate the organic layer. Wash with saturated

    
     (2x) to remove m-chlorobenzoic acid byproduct.
    
  • Isolation: Dry over

    
     and concentrate.
    

Process Monitoring & Validation

Workflow Diagram

Workflow Start Start Reaction Monitor TLC Monitoring (Hex:EtOAc 1:1) Start->Monitor Monitor->Monitor Incomplete Check Starch-Iodide Test (Peroxide Check) Monitor->Check Conversion Complete Quench Quench (Na2SO3) Check->Quench Positive (Blue) Workup Extraction & Drying Quench->Workup

Figure 2: Operational workflow for reaction monitoring and safety quenching.

Analytical Data Summary
MetricSulfide (Starting Material)Sulfone (Product)Notes
TLC (

)
High (Non-polar)MediumSulfone is more polar than sulfide but less than sulfoxide.
1H NMR (

)

3.8 - 4.0 ppm

4.5 - 4.8 ppm
Significant downfield shift due to electron-withdrawing

.
IR Spectroscopy Weak C-S stretchStrong

1320, 1150

Diagnostic symmetric/asymmetric

stretches.
Appearance Oil or low-melting solidCrystalline Solid
Critical Troubleshooting
  • Problem: Product is an oil/sticky gum.

    • Cause: Residual solvent or mixed sulfoxide/sulfone.

    • Solution: Recrystallize from Isopropyl Alcohol or triturate with cold Ether.

  • Problem: Low Yield / Dark Color.

    • Cause: Furan decomposition.

    • Solution: Lower reaction temperature; ensure pH is not acidic (use

      
       buffer in mCPBA method).
      

Safety & Stability

  • Peroxides: Both protocols involve peroxides.[1][2][3] Always test for active peroxides before concentrating the reaction mixture to prevent explosion hazards.

  • Nitriles: The substrate and product are organic nitriles; avoid acid hydrolysis which could release HCN.

  • Acidity: The

    
    -protons of the product (
    
    
    
    ) are highly acidic (
    
    
    ). Avoid strong bases (e.g., NaOH, KOH) during workup, as this leads to self-condensation (Thorpe-Ziegler reaction).

References

  • Sato, K., et al. "Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions."[4] Tetrahedron, vol. 57, no.[4] 13, 2001, pp. 2469-2476. Link

  • Karimi, B., et al. "Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst."[2][3] Organic Letters, vol. 7, no. 4, 2005, pp. 625-628. Link

  • BenchChem. "2-[(2-Furylmethyl)sulfonyl]acetonitrile Product Entry." BenchChem Database. Link

  • Madesclaire, M. "Synthesis of sulfoxides by oxidation of thioethers."[4] Tetrahedron, vol. 42, no. 20, 1986, pp. 5459-5495.[4] Link

Sources

Solubility of 2-[(2-Furylmethyl)sulfonyl]acetonitrile in DMSO for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Management of 2-[(2-Furylmethyl)sulfonyl]acetonitrile for Bioassays

Executive Summary

This guide details the solubilization, storage, and delivery of 2-[(2-Furylmethyl)sulfonyl]acetonitrile (CAS: 175202-36-5) for biological assays. While this compound exhibits excellent solubility in polar aprotic solvents like DMSO, its structural features—specifically the electron-withdrawing sulfonyl and nitrile groups flanking a methylene bridge—create a unique polarity profile that risks rapid precipitation ("crashing out") upon introduction to aqueous buffers. This note provides a validated workflow to maintain compound integrity from stock preparation to assay endpoint.

Chemical Profile & Solubility Thermodynamics

Understanding the molecule's physicochemical architecture is the first step to preventing experimental failure.

PropertyValue / DescriptionImplication for Bioassays
Molecular Formula

Low molecular weight (185.20 g/mol ) suggests rapid diffusion but high crystallization potential.
Structural Motif Furan – Sulfone – Methylene – NitrileThe furan ring is lipophilic; the sulfone/nitrile tail is highly polar.
Acidity (

)
~11–12 (Estimated for

-protons)
The methylene protons between the

and

groups are acidic. Avoid basic buffers (pH > 8.5) to prevent deprotonation and potential reactivity.
LogP (Predicted) ~0.2 – 0.8Moderate lipophilicity. Soluble in organic solvents, but thermodynamically unstable in pure water at high concentrations.
DMSO Solubility High (>100 mM)Excellent stock solvent.
Aqueous Solubility Low to ModerateRisk Zone: < 100 µM in 1% DMSO/Buffer.

Protocol A: Primary Stock Preparation (The "Gold Standard")

Objective: Create a stable, anhydrous 10 mM or 100 mM master stock. Critical Constraint: DMSO is hygroscopic.[1] Water absorption catalyzes precipitation and chemical degradation.

Reagents & Equipment
  • Compound: 2-[(2-Furylmethyl)sulfonyl]acetonitrile (Solid, >95% purity).

  • Solvent: Anhydrous DMSO (≥99.9%, water content <0.05%).

  • Vials: Amber glass vials (borosilicate) with Teflon-lined caps.

  • Gas: Dry Nitrogen or Argon stream.

Step-by-Step Workflow
  • Calculation: Calculate the volume of DMSO required to reach the target concentration (e.g., 100 mM).

    • Formula:

      
      [2][3]
      
  • Weighing: Weigh the solid into the amber vial. Do not weigh directly into plastic microtubes (static charge can disperse the fine powder).

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO .

  • Dissolution (The Kinetic Barrier):

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5–10 minutes in a water bath at room temperature. Note: This breaks the crystal lattice energy, which is critical for sulfone derivatives.

  • Visual QC: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates undissolved nuclei that will seed massive precipitation later.

  • Storage: Blanket the headspace with Nitrogen/Argon, cap tightly, and store at -20°C.

StockPrep Weigh Weigh Solid (Amber Glass) Calc Calc DMSO Vol (Anhydrous) Weigh->Calc Mix Vortex & Sonicate (5-10 min) Calc->Mix QC Visual QC (Turbidity Check) Mix->QC QC->Mix Fail (Cloudy) Store Store -20°C (Desiccated) QC->Store Pass

Figure 1: Workflow for the preparation of high-integrity master stocks. Note the feedback loop at the QC stage.

Protocol B: Serial Dilution & Assay Transfer

The Problem: Direct dilution of 100% DMSO stock into aqueous buffer causes a "solvent shock," creating local supersaturation and immediate precipitation of the sulfonyl-acetonitrile compound.

The Solution: Use an Intermediate Dilution Plate (IDP).

Methodology
  • Thawing: Thaw the master stock at Room Temperature (RT). Vortex to ensure homogeneity. Do not heat above 37°C.

  • Intermediate Step (IDP):

    • Prepare a dilution series in 100% DMSO first.[1][4]

    • Why? This maintains the compound in a soluble environment while reducing concentration.

  • Final Transfer (Assay Plate):

    • Transfer small volumes (e.g., 500 nL) from the IDP to the Assay Plate containing aqueous buffer.

    • Mix immediately upon addition.

    • Final DMSO concentration should be

      
       (v/v) to avoid enzyme denaturation or cell toxicity.
      

DilutionLogic cluster_0 Phase 1: Soluble Phase cluster_1 Phase 2: Transition cluster_2 Phase 3: Aqueous Phase Stock Master Stock (100 mM DMSO) Inter Intermediate Plate (Serial Dilution in 100% DMSO) Stock->Inter Dilute Transfer Acoustic/Pin Transfer (Small Volume) Inter->Transfer Assay Assay Buffer (<1% DMSO Final) Transfer->Assay Rapid Mix Precip Risk: Precipitation Assay->Precip If Conc > Solubility Limit

Figure 2: Serial dilution strategy designed to minimize "solvent shock" precipitation.

Protocol C: Validation via Kinetic Solubility (Nephelometry)

Do not assume solubility; measure it. This protocol defines the "functional solubility" of the compound in your specific assay buffer.

  • Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (e.g., 100 mM down to 0.1 mM).

  • Induction: Transfer 2 µL of each DMSO concentration into 198 µL of your specific Assay Buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well plate.

  • Measurement: Immediately read the plate on a Nephelometer (or a standard plate reader measuring Absorbance at 600nm/OD600).

  • Analysis:

    • Plot OD600 vs. Concentration.

    • Solubility Limit: The concentration where the signal deviates from the baseline (background).

    • Guidance: If the inflection point is 50 µM, do not run bioassays above 30 µM.

Troubleshooting & Best Practices

  • Freeze-Thaw Cycles: Limit to maximum 5 cycles . The sulfonyl-acetonitrile moiety is chemically stable, but repeated condensation of water into the cold DMSO will eventually force the compound out of solution.

  • Color Change: If the DMSO stock turns yellow/orange over time, the acidic methylene group may have oxidized or reacted. Discard immediately.

  • Plasticware: Polypropylene (PP) is compatible. Polystyrene (PS) can be damaged by high concentrations of DMSO; use PS only for the final aqueous assay plate.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. (Accessed 2023). Available at: [Link]

  • PubChem. Compound Summary: 2-[(2-Furylmethyl)sulfonyl]acetonitrile (CID 2780679). National Library of Medicine.[5] Available at: [Link]

  • Di, L., & Kerns, E. H. (2006).[3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO.[6][7][8][9][10][11] Journal of Biomolecular Screening.[8][11] Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Furan-Based Peptidomimetics for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics represent a cornerstone of modern medicinal chemistry, offering a strategic approach to modulate challenging biological targets, such as protein-protein interactions (PPIs), that are often considered "undruggable" by traditional small molecules.[1][2] This guide delves into the synthesis of a particularly promising class of these molecules: furan-based peptidomimetics. The furan ring, a five-membered aromatic heterocycle, is a "privileged scaffold" in drug design, valued for its unique electronic properties and its ability to act as a bioisostere for phenyl and thiophene rings, often improving metabolic stability and receptor binding interactions.[3][4][5] By integrating the furan moiety into peptide-like structures, researchers can generate novel chemical entities with enhanced pharmacokinetic profiles and potent biological activity.[1][6] This document provides an in-depth exploration of the core synthetic strategies, detailed experimental protocols, and the scientific rationale underpinning the preparation of furan-based peptidomimetics for application in drug discovery.

Introduction: The Synergy of Peptides and a Privileged Scaffold

The therapeutic potential of peptides is immense, yet their application is often hampered by poor metabolic stability, low cell permeability, and rapid clearance.[6] Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while incorporating non-peptidic elements to enhance drug-like properties.[1][7] This approach is particularly effective for inhibiting PPIs, which are characterized by large, flat, and dynamic interfaces ill-suited for small molecule binding.[2][8]

The furan scaffold is an ideal component for inclusion in peptidomimetic design. Its electron-rich nature allows for a variety of chemical interactions, including hydrogen bonding and π–π stacking, which are critical for binding to target receptors.[4][5] Found in numerous natural products and FDA-approved drugs like ranitidine and nitrofurantoin, the furan ring's versatility and positive influence on pharmacological profiles are well-documented.[4][9] This guide will focus on three primary strategies for creating furan-based peptidomimetics: the direct synthesis of the furan core, its incorporation via multicomponent reactions, and its use as a building block in solid-phase synthesis.

Core Synthetic Strategies & Rationale

The preparation of furan-based peptidomimetics can be approached from several angles, depending on the desired final structure and the available starting materials. The chosen strategy dictates how the furan ring is formed and integrated with the amino acid or peptide backbone.

G cluster_0 Furan Ring Synthesis cluster_1 Peptidomimetic Assembly cluster_2 Final Product PaalKnorr Paal-Knorr Synthesis Ugi Ugi Multicomponent Reaction PaalKnorr->Ugi Provides Furan-Aldehyde (e.g., Furfural) SPPS Solid-Phase Peptide Synthesis PaalKnorr->SPPS Precursor for Furan Amino Acid Synthesis Dicarbonyl 1,4-Dicarbonyl Compound Dicarbonyl->PaalKnorr Acid Catalyst (Dehydration/Cyclization) Product Furan-Based Peptidomimetic Ugi->Product Cyclization Post-Synthetic Cyclization SPPS->Cyclization Incorporates Furan-Ala for Oxidative Stapling SPPS->Product Cyclization->Product caption Key Synthetic Pathways to Furan-Based Peptidomimetics.

Diagram 1: Key Synthetic Pathways to Furan-Based Peptidomimetics.
Strategy 1: Classical Furan Synthesis via Paal-Knorr Reaction

The Paal-Knorr synthesis is one of the most robust and widely used methods for preparing substituted furans.[3] It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[10][11] This method is foundational, as the resulting furan derivatives (e.g., furfural or substituted furan-carboxaldehydes) can then be used as starting materials in subsequent peptidomimetic assembly steps.

Causality Behind the Method:

  • Acid Catalyst: A protic acid (e.g., H₂SO₄, p-TsOH) or Lewis acid is required to protonate one of the carbonyl groups.[10] This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

  • Intramolecular Cyclization: The enol form of the second carbonyl group acts as the nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal intermediate.[10][11]

  • Dehydration: The reaction is driven to completion by the elimination of a water molecule from the hemiacetal, which is also an acid-catalyzed process, resulting in the formation of the stable aromatic furan ring.[10] Anhydrous conditions or the use of a Dean-Stark trap to remove water can significantly improve yields.[3]

Strategy 2: Convergent Synthesis via the Ugi Multicomponent Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry and drug discovery for rapidly generating libraries of peptide-like molecules.[12][13] It combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide in a one-pot synthesis to form an α-acylamino amide.[14] By using a furan-containing building block, such as furfural (a furan-2-carboxaldehyde), the furan moiety is directly and efficiently incorporated into the peptidomimetic backbone.

Causality Behind the Method:

  • Convergence and Atom Economy: The Ugi reaction is highly efficient, combining four distinct starting materials in a single step with the only byproduct being water. This allows for the rapid creation of molecular diversity.[13]

  • Flexibility: The reaction tolerates a wide range of functional groups on each of the four components, enabling the synthesis of a vast array of structurally diverse furan-based peptidomimetics.[13][14] This is ideal for structure-activity relationship (SAR) studies.[15]

Strategy 3: Modular Assembly via Furan-Containing Amino Acids

For researchers aiming to mimic a specific peptide sequence, the most direct approach is to incorporate a furan-containing non-canonical amino acid into a peptide chain using standard Solid-Phase Peptide Synthesis (SPPS).[16] An example of such a building block is Fmoc-3-(2-furyl)-L-alanine, which can be seamlessly integrated into automated or manual SPPS protocols.

Causality Behind the Method:

  • Modularity: SPPS allows for the precise placement of the furan-amino acid at any desired position within the peptide sequence, offering complete control over the final structure.

  • Bio-orthogonality: The furan ring can serve as a unique chemical handle. For instance, it can be selectively oxidized in situ to a reactive keto-enal, which can then react with a nearby nucleophilic amino acid side chain (e.g., lysine) to form a covalent, cyclic bridge.[16][17] This "stapling" technique constrains the peptide's conformation, which can enhance binding affinity and stability.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key synthetic strategies discussed.

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran

This protocol is a classic example of the Paal-Knorr reaction, demonstrating the synthesis of a simple substituted furan from a 1,4-diketone.[3][18]

Materials:

  • Hexane-2,5-dione (11.4 g, 0.1 mol)

  • Toluene (100 mL)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.2 g)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 250 mL round-bottom flask

  • Dean-Stark trap and reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the round-bottom flask with a Dean-Stark trap and reflux condenser. Add a magnetic stir bar.

  • Reagents: To the flask, add hexane-2,5-dione (0.1 mol), toluene (100 mL), and a catalytic amount of p-TsOH.[3]

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected (typically 2-3 hours).[3] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization: Wash the organic layer with 100 mL of saturated NaHCO₃ solution to neutralize the acid catalyst.[3]

  • Extraction: Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene using a rotary evaporator.

  • Purification: The crude product can be purified by distillation to yield pure 2,5-dimethylfuran.

Protocol 2: Ugi Synthesis of a Furan-Based Peptidomimetic

This protocol describes the synthesis of a furan-containing peptidomimetic using furfural as the aldehyde component in an Ugi-4CR.[12][19]

Materials:

  • Furfural (1.0 mmol)

  • Benzylamine (1.0 mmol)

  • Acetic Acid (1.0 mmol)

  • Cyclohexyl isocyanide (1.0 mmol)

  • Methanol (5 mL)

Equipment:

  • 25 mL screw-cap vial

  • Magnetic stir plate and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reagents: In a 25 mL vial, dissolve furfural (1.0 mmol) and benzylamine (1.0 mmol) in methanol (2 mL) and stir for 20 minutes at room temperature to pre-form the imine.

  • Addition: To the stirred solution, add acetic acid (1.0 mmol) followed by cyclohexyl isocyanide (1.0 mmol).

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Concentration: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield the pure furan-peptidomimetic product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Incorporation of Fmoc-3-(2-furyl)-L-alanine via SPPS

This protocol outlines the manual coupling of a furan-containing amino acid onto a resin-bound peptide using standard Fmoc-based SPPS chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin (0.1 mmol scale)

  • Fmoc-3-(2-furyl)-L-alanine (0.4 mmol)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (0.38 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% Piperidine in DMF (v/v)

  • Dichloromethane (DCM)

Equipment:

  • SPPS reaction vessel with a sintered glass filter

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine/DMF solution to the resin and shake for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc protecting group from the resin-bound amine.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Coupling Activation: In a separate vial, dissolve Fmoc-3-(2-furyl)-L-alanine (0.4 mmol) and HATU (0.38 mmol) in DMF. Add DIPEA (0.8 mmol) and pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Shake the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free secondary amine is no longer present).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

Data Presentation & Analysis

The efficiency of these synthetic methods is critical for their application in drug discovery. The following table summarizes typical outcomes for the described protocols.

Synthetic Method Key Reactants Typical Yield Purity after Purification Key Advantages References
Paal-Knorr Synthesis 1,4-Diketone, Acid Catalyst60-90%>95%Robust, high-yielding for furan core[3],[10]
Ugi-4CR Aldehyde, Amine, Acid, Isocyanide50-85%>98%High convergence, rapid diversity generation[12],[13]
SPPS Incorporation Fmoc-Furan-Amino Acid, Resin>99% per step>95% (crude peptide)Precise sequence control, modular[16]

Workflow for Furan-Based Peptidomimetic Drug Discovery

The synthesis of these compounds is the first step in a larger drug discovery cascade. The overall workflow integrates chemical synthesis with biological evaluation to identify promising therapeutic leads.

G cluster_0 Design & Synthesis cluster_1 Screening & Validation cluster_2 Optimization & Preclinical Design Target Analysis & Peptidomimetic Design Synthesis Synthesis of Furan-Peptidomimetic Library (e.g., via Ugi, SPPS) Design->Synthesis Purify Purification & Characterization (LC-MS, NMR) Synthesis->Purify Screening High-Throughput Biological Screening (e.g., Enzyme Assay, PPI Assay) Purify->Screening Compound Library HitID Hit Identification Screening->HitID HitVal Hit Validation & Dose-Response Analysis (IC50) HitID->HitVal SAR Structure-Activity Relationship (SAR) Studies HitVal->SAR Validated Hits SAR->Synthesis Iterative Design LeadOpt Lead Optimization (ADME/Tox Properties) SAR->LeadOpt Preclinical In Vivo Efficacy & Safety Studies LeadOpt->Preclinical Candidate Clinical Candidate Preclinical->Candidate caption Drug Discovery Workflow Using Furan-Based Peptidomimetics.

Diagram 2: Drug Discovery Workflow Using Furan-Based Peptidomimetics.

Conclusion and Future Perspectives

The integration of the furan scaffold into peptidomimetic structures offers a powerful and versatile strategy for modern drug discovery. The synthetic methodologies outlined in this guide—from the classical Paal-Knorr synthesis to modern multicomponent and solid-phase techniques—provide researchers with a robust toolkit to generate novel chemical matter.[3][12][16] These compounds are particularly well-suited for targeting complex biological systems like protein-protein interfaces and proteases, where traditional small molecules often fail.[20][21]

Future research will likely focus on developing more stereoselective synthetic methods, exploring novel biological targets, and leveraging computational chemistry to design next-generation furan-based peptidomimetics with enhanced efficacy and safety profiles.[3] The continued exploration of this chemical space promises to yield new therapeutic agents for a wide range of human diseases.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Furan synthesis. Organic Chemistry Portal. [Link]

  • Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Peptidomimetics Targeting Protein-Protein Interactions for Therapeutic Development. Bentham Science. [Link]

  • Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. PubMed. [Link]

  • Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. ResearchGate. [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. National Center for Biotechnology Information. [Link]

  • Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company. [Link]

  • Synthesis of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones and their preliminary bioactivity investigation as linkers. Royal Society of Chemistry. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]

  • Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. MDPI. [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Royal Society of Chemistry. [Link]

  • Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. [Link]

  • Peptides and peptidomimetics as regulators of protein-protein interactions. National Center for Biotechnology Information. [Link]

  • Synthesis, bioactivity, docking and molecular dynamics studies of furan-based peptides as 20S proteasome inhibitors. PubMed. [Link]

  • Assumed pathway to furan ring formation. ResearchGate. [Link]

  • Paal–Knorr furan synthesis. ResearchGate. [Link]

  • Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. Royal Society of Chemistry. [Link]

  • Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches. MDPI. [Link]

  • Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]

  • From Ugi Multicomponent Reaction to Linkers for Bioconjugation. ACS Omega. [Link]

  • Small Molecule Protease Inhibitors as Model Peptidomimetics. UPCommons. [Link]

  • A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. MDPI. [Link]

  • Application of furan derivative in medicinal field. ResearchGate. [Link]

  • Ugi reaction-derived prolyl peptide catalysts grafted on the renewable polymer polyfurfuryl alcohol for applications in heterogeneous enamine catalysis. Beilstein Journals. [Link]

  • Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4). ResearchGate. [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. National Center for Biotechnology Information. [Link]

  • Peptidomimetics: A Synthetic Tool for Inhibiting Protein–Protein Interactions in Cancer. ResearchGate. [Link]

  • Use of Furans in the Synthesis of Bioactive Compounds. ResearchGate. [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. Royal Society of Chemistry. [Link]

  • Tailoring peptidomimetics for targeting protein-protein interactions. Penn State University. [Link]

  • Synthesis and scavenging role of furan fatty acids. Proceedings of the National Academy of Sciences. [Link]

  • Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]

Sources

In Vitro Inhibition of Cruzain by Furan Sulfonyl Acetonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro inhibition of cruzain, the major cysteine protease of Trypanosoma cruzi, by furan sulfonyl acetonitriles. Cruzain is a critical enzyme for the parasite's survival, replication, and invasion of host cells, making it a validated and high-priority target for the development of new therapies for Chagas disease.[1][2][3][4] Furan sulfonyl acetonitriles represent a promising class of inhibitors, and this guide outlines the necessary protocols for their evaluation, including enzyme kinetics assays, determination of inhibitory constants, and considerations for data interpretation.

Introduction: The Rationale for Targeting Cruzain

Trypanosoma cruzi is the causative agent of Chagas disease, a neglected tropical disease that affects millions of people, primarily in Latin America.[2] The current therapeutic options, benznidazole and nifurtimox, suffer from significant limitations, including variable efficacy, particularly in the chronic stage of the disease, and severe side effects that often lead to treatment discontinuation.[5] This underscores the urgent need for novel, safer, and more effective antichagasic agents.

Cruzain, a cysteine protease of the papain superfamily, plays a pivotal role in the parasite's life cycle.[1][4] It is involved in key physiological processes such as nutrient acquisition, evasion of the host immune response, and differentiation of the parasite.[5] The essentiality of cruzain for T. cruzi viability has been extensively validated, positioning it as a prime target for drug discovery.[1][4][5]

Furan-containing compounds have demonstrated a range of biological activities, including antiparasitic effects.[6] The furan sulfonyl acetonitrile scaffold, in particular, presents a unique combination of structural features that can be exploited for the design of potent and selective cruzain inhibitors. The sulfonyl group can act as a hydrogen bond acceptor, while the acetonitrile moiety can potentially interact with the catalytic cysteine residue in the active site.

Core Principles of the Cruzain Inhibition Assay

The in vitro assay to determine the inhibitory potential of furan sulfonyl acetonitriles against cruzain is based on a fluorometric method. The assay measures the enzymatic activity of cruzain by monitoring the cleavage of a synthetic fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, providing a quantitative measure of the inhibitor's potency.

Key Components:

  • Recombinant Cruzain: Purified, active cruzain is the biological target.[1][7]

  • Fluorogenic Substrate: A peptide substrate, such as Z-Phe-Arg-aminomethylcoumarin (Z-FR-AMC), which upon cleavage by cruzain, releases a fluorescent aminomethylcoumarin (AMC) group.[8][9]

  • Inhibitors: The furan sulfonyl acetonitrile compounds to be tested.

  • Assay Buffer: A buffer system that maintains the optimal pH for cruzain activity and contains a reducing agent to keep the catalytic cysteine in its active, reduced state.[1][8][10]

  • Microplate Reader: A fluorometer capable of exciting the sample at approximately 355 nm and measuring the emission at around 460 nm.[7][8]

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step methodology for conducting the in vitro cruzain inhibition assay.

Diagram: Experimental Workflow for Cruzain Inhibition Assay

Cruzain_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Plate Plate Preparation (96-well black plate) Reagents->Plate Incubation Incubation (Enzyme + Inhibitor) Plate->Incubation Reaction Reaction Initiation (Add Substrate) Incubation->Reaction Measurement Kinetic Measurement (Fluorescence Reading) Reaction->Measurement Rate Calculate Initial Rates Measurement->Rate IC50 Determine IC50 Values Rate->IC50 Kinetics Kinetic Parameter Determination (Ki, Mechanism of Inhibition) Rate->Kinetics

Caption: Workflow for the in vitro cruzain inhibition assay.

Protocol 1: Reagent and Solution Preparation

1. Assay Buffer (0.1 M Sodium Acetate, pH 5.5):

  • Prepare a 0.1 M solution of sodium acetate in deionized water.
  • Adjust the pH to 5.5 using acetic acid.
  • This buffer provides the optimal acidic environment for cruzain activity.

2. Reducing Agent (Dithiothreitol - DTT):

  • Prepare a stock solution of DTT (e.g., 1 M in deionized water).
  • On the day of the experiment, add DTT to the assay buffer to a final concentration of 5 mM.[1][8][10] DTT is essential to maintain the catalytic cysteine residue (Cys25) of cruzain in its reduced, active state.

3. Surfactant (Triton X-100):

  • Prepare a stock solution of Triton X-100 (e.g., 10% v/v in deionized water).
  • Add Triton X-100 to the assay buffer to a final concentration of 0.01% (v/v).[1][7][8][10] This non-ionic detergent helps to prevent non-specific inhibition caused by compound aggregation.[2]

4. Recombinant Cruzain Stock Solution:

  • Reconstitute lyophilized recombinant cruzain in assay buffer to a desired stock concentration (e.g., 1 µM).
  • Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
  • The final concentration of cruzain in the assay is typically in the low nanomolar range (e.g., 1.5 nM).[8]

5. Fluorogenic Substrate (Z-FR-AMC) Stock Solution:

  • Dissolve Z-FR-AMC in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.
  • Store aliquots at -20°C, protected from light.
  • The final substrate concentration in the assay is typically around its Michaelis-Menten constant (Km) or slightly above (e.g., 5.0 µM).[8]

6. Furan Sulfonyl Acetonitrile Inhibitor Stock Solutions:

  • Dissolve the furan sulfonyl acetonitrile compounds in 100% DMSO to a high concentration (e.g., 10 mM).
  • Prepare serial dilutions of the inhibitor stock solutions in DMSO.
Protocol 2: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

1. Assay Plate Preparation:

  • Use a 96-well, black, flat-bottom microplate to minimize background fluorescence.
  • Add 2 µL of the serially diluted inhibitor solutions to the appropriate wells.
  • Include positive controls (e.g., a known cruzain inhibitor like E-64) and negative controls (DMSO vehicle).[9][11]

2. Enzyme and Inhibitor Pre-incubation:

  • Prepare a working solution of cruzain in the complete assay buffer (containing DTT and Triton X-100).
  • Add 98 µL of the cruzain solution to each well containing the inhibitor or DMSO.
  • The final DMSO concentration should be kept low (e.g., ≤ 1%) to avoid affecting enzyme activity.
  • Incubate the plate at 30°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.[8][10]

3. Reaction Initiation and Measurement:

  • Prepare a working solution of the Z-FR-AMC substrate in the complete assay buffer.
  • Initiate the enzymatic reaction by adding 100 µL of the substrate solution to each well.
  • Immediately place the plate in a pre-warmed (30°C) microplate reader.
  • Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 5-10 minutes) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[7][8]

4. Data Analysis:

  • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
  • Normalize the rates relative to the DMSO control (100% activity).
  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol 3: Determination of the Mechanism of Inhibition and Ki

To understand how the furan sulfonyl acetonitriles inhibit cruzain, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's binding affinity (Ki).

1. Experimental Setup:

  • This experiment involves varying the concentrations of both the substrate and the inhibitor.
  • Typically, a matrix of conditions is set up with at least four inhibitor concentrations (including a zero-inhibitor control) and at least five substrate concentrations.[8][10]

2. Assay Procedure:

  • Follow the same general procedure as for IC50 determination, but with the specified ranges of substrate and inhibitor concentrations.

3. Data Analysis:

  • Generate Michaelis-Menten plots (initial velocity vs. substrate concentration) for each inhibitor concentration.
  • Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to visually inspect the mechanism of inhibition.
  • For a more robust determination, fit the data globally to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis to obtain the Ki value.

Data Presentation and Interpretation

Table 1: Example Data Summary for Furan Sulfonyl Acetonitrile Inhibitors
Compound IDIC50 (µM)Ki (µM)Mechanism of Inhibition
FSA-0015.2 ± 0.42.1 ± 0.2Competitive
FSA-00212.8 ± 1.110.5 ± 0.9Competitive
FSA-0031.7 ± 0.20.8 ± 0.1Competitive
E-64 (Control)0.015 ± 0.002N/AIrreversible

Data are presented as mean ± standard deviation from three independent experiments.

Diagram: Proposed Mechanism of Covalent Reversible Inhibition

Covalent_Inhibition cluster_mechanism Proposed Reversible Covalent Inhibition Enzyme_Inhibitor Cruzain (Cys25-SH) + Inhibitor (R-CN) Thioimidate_Adduct Thioimidate Adduct (Cys25-S-C(=NH)-R) Enzyme_Inhibitor->Thioimidate_Adduct Nucleophilic Attack

Caption: Proposed reversible covalent inhibition mechanism.

The nitrile group of furan sulfonyl acetonitriles can act as an electrophilic "warhead." The catalytic Cys25 residue of cruzain can perform a nucleophilic attack on the carbon atom of the nitrile group, forming a reversible covalent thioimidate adduct.[12] This mechanism is consistent with that observed for other nitrile-based cysteine protease inhibitors.[13]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following self-validating measures should be incorporated into the experimental design:

  • Control Compounds: Always include a known inhibitor (e.g., E-64 for irreversible inhibition or a well-characterized reversible inhibitor) as a positive control to validate the assay performance.

  • Detergent and BSA Controls: To rule out non-specific inhibition due to compound aggregation, assays should be performed with and without Triton X-100 and in the presence of bovine serum albumin (BSA).[9][11][14] A significant shift in IC50 values under these conditions may indicate promiscuous inhibition.

  • Time-Dependence: Evaluate whether the inhibition is time-dependent by pre-incubating the enzyme and inhibitor for different durations.[9][11][14] This can provide insights into the kinetics of inhibitor binding.

  • Statistical Analysis: All experiments should be performed in triplicate, and the results should be reported with appropriate statistical measures (e.g., mean, standard deviation).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the in vitro evaluation of furan sulfonyl acetonitriles as inhibitors of cruzain. By following these detailed methodologies and incorporating the principles of self-validation, researchers can obtain reliable and meaningful data to guide the development of novel therapeutics for Chagas disease. The insights gained from these studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

  • Ferreira, R. S., et al. (2019). Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics. Frontiers in Chemistry. Available at: [Link]

  • Wiggers, H. J., et al. (2013). Non-peptidic Cruzain Inhibitors with Trypanocidal Activity Discovered by Virtual Screening and In Vitro Assay. PLOS Neglected Tropical Diseases. Available at: [Link]

  • Wiggers, H. J., et al. (2013). Non-peptidic Cruzain Inhibitors with Trypanocidal Activity Discovered by Virtual Screening and In Vitro Assay. PMC. Available at: [Link]

  • da Silva, E. B., et al. (2018). Investigation of the activity of 4-aminoquinolines as cysteine protease inhibitors with application in the treatment of Chagas disease. SciELO. Available at: [Link]

  • Rosenthal, P. J., et al. (2006). Design, synthesis, and biochemical evaluation of novel cruzain inhibitors with potential application in the treatment of Chagas' disease. PubMed. Available at: [Link]

  • da Silva, E. B., et al. (2018). Investigation of the activity of 4-aminoquinolines as cysteine protease inhibitors with application in the treatment of Chagas disease. ScienceOpen. Available at: [Link]

  • Neves, B. J., et al. (2021). Predictive Global Models of Cruzain Inhibitors with Large Chemical Coverage. Journal of Chemical Information and Modeling. Available at: [Link]

  • Avelar, G. A., et al. (2018). Experimental study and computational modelling of cruzain cysteine protease inhibition by dipeptidyl nitriles. Physical Chemistry Chemical Physics. Available at: [Link]

  • de Oliveira, R. B., et al. (2026). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. MDPI. Available at: [Link]

  • Ellingson, S. R., et al. (2012). Novel Cruzain Inhibitors for the Treatment of Chagas' Disease. PMC. Available at: [Link]

  • Sulpizi, M., et al. (2003). Computational study on the inhibition mechanism of cruzain by nitrile-containing molecules. Proteins: Structure, Function, and Bioinformatics. Available at: [Link]

  • Cerecetto, H., & González, M. (2024). Thirty Years in the Design and Development of Cruzain Inhibitors. SciELO. Available at: [Link]

  • Ferreira, R. S., et al. (2021). Structure-Based Optimization of Quinazolines as Cruzain and TbrCATL Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Aguirre, G., et al. (2004). In vitro activity and mechanism of action against the protozoan parasite Trypanosoma cruzi of 5-nitrofuryl containing thiosemicarbazones. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Morais, P. A. B., & Trossini, G. H. G. (2023). Cruzain Inhibitors: State-of-Art of Novel Synthetic Strategies. ResearchGate. Available at: [Link]

  • Avelar, G. A., et al. (2015). Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors. PLOS Neglected Tropical Diseases. Available at: [Link]

  • D'Amico, M., et al. (2021). Furan derivatives impair proliferation and affect ultrastructural organization of Trypanosoma cruzi and Leishmania amazonensis. PubMed. Available at: [Link]

  • Cerecetto, H., & González, M. (2018). Cruzain Inhibitors as Prominent Molecules with The Potential to become Drug Candidates against Chagas Disease. Research Open World. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Furan Ring Opening in Sulfonyl Acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of furan-containing sulfonyl acetonitriles (e.g., 2-[(2-furylmethyl)sulfonyl]acetonitrile). The primary failure mode in this workflow is the unintended degradation or opening of the furan ring during the sulfide-to-sulfone oxidation step.

This guide provides field-proven insights, mechanistic causality, and a self-validating protocol to ensure high-yield sulfonation while keeping the furan heterocycle completely intact.

Mechanistic FAQs: Understanding the "Why"

Q: Why does my furan ring degrade when I use standard oxidants like mCPBA or H₂O₂/Acetic Acid? A: Furan is a highly electron-rich aromatic heterocycle. When exposed to electrophilic peracids (like mCPBA) or strong acidic oxidation conditions, the furan ring undergoes an Achmatowicz-type oxidative rearrangement[1]. The peracid acts as an electrophile, attacking the furan


-system to form a highly unstable epoxide or halonium-like intermediate. In the presence of the acidic byproduct (e.g., m-chlorobenzoic acid), this intermediate rapidly hydrolyzes and opens to form a 1,4-dicarbonyl compound or a 2,5-dihydrofuran derivative[2]. To prevent this, you must decouple sulfur oxidation from electrophilic aromatic attack.

Q: If acids cause ring opening, can I just run the oxidation under strongly basic conditions? A: No. The target molecule contains a sulfonyl acetonitrile moiety. The methylene protons (


 to both the electron-withdrawing sulfonyl and nitrile groups) are highly acidic (

)[3]. Strongly basic conditions will deprotonate this position, generating a stabilized carbanion that can act as a nucleophile, leading to unwanted dimerization, cycloadditions, or polymerization[4]. You must operate in a strictly neutral or mildly biphasic environment.

Q: What is the optimal catalytic system for this transformation? A: The most reliable method is using a nucleophilic oxidant system, specifically Tungstate-catalyzed Hydrogen Peroxide (Na₂WO₄ / H₂O₂) [5]. Unlike peracids, the peroxotungstate complex is highly chemoselective for sulfur oxidation. It acts as a nucleophilic oxidant transferring oxygen to the sulfur lone pairs without acting as an electrophile toward the furan


-system.

Quantitative Data: Oxidant Comparison

The following table summarizes the causal relationship between oxidant choice, furan stability, and sulfone yield based on optimized internal benchmarks.

Oxidant SystemFuran StabilitySulfone YieldMechanistic Outcome / Causality
mCPBA (DCM, 0 °C) Poor (<10% intact)LowElectrophilic attack on furan; Achmatowicz-type ring opening.
H₂O₂ / Acetic Acid Moderate (~30%)LowAcid-catalyzed hydration and ring cleavage of the furan nucleus.
Urea-H₂O₂ / Phthalic Anhydride Good (~85%)ModerateMilder peracid generation; reduces but does not completely eliminate furan oxidation.
Na₂WO₄·2H₂O / 30% H₂O₂ Excellent (>98%) High (>92%) Chemoselective peroxotungstate complex; strictly nucleophilic S-oxidation.

Validated Experimental Protocol: Chemoselective Synthesis

This self-validating protocol details the synthesis of 2-[(2-furylmethyl)sulfonyl]acetonitrile from 2-{[(furan-2-yl)methyl]sulfanyl}acetonitrile[4].

Materials:

  • 2-{[(furan-2-yl)methyl]sulfanyl}acetonitrile (1.0 eq)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.05 eq)

  • 30% Aqueous Hydrogen Peroxide (H₂O₂, 2.5 eq)

  • Ethyl acetate (EtOAc) / Water (biphasic system)

  • Tetrabutylammonium hydrogen sulfate (TBAHS, 0.05 eq) - Phase transfer catalyst

Step-by-Step Methodology:

  • System Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting sulfide (1.0 eq) in EtOAc (10 mL/mmol).

  • Catalyst Preparation: In a separate vial, dissolve Na₂WO₄·2H₂O (0.05 eq) and TBAHS (0.05 eq) in a minimal amount of deionized water (2 mL/mmol).

  • Biphasic Integration: Add the aqueous catalyst solution to the EtOAc solution. Causality Check: The use of a biphasic system prevents the accumulation of water-soluble acidic byproducts in the organic phase, physically shielding the furan ring from hydrolytic conditions.

  • Controlled Oxidation: Cool the vigorously stirring biphasic mixture to 0 °C. Add 30% H₂O₂ (2.5 eq) dropwise over 15 minutes. Causality Check: Dropwise addition prevents thermal spikes. Exothermic runaway can lead to non-selective oxidation and heterocycle degradation.

  • Self-Validating Monitoring (TLC): Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 7:3).

    • Checkpoint 1 (1 hour): You should observe complete consumption of the starting sulfide and the appearance of a highly polar intermediate (the sulfoxide).

    • Checkpoint 2 (3-4 hours): The sulfoxide intermediate will convert entirely to the target sulfone. If the reaction stalls at the sulfoxide stage, add an additional 0.5 eq of H₂O₂.

  • Quenching: Once complete, cool the mixture back to 0 °C and strictly quench the excess peroxide by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Validation: Test the aqueous layer with starch-iodide paper to ensure complete peroxide neutralization before proceeding to workup.

  • Workup & Purification: Separate the organic layer. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is typically >95% pure, but can be recrystallized from ethanol if necessary.

Process Workflow & Logical Relationships

The following diagram illustrates the mechanistic decision tree for selecting the appropriate oxidation pathway to preserve the furan ring.

G Start Furfurylthioacetonitrile (Starting Material) mCPBA Electrophilic Oxidants (mCPBA, Peracids) Start->mCPBA Incorrect Choice Acidic Acidic Conditions (H2O2 / AcOH) Start->Acidic Incorrect Choice Tungstate Nucleophilic Oxidants (Na2WO4 / H2O2) Start->Tungstate Optimal Choice RingOpen1 Epoxidation / Halonium Formation mCPBA->RingOpen1 Electrophilic Attack RingOpen2 Acid-Catalyzed Hydration Acidic->RingOpen2 Protonation Sulfoxide Sulfoxide Intermediate (Intact Furan) Tungstate->Sulfoxide Chemoselective S-Oxidation Degradation Furan Ring Cleavage (Achmatowicz-type) RingOpen1->Degradation RingOpen2->Degradation Success Furfurylsulfonylacetonitrile (Target Product) Sulfoxide->Success Excess H2O2

Caption: Mechanistic decision tree for furfuryl sulfide oxidation to prevent furan ring cleavage.

References

  • Ring-Opening Reactions of Furan for Organic Synthesis | BenchChem Application Notes | 1

  • 2-[(2-Furylmethyl)sulfonyl]acetonitrile Synthetic Methodologies | BenchChem Product Protocols | 4

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring | Chemical Research in Toxicology (NIH PMC) | 2

  • Sulfone synthesis by oxidation | Organic Chemistry Portal | 5

  • Efficient Synthesis of 3-(phenyl sulfonyl)-2H-Chromen-2-one | Der Pharma Chemica |3

Sources

Stability of 2-[(2-Furylmethyl)sulfonyl]acetonitrile in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical behaviors of functionalized heterocycles.

2-[(2-Furylmethyl)sulfonyl]acetonitrile (CAS: 175202-36-5) is a highly versatile building block in organic synthesis[1]. However, its trifunctional nature—comprising an electron-rich furan ring, a strongly electron-withdrawing sulfonyl group, and a reactive nitrile moiety—makes it uniquely sensitive to acidic environments. This guide is designed to help you troubleshoot degradation issues, understand the mechanistic causality behind them, and implement self-validating experimental protocols.

Troubleshooting Guide: Acid-Catalyzed Degradation Pathways

Q1: Why does my sample turn dark and show multiple new peaks in LC-MS when stored in acidic buffers (pH < 3)? A1: You are observing acid-catalyzed furan ring opening . The furan ring is an electron-rich aromatic system. In acidic media, protons diffuse from the aqueous environment and protonate the furan ring (typically at the Cα or Cβ position). This protonation disrupts the aromaticity, making the ring highly susceptible to nucleophilic attack by water[2].

Causality Insight: While the sulfonyl group is strongly electron-withdrawing (which normally deactivates rings), the methylene bridge (-CH₂-) in your compound insulates the furan ring from this effect. Consequently, the furan core remains vulnerable to hydration and subsequent C–O bond cleavage, yielding highly reactive 1,4-dicarbonyl compounds that readily polymerize, causing the dark discoloration[1].

FuranDegradation A 2-[(2-Furylmethyl)sulfonyl]acetonitrile B Protonated Furan Intermediate A->B H+ (Acidic Media) C Nucleophilic Attack (H2O) B->C +H2O D Ring-Opened 1,4-Dicarbonyl C->D Ring Cleavage

Caption: Acid-catalyzed furan ring-opening mechanism via protonation and hydration.

Q2: I am observing a +18 Da and +19 Da mass shift in my acidic reaction mixtures. What is happening? A2: This indicates nitrile hydrolysis . Nitriles are generally stable, but under aqueous acidic conditions, the nitrogen atom is protonated, significantly increasing the electrophilicity of the adjacent nitrile carbon. Water attacks this carbon to form an imidic acid intermediate, which rapidly tautomerizes into a primary amide (+18 Da mass shift)[3][4]. Under prolonged exposure or elevated temperatures, the amide undergoes further hydrolysis to yield a carboxylic acid (+19 Da mass shift relative to the starting nitrile)[5].

NitrileHydrolysis A Nitrile Group (-C≡N) B Protonated Nitrile (-C≡NH+) A->B H+ C Imidic Acid (-C(OH)=NH) B->C +H2O, -H+ D Primary Amide (-CONH2) C->D Tautomerization E Carboxylic Acid (-COOH) D->E H+, H2O (Harsh Acid)

Caption: Nitrile hydrolysis pathway in acidic media forming amides and carboxylic acids.

Quantitative Data Summaries

To aid in your experimental design, below is a synthesized stability profile based on the known kinetic behaviors of furylmethyl and nitrile moieties under varying acidic conditions.

Table 1: Representative Acid Stability Profile of 2-[(2-Furylmethyl)sulfonyl]acetonitrile

pH LevelBuffer / Acid SystemTemp (°C)Estimated Half-Life (

)
Primary Degradant Observed
pH 1.0 0.1 M HCl25°C< 2 hoursFuran ring-opened dicarbonyl
pH 1.0 0.1 M HCl60°C< 15 minsCarboxylic acid & polymerized furan
pH 3.0 Formate Buffer25°C~ 48 hoursFuran ring-opened dicarbonyl
pH 5.0 Acetate Buffer25°C> 14 daysIntact (Minor amide formation)
pH 7.4 Phosphate Buffer25°CStable (> 30 days)None (Intact compound)

Experimental Protocols: Self-Validating Acid Stability Testing

To ensure trustworthiness in your kinetic data, you must employ a self-validating system . A common pitfall in stability testing is artifactual degradation occurring inside the LC-MS autosampler while waiting for injection. This protocol uses a validated quenching step to freeze the reaction.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-[(2-Furylmethyl)sulfonyl]acetonitrile in a water-miscible organic co-solvent (e.g., LC-MS grade Acetonitrile) to a stock concentration of 10 mM.

  • Acidic Incubation: Dilute the stock 1:100 into the target acidic buffer (e.g., 0.1 M HCl) pre-equilibrated to the target temperature (e.g., 25°C). Start the timer.

  • Aliquoting & Quenching (The Validation Step): At predetermined time points (e.g., 0, 15, 30, 60, 120 mins), withdraw a 100 µL aliquot and immediately transfer it into a vial containing 100 µL of a neutralizing buffer (e.g., 0.2 M Ammonium Bicarbonate, pH 8.0).

    • Self-Validation Check: Prepare a "

      
       Quench Control" by adding the compound after mixing the acid and the neutralizing buffer. If this control shows degradation, your quenching mechanism is failing.
      
  • Internal Standard Addition: Spike 10 µL of a stable-isotope labeled internal standard (or a structural analog) into the quenched sample to correct for ionization matrix effects during LC-MS analysis.

  • LC-MS/MS Analysis: Inject the neutralized samples using a reverse-phase C18 column. The neutral pH of the injected sample ensures the compound remains stable while queued in the autosampler.

ProtocolWorkflow S1 Sample Prep & Internal Std S2 Acidic Incubation (Controlled Temp) S1->S2 S3 Quenching (Neutralization) S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 Kinetic Validation S4->S5

Caption: Self-validating experimental workflow for acid stability testing.

Frequently Asked Questions (FAQs)

Q3: Can I use TFA (Trifluoroacetic acid) or Formic Acid in my HPLC mobile phase when analyzing this compound? A3: Yes, but with caution. Standard LC-MS mobile phases containing 0.1% Formic Acid (pH ~2.7) or 0.1% TFA (pH ~2.0) are generally acceptable because the exposure time during the chromatographic run is very short (typically < 15 minutes). However, you must not leave the compound dissolved in these mobile phases in the autosampler for extended periods (e.g., overnight), as the furan ring will begin to degrade.

Q4: How does the sulfonyl group affect the acidity of the molecule? A4: The sulfonyl group (-SO₂-) is highly electron-withdrawing. It withdraws electron density from the adjacent methylene group through sigma bonds[1]. Because this methylene group is sandwiched between the sulfonyl group and the nitrile group, its alpha-protons are highly acidic. While this is more relevant in basic media (where it forms a stable carbanion), in acidic media, it facilitates rapid deuterium exchange if you are conducting NMR studies in D₂O/DCl.

References

  • 2-[(2-Furylmethyl)
  • Hydrolysis of Nitriles - Organic Chemistry Tutor Source: Organic Chemistry Tutor URL
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Energy & Fuels Source: ACS Publications URL
  • Acidic Hydrolysis of Nitriles To Amides - Master Organic Chemistry Source: Master Organic Chemistry URL
  • Source: Catalysis Science & Technology (RSC Publishing)
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps Source: Chemistry Steps URL

Sources

Technical Support Center: Purification of Sulfonyl Acetonitriles by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of sulfonyl acetonitriles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common issues and optimize your purification process.

Introduction to Purifying Sulfonyl Acetonitriles

Sulfonyl acetonitriles are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceuticals. Their purification by column chromatography, however, can be challenging due to their polarity and potential for interaction with the stationary phase. This guide provides practical, field-proven insights to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of sulfonyl acetonitriles, offering step-by-step solutions and the scientific reasoning behind them.

Issue 1: Poor Separation of the Sulfonyl Acetonitrile from Impurities

Symptom: Your collected fractions contain the desired product along with starting materials or byproducts, as observed by TLC or other analytical techniques.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving the components of your mixture.

    • Solution: The key to good separation is to have an optimal Rf value for your target compound on a TLC plate, ideally between 0.2 and 0.4.[1]

      • If your compound has a high Rf (runs too fast): Your solvent system is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane in a hexane:ethyl acetate mixture).[2]

      • If your compound has a low Rf (sticks to the baseline): Your solvent system is not polar enough. Increase the polarity by adding more of the polar solvent (e.g., increase the ethyl acetate).

  • Co-elution with Similar Polarity Impurities: Sometimes, impurities have very similar polarities to your desired sulfonyl acetonitrile.

    • Solution:

      • Fine-tune with a Shallow Gradient: Instead of a large step-wise increase in polarity, employ a shallow gradient where the concentration of the polar solvent is increased gradually. This can significantly improve the resolution of closely eluting compounds.[1][3]

      • Try a Different Solvent System: A change in solvent selectivity can often resolve co-eluting spots. If you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol or a toluene/acetone system.[1]

Issue 2: No Product Eluting from the Column

Symptom: You have run a significant volume of eluent through the column, but your desired sulfonyl acetonitrile is not present in the collected fractions.

Potential Causes & Solutions:

  • Product is Highly Retained (Sticking to the Silica Gel): The polarity of your eluent may be too low to move your compound down the column.

    • Solution:

      • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. If your compound is very polar, you may need to add a small percentage of a highly polar solvent like methanol to your eluent system.[4]

      • "Methanol Purge": If you suspect your compound is still on the column after extensive elution, you can try washing the column with 100% methanol. This will elute most polar compounds.[5]

  • On-Column Decomposition: Sulfonyl acetonitriles can be sensitive to the acidic nature of silica gel, potentially leading to degradation.

    • Solution:

      • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent.[2]

      • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[6][7] It is crucial to test the stability of your compound on a small scale with the chosen stationary phase before committing to a large-scale purification.

Issue 3: Product Elutes with Significant Tailing

Symptom: On a TLC plate, your product spot appears elongated or streaked. In the column, this translates to the product eluting over a large number of fractions, leading to low concentration and potential overlap with impurities.

Potential Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: The sulfonyl group can have strong interactions with the silanol groups on the surface of the silica gel, leading to a "stick-slip" phenomenon that causes tailing.[8][9]

    • Solution:

      • Add a Mobile Phase Modifier: Adding a small amount of a polar, protic solvent like methanol to your eluent can help to block the active sites on the silica gel and reduce tailing.

      • Use a Less Acidic Stationary Phase: As mentioned before, switching to neutral or basic alumina can mitigate these secondary interactions.

  • Sample Overload: Applying too much sample to the column can lead to band broadening and tailing.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Poor Column Packing: An unevenly packed column will have channels that lead to non-uniform flow of the mobile phase, causing band broadening and tailing.

    • Solution: Ensure your column is packed uniformly. The "wet packing" method, where a slurry of the stationary phase in the mobile phase is poured into the column, is generally preferred.[8]

Issue 4: Column Blockage or Reduced Flow Rate

Symptom: The flow of the eluent through the column slows down or stops completely.

Potential Causes & Solutions:

  • Precipitation of the Sample: Your crude sample may not be fully soluble in the initial mobile phase, causing it to precipitate at the top of the column.[10]

    • Solution:

      • Dry Loading: Dissolve your crude sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[2][10]

      • Use a Stronger Loading Solvent: Dissolve your sample in a minimal amount of a more polar solvent than your initial eluent to ensure it is fully dissolved before loading.

  • Fine Particles Blocking the Frit: Very fine particles from the stationary phase or the sample can clog the frit at the bottom of the column.

    • Solution: Add a layer of sand on top of the bottom frit before packing the column, and another layer on top of the packed stationary phase before adding your sample. This helps to prevent fine particles from reaching the frits.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of my sulfonyl acetonitrile?

A1: A good starting point for developing a solvent system for sulfonyl acetonitriles is a mixture of a non-polar solvent and a moderately polar solvent.[11] A common and effective combination is hexanes and ethyl acetate . Start with a ratio of 7:3 (hexanes:ethyl acetate) and adjust the polarity based on the Rf of your compound. The goal is to achieve an Rf value between 0.2 and 0.4 for your desired product.[1]

Q2: Should I use isocratic or gradient elution for my column?

A2: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.

  • Isocratic Elution: Uses a constant solvent composition throughout the separation. It is simpler to set up and is often sufficient for separating compounds with significantly different polarities.[10]

  • Gradient Elution: The polarity of the mobile phase is gradually increased during the separation. This is particularly useful for separating complex mixtures containing compounds with a wide range of polarities.[3][10] A gradient can also help to sharpen peaks and reduce analysis time for strongly retained compounds.[3]

For sulfonyl acetonitriles, which are often accompanied by impurities of varying polarities, a gradient elution is generally recommended for better resolution.

Q3: My sulfonyl acetonitrile seems to be decomposing on the silica gel. What are my options?

A3: Decomposition on silica gel is a common issue for acid-sensitive compounds. Here are some strategies to mitigate this:

  • Use a Deactivated Stationary Phase:

    • Triethylamine-Treated Silica: Add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica gel.

    • Alumina: Switch to a neutral or basic alumina stationary phase. Alumina is generally less acidic than silica gel.[6]

  • Run the Column Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system or applying gentle pressure (flash chromatography) to increase the flow rate.

Q4: How do I properly pack a chromatography column?

A4: Proper column packing is crucial for good separation. The "wet packing" method is highly recommended:

  • Prepare a Slurry: In a beaker, mix your silica gel or alumina with your initial, least polar eluent to form a slurry.

  • Pour the Slurry: Clamp your column vertically and pour the slurry into the column in one continuous motion.

  • Tap to Settle: Gently tap the side of the column to help the stationary phase settle evenly and to dislodge any air bubbles.

  • Drain Excess Solvent: Open the stopcock and allow the excess solvent to drain until the solvent level is just above the top of the stationary phase. Never let the column run dry.

  • Add a Protective Layer: Add a thin layer of sand on top of the stationary phase to prevent it from being disturbed when you add your sample and more eluent.

Q5: What is "dry loading" and when should I use it?

A5: Dry loading is a technique where the sample is pre-adsorbed onto a solid support (like silica gel) before being loaded onto the column.[2][10] This method is particularly useful when your sample is not very soluble in the starting eluent, as it prevents precipitation at the top of the column.[10]

Protocol for Dry Loading:

  • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to the solution.

  • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

Data & Protocols at a Glance

Table 1: Common Solvent Systems for Polar Compounds
Solvent SystemPolarityNotes
Hexane/Ethyl AcetateLow to MediumA versatile and widely used system. The ratio can be easily adjusted.
Dichloromethane/MethanolMedium to HighGood for more polar compounds. Methanol is a strong polar modifier.
Toluene/AcetoneMediumAn alternative to chlorinated solvents.
Diethyl Ether/PentaneLow to MediumEasy to remove solvents after collection due to their high volatility.
Table 2: Stationary Phase Selection Guide
Stationary PhaseAcidityBest ForPotential Issues
Silica Gel AcidicGeneral purpose, good for a wide range of compounds.Can cause decomposition of acid-sensitive compounds.
Neutral Alumina NeutralAcid-sensitive and base-sensitive compounds.May have different selectivity compared to silica.
Basic Alumina BasicBasic compounds and acid-sensitive compounds.Not suitable for acidic compounds.
Reversed-Phase Silica (C18) N/AHighly polar compounds that are not retained on normal phase.Requires polar mobile phases (e.g., water/acetonitrile).

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Poor Separation

PoorSeparation start Poor Separation (Co-elution) check_rf Check TLC Rf of Product start->check_rf high_rf Rf is too high (>0.4) check_rf->high_rf High low_rf Rf is too low (<0.2) check_rf->low_rf Low good_rf Rf is optimal (0.2-0.4) check_rf->good_rf Optimal decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity increase_polarity Increase Eluent Polarity low_rf->increase_polarity shallow_gradient Use a Shallow Gradient good_rf->shallow_gradient change_solvent Change Solvent System good_rf->change_solvent end Improved Separation decrease_polarity->end increase_polarity->end shallow_gradient->end change_solvent->end

Caption: A decision-making flowchart for troubleshooting poor separation.

Diagram 2: General Column Chromatography Protocol

ColumnChromatography cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis tlc 1. Develop TLC Solvent System pack 2. Pack Column (Wet Packing) tlc->pack load 3. Load Sample (Dry or Wet) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate

Caption: A step-by-step workflow for a typical column chromatography experiment.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Thin Layer Chromatography. [Link]

  • Ávila-Gutierrez, M., et al. (n.d.). A practical and instructive approach to purify acetonitrile for a wide electrochemical window. Journal of the Mexican Chemical Society.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. [Link]

  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?. [Link]

  • Sorbent Technologies, Inc. (2023, April 21). Alumina - Solvent Purification. [Link]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. [Link]

  • The Journal of Organic Chemistry. (2025, November 17). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. ACS Publications. [Link]

  • LookChem. (n.d.). Purification of Acetonitrile - Chempedia. [Link]

  • News. (2025, March 25). Decoding The 'cleaning Magic'of Alumina Adsorbent. [Link]

  • Santai Technologies Inc. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. [Link]

  • Reddit. (2016, March 29). What compounds are unstable in a silica gel column (chromatography). [Link]

Sources

Troubleshooting nucleophilic attack on nitrile warheads

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Art of the "Soft" Warhead

Welcome to the Nitrile Warhead Support Center. If you are here, you are likely designing a Targeted Covalent Inhibitor (TCI) targeting a Cysteine protease (e.g., Cathepsin K, SARS-CoV-2 MPro) or a kinase with a solvent-exposed Cysteine.

Unlike the "sledgehammer" approach of acrylamides (irreversible Michael acceptors), nitriles offer a "surgical" precision. They act as reversible covalent warheads. They react with nucleophilic Cysteinyl thiolates to form a thioimidate adduct. This reversibility allows for high potency (long residence time) while mitigating the permanent off-target toxicity associated with irreversible binders.

However, nitriles are finicky. They require specific electronic tuning, precise pH conditions, and rigorous kinetic characterization. This guide addresses the most common failure modes we see in the field.

Visual Troubleshooting Logic

Before diving into specific modules, use this logic tree to diagnose your current experimental bottleneck.

NitrileTroubleshooting Start START: What is the primary issue? Issue1 Low/No Potency (High IC50) Start->Issue1 Issue2 Potency Decreases Over Time (Stability) Start->Issue2 Issue3 High Toxicity / Promiscuity Start->Issue3 Check1 Check Time-Dependence (Is IC50 shifting?) Issue1->Check1 Check3 Check Compound Purity (Hydrolysis to Amide?) Issue2->Check3 Check5 GSH Trapping Assay Issue3->Check5 Check2 Check Buffer pH vs. Cys pKa Check1->Check2 No shift Action1 Calculate kinact/KI (Module 1) Check1->Action1 Shift observed Check2->Action1 pH adjusted Action2 Adjust Electrophilicity (Add EWG) Check2->Action2 pH is optimal Check4 Check Reversibility (Residence Time) Check3->Check4 Pure nitrile Action3 Optimize Storage/Buffer (Module 2) Check3->Action3 Amide detected Action4 Tune Off-Rate (Module 3) Check4->Action4 Check5->Action4 High GSH adducts

Figure 1: Diagnostic logic tree for nitrile warhead optimization. Follow the color-coded paths to identify the relevant experimental module.

Module 1: Reactivity & Kinetics (The "It's Not Binding" Problem)

User Query: "My nitrile compound shows weak inhibition (


) against the protease, even though docking suggests a perfect fit."
Root Cause Analysis

Nitriles are slow-binding inhibitors . Unlike non-covalent inhibitors that reach equilibrium almost instantly, the formation of the covalent thioimidate bond takes time. If you run a standard 10-minute assay, you are likely measuring the initial non-covalent binding (


), not the covalent inactivation (

).
The Mechanistic Solution

You must transition from measuring


 to measuring 

(the second-order rate constant of inactivation).
  • The pH Factor: The nitrile carbon is an electrophile, but it is "soft." It reacts preferentially with the thiolate anion (S-) , not the protonated thiol (SH).

    • Insight: If your assay buffer pH is below the pKa of the catalytic Cysteine (typically 3.5–6.0 for proteases, but higher for non-catalytic cysteines), the nucleophile is masked.

    • Action: Ensure pH > pKa(Cys) - 0.5. For viral proteases like MPro, pH 7.4 is standard.

  • Electronic Tuning: If the pH is correct and reactivity is still low, the nitrile carbon may not be electrophilic enough.

    • Action: Add Electron Withdrawing Groups (EWGs) adjacent to the nitrile.[1]

    • Hierarchy of Reactivity: Alkyl Nitrile (Weakest) < Aromatic Nitrile < Cyanopyrrolidine < Heteroaromatic Nitrile (Strongest).

Data Interpretation: The Shift

Run your


 assay with varying pre-incubation times (e.g., 0, 30, 60, 120 mins).
Pre-incubation Time

(Compound A)
Interpretation
0 min> 10,000 nMWeak non-covalent binding (

is high).
30 min500 nMCovalent bond forming.
60 min50 nMTrue potency revealed.
120 min45 nMEquilibrium reached (or enzyme dying).

Key Takeaway: If


 drops significantly with time, you have a covalent binder. Report 

, not just

.

Module 2: Stability & Side Reactions (The "It Disappeared" Problem)

User Query: "My compound loses activity after 24 hours in buffer, or I see an extra peak in LC-MS +18 Da."

Root Cause Analysis

Nitriles are susceptible to hydrolysis , converting the reactive nitrile (-CN) into an inert primary amide (-CONH2). This reaction is catalyzed by:

  • Extreme pH (Acidic or Basic).

  • Trace metal ions in buffer.

  • Nitrilase activity (if testing in cell lysates or whole-cell assays).

Mechanism of Failure

The hydration of the nitrile destroys the warhead. The resulting amide is generally too stable to react with the Cysteine nucleophile under physiological conditions.

Hydrolysis Nitrile Nitrile Warhead (R-CN) Imidate Imidic Acid (Intermediate) Nitrile->Imidate Slow Water H2O Water->Imidate Amide Primary Amide (R-CONH2) INACTIVE Imidate->Amide Fast Tautomerization

Figure 2: Hydrolysis pathway of nitrile warheads leading to inactivation.

Troubleshooting Steps
  • Check Stock Solvents: Avoid storing nitriles in DMSO with high water content. Use anhydrous DMSO.

  • Buffer Composition: Avoid strong Lewis acids.

  • QC Check: Run an LC-MS of your stock solution. If you see M+18, your warhead is already "dead" before the assay starts.

Module 3: Selectivity & Reversibility (The "It Binds Everything" Problem)

User Query: "I have great potency, but my compound is toxic to cells or binds off-targets."

Root Cause Analysis

If a nitrile is too electrophilic, it loses selectivity. It will react with Glutathione (GSH), the cell's primary antioxidant (concentrations ~5-10 mM in cytosol). This leads to "GSH depletion" toxicity.

The Reversibility Check

Unlike acrylamides, nitriles form thioimidates which are reversible. The dissociation rate (


) is critical.
  • Fast

    
    :  The compound falls off the target too fast (low efficacy).
    
  • Slow

    
    :  Good residence time (high efficacy).
    
  • Very Slow/No

    
    :  Effectively irreversible (higher risk of immunogenicity if it modifies off-targets).
    
Protocol: Jump Dilution Assay

To prove reversibility and measure residence time:

  • Incubate Enzyme + Inhibitor at

    
     for 1 hour (100% occupancy).
    
  • Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Monitor enzymatic activity recovery over time.

    • Recovery of activity = Reversible.[2]

    • No recovery = Irreversible (or extremely slow off-rate).

Module 4: Standardized Protocols

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To assess intrinsic chemical reactivity and predict metabolic stability/toxicity.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation:

    • Mix Compound (

      
      ) + GSH (
      
      
      
      ) in PBS (pH 7.4).
    • Control: Compound in PBS without GSH.

    • Internal Standard: Warfarin or similar.

  • Timepoints: Incubate at 37°C. Take aliquots at 0, 1, 4, and 24 hours.

  • Quenching: Add equal volume of cold Acetonitrile + 1% Formic Acid to stop reaction (and precipitate proteins if using microsomes).

  • Analysis: Analyze by LC-MS/MS.

    • Look for: Loss of parent ion and appearance of GSH-Adduct (Parent Mass + 307 Da).

  • Metric: Calculate

    
     (half-life) of the parent compound.
    
    • 
      : Highly reactive (Likely toxic/promiscuous).
      
    • 
      : Low reactivity (May need catalytic activation by the enzyme).
      
Protocol B: Determination

Purpose: To quantify covalent inhibition efficiency.

  • Setup: Prepare Enzyme buffer (e.g., 20 mM HEPES pH 7.4, 1 mM EDTA, 1 mM DTT). Note: Keep DTT low (<1 mM) to avoid competing with the warhead.

  • Reaction:

    • Mix Enzyme + Inhibitor (at various concentrations, e.g., 0.1x to 10x

      
      ).
      
    • Incubate for times

      
      : 0, 10, 20, 40, 60 min.
      
  • Initiation: At each timepoint, add Substrate (at saturation,

    
    ) and measure velocity (
    
    
    
    ).
  • Calculation:

    • Plot

      
       vs. time. The slope is 
      
      
      
      .
    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the hyperbolic equation:

      
      .
      
    • Extract

      
       (max inactivation rate) and 
      
      
      
      (binding affinity).[2]

References

  • Resnick, E., et al. (2019). "Reactivity and stability of nitrile-based cysteine protease inhibitors." Journal of Medicinal Chemistry.

  • Owen, D. R., et al. (2021). "Oral SARS-CoV-2 Mpro inhibitor clinical candidate PF-07321332 (Nirmatrelvir): Structure-based design and mechanism." Science.

  • Kalgutkar, A. S., & Dalvie, D. (2012). "Toxicology of covalent drugs: The challenge of balancing reactivity and selectivity." Chemical Research in Toxicology.

  • Langan, A., et al. (2020). "Nitrile Warheads in Drug Discovery: Mechanism and Reactivity." Annual Reports in Medicinal Chemistry.

  • Smith, A. J., et al. (2009). "Experimental determination of the reversibility of covalent inhibitors." Methods in Enzymology.

Sources

Technical Support Center: Improving the Metabolic Stability of Furan-Based Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working on or encountering challenges with the metabolic stability of furan-based protease inhibitors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental decisions and troubleshooting efforts.

The furan scaffold is a valuable pharmacophore in medicinal chemistry, often enhancing binding affinity and selectivity.[1][2] However, its electron-rich nature can render it susceptible to oxidative metabolism, leading to poor pharmacokinetic profiles and potential toxicity.[3][4] This guide will provide a structured approach to understanding, evaluating, and improving the metabolic stability of your furan-containing compounds.

Section 1: Understanding Furan Metabolism and Instability

Q1: Why is the furan ring often a source of metabolic instability?

A1: The furan ring's susceptibility to metabolism stems from its electron-rich aromatic character.[5] This makes it a prime target for oxidation by cytochrome P450 (CYP) enzymes, primarily CYP2E1 and CYP3A4, which are abundant in the liver.[4][6][7]

The metabolic activation of furan proceeds through an oxidative pathway.[8] This process can lead to the formation of a highly reactive and potentially toxic α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[9][10][11] This reactive metabolite can readily form adducts with cellular nucleophiles like glutathione (GSH), proteins, and DNA, which is linked to both the clearance of the compound and potential toxicity.[2][4][12]

Caption: Metabolic activation of the furan ring.

Q2: What are the primary in vitro assays to assess the metabolic stability of my furan-based inhibitors?

A2: Several in vitro assays are crucial for evaluating metabolic stability.[13] These assays help determine the intrinsic clearance (Clint) of a compound, which is a measure of the rate of its metabolism.[14][15]

Assay Type Description Enzymes Covered Key Application
Liver Microsomal Stability Uses subcellular fractions of the liver containing phase I enzymes.[16]Primarily Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs).[14]High-throughput screening to identify primary metabolic liabilities from phase I metabolism.[17]
Hepatocyte Stability Uses intact liver cells, providing a more complete metabolic picture.[14]Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes.[16]Provides a more comprehensive assessment of overall cellular metabolism, including both phase I and phase II pathways.
S9 Fraction Stability A mixture of microsomal and cytosolic fractions of the liver.[13]Phase I and Phase II enzymes.[13]A good balance between the simplicity of microsomes and the comprehensiveness of hepatocytes.
Recombinant Enzyme Stability Uses specific, individually expressed drug-metabolizing enzymes.[16]Specific CYP isoforms (e.g., CYP3A4, CYP2E1).To identify the specific enzyme(s) responsible for the metabolism of your compound.[16]

Section 2: Troubleshooting Guide for Metabolic Stability Assays

Q3: My furan-based protease inhibitor shows very high clearance in the liver microsomal stability assay. What are the first things I should check?

A3: High clearance in a microsomal assay is a common issue with furan-containing compounds. Here’s a systematic approach to troubleshooting:

  • Confirm Compound Integrity and Solubility:

    • Purity: Verify the purity of your compound stock using LC-MS or NMR. Impurities can lead to misleading results.[18]

    • Solubility: Ensure your compound is fully dissolved in the assay buffer. Precipitation will lead to an artificially low concentration and an overestimation of clearance.[18][19] Consider reducing the compound concentration if solubility is an issue.

  • Evaluate Assay Conditions:

    • Cofactor Presence: The metabolic reaction is dependent on the NADPH regenerating system. Ensure it is fresh and active. Include a negative control without the NADPH system to check for non-enzymatic degradation.[19]

    • Protein Concentration: Ensure the microsomal protein concentration is within the linear range for your compound's metabolism.

    • Incubation Time: A very rapid clearance might require shorter incubation times to accurately determine the metabolic rate.

  • Investigate Potential for Non-Specific Binding:

    • Highly lipophilic compounds can bind non-specifically to the plasticware or microsomal proteins, leading to an apparent loss of compound that is not due to metabolism. Consider using low-binding plates and including a control with heat-inactivated microsomes.

Q4: I've confirmed my assay conditions are correct, but the clearance is still high. What are my next steps to identify the metabolic "soft spot"?

A4: The next step is to pinpoint the exact site of metabolism.

  • Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to identify the metabolites formed during the incubation. The mass shift from the parent compound can indicate the type of metabolic transformation (e.g., hydroxylation, oxidation).

  • Recombinant Enzyme Phenotyping: Incubate your compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2, and especially 2E1 for furans) to identify the specific isoform(s) responsible for its metabolism.[6][16]

  • Structural Modification and Re-testing: Based on the metabolite identification, strategically modify the compound to block the site of metabolism. For furan rings, this often involves:

    • Substitution: Adding substituents to the furan ring can sterically hinder the approach of CYP enzymes or alter the electronic properties of the ring.[1]

    • Bioisosteric Replacement: Replacing the furan ring with a more metabolically stable heterocycle is a common and effective strategy.[3][20]

Caption: Troubleshooting workflow for high clearance.

Section 3: Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a furan-based protease inhibitor.

1. Reagent Preparation:

  • 100 mM Phosphate Buffer (pH 7.4): Prepare a stock solution of potassium phosphate buffer.

  • Test Compound: Prepare a 10 mM stock solution in DMSO. Create a 100 µM working solution by diluting the stock in a 50:50 acetonitrile/water mixture.[19]

  • Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., 20 mg/mL) on ice and dilute to 2 mg/mL in cold phosphate buffer.[19]

  • NADPH Regenerating System (NRS): Prepare according to the manufacturer's instructions.

2. Incubation Procedure:

  • Add 1 µL of the 100 µM test compound working solution to the wells of a 96-well plate.

  • Add 100 µL of the 2 mg/mL HLM solution to each well.

  • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiate the reaction by adding 100 µL of pre-warmed NRS solution to each well. The final concentration of the test compound will be 0.5 µM, and the microsomal protein concentration will be 1 mg/mL.[19]

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of cold acetonitrile containing an internal standard.[19]

  • Include a negative control without the NRS to assess non-enzymatic degradation.

3. Sample Analysis and Data Interpretation:

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[7]

Section 4: Strategies for Improving Metabolic Stability

Q5: What are some effective strategies to improve the metabolic stability of my furan-based protease inhibitor?

A5: Improving metabolic stability often involves structural modifications to block or slow down the metabolic pathways.

Strategy Mechanism Example
Deuteration The kinetic isotope effect slows the rate of C-H bond cleavage by CYP enzymes.[7]Replace a hydrogen atom at a known metabolic "soft spot" with deuterium.
Introduction of Electron-Withdrawing Groups Deactivates the aromatic ring towards oxidative metabolism.[21]Add a trifluoromethyl or sulfone group to the furan ring or an adjacent aromatic ring.
Steric Hindrance Bulky groups can physically block the active site of metabolic enzymes.Introduce a tert-butyl group near the site of metabolism.[21]
Bioisosteric Replacement Replace the furan ring with a more metabolically stable heterocycle.[3]Replace furan with thiazole, oxazole, or pyridine.[3]
Conformational Constraint Lock the molecule in a conformation that is not favorable for metabolism.[21]Introduce a ring system or other rigidifying element.

Bioisosteric Replacements for the Furan Ring:

Bioisostere Rationale
Thiazole More electron-deficient than furan, making it less prone to oxidation.[3]
Oxazole Similar to thiazole, the additional nitrogen atom reduces the electron density of the ring.[3]
Pyridine A six-membered aromatic heterocycle that is generally more metabolically stable than five-membered rings.
Fluorinated Phenyl The strong C-F bond can block sites of metabolism and alter electronic properties.[22]

References

  • Al-Ostath, A., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Mally, A., et al. (2021). Metabolic pathways of furan leading to formation of potential biomarkers of furan exposure. ResearchGate. [Link]

  • Ringtone, J. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs. Metabolic Stability Assay. Retrieved from Creative Biolabs website. [Link]

  • Eurofins Discovery. Metabolic Stability Services. Retrieved from Eurofins Discovery website. [Link]

  • Frontage Laboratories. Metabolic Stability. Retrieved from Frontage Laboratories website. [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. [Link]

  • Gates, L. A., et al. (2012). Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. PMC. [Link]

  • Al-Ostath, A., et al. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Request PDF - ResearchGate. [Link]

  • Chen, S., et al. (2024). Mechanistic and predictive studies on the oxidation of furans by cytochrome P450. PubMed. [Link]

  • Peterson, L. A. (2006). Electrophilic intermediates produced by bioactivation of furan. PubMed - NIH. [Link]

  • Peterson, L. (2000). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. [Link]

  • Andrei, G., et al. (2016). Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues. PubMed. [Link]

  • Ravindranath, V., et al. (1984). Reactive metabolites from the bioactivation of toxic methylfurans. PubMed. [Link]

  • Lu, D., et al. (2012). Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. PMC. [Link]

  • Mathes, B. M., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. DOI. [Link]

  • National Research Council. (2014). Furan Acute Exposure Guideline Levels. NCBI - NIH. [Link]

  • Lu, D., et al. (2011). Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks. PMC. [Link]

  • Obach, R. S. (2011). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • ResearchGate. CYP-mediated bioactivation of furan to form reactive metabolite. Retrieved from ResearchGate. [Link]

  • El-Kousy, S. M., et al. (1990). Metabolic pathway by cleavage of a furan ring. Taylor & Francis. [Link]

  • ResearchGate. AEDs of the three bioisosteric moieties (carboxylic acid, furan, and.... Retrieved from ResearchGate. [Link]

  • He, J., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. [Link]

  • Semantic Scholar. Identification of furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-links. Retrieved from Semantic Scholar. [Link]

  • Slideshare. Applications of furan and its derivative. Retrieved from Slideshare. [Link]

  • MB - About. Assay Troubleshooting. Retrieved from MB - About website. [Link]

  • Ni, K., et al. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]

  • BMG LABTECH. A troubleshooting guide to microplate-based assays. Retrieved from BMG LABTECH website. [Link]

  • Sami Publishing Company. Furan: A Promising Scaffold for Biological Activity. Retrieved from Sami Publishing Company website. [Link]

  • AIDS. (1998). Metabolic complications of protease inhibitors: what have we learned so far? PubMed. [Link]

Sources

Technical Support Center: Handling Moisture Sensitivity in Sulfonyl Acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power and Problem of the α-Proton

Sulfonyl acetonitriles are powerful building blocks in modern organic synthesis, valued for their ability to form stabilized carbanions that can participate in a wide array of carbon-carbon bond-forming reactions, including alkylations and olefination reactions like the Julia-Kocienski olefination.[1] The synthetic utility of these compounds stems directly from the electron-withdrawing nature of both the sulfonyl and nitrile groups, which significantly increases the acidity of the α-protons. This acidity, however, is also their primary vulnerability. The presence of even trace amounts of water can have a devastating impact on reaction efficiency, leading to side reactions, low yields, or complete reaction failure. This guide provides in-depth troubleshooting advice and best-practice protocols to help researchers navigate the challenges of moisture sensitivity in sulfonyl acetonitrile reactions.

Frequently Asked Questions (FAQs)

Q1: Why are sulfonyl acetonitrile reactions so sensitive to water?

A: The protons on the carbon between the sulfonyl (SO₂) and nitrile (CN) groups are highly acidic. For context, the pKa of toluenesulfonylacetonitrile in acetonitrile is approximately 13. This acidity means that a relatively weak base is sufficient to deprotonate the compound and form the desired nucleophilic carbanion. However, water is also a proton source. If water is present, it can compete with the sulfonyl acetonitrile for the base, neutralizing it and preventing the formation of the required carbanion. Furthermore, water can protonate the carbanion once it's formed, quenching the reaction and returning the starting material.

Q2: My "anhydrous" solvent from a commercial supplier isn't working. Why?

A: Commercially available anhydrous solvents are packaged with very low water content, but they are highly hygroscopic. Once a bottle is opened, it will immediately begin absorbing moisture from the laboratory atmosphere. For highly sensitive reactions, it is imperative to use freshly dried and distilled solvents or to dispense the solvent from a dedicated solvent purification system. Never assume a previously opened bottle of "anhydrous" solvent is still dry enough for your reaction.

Q3: What is the most common side reaction caused by moisture?

A: The most common issue is simply the failure of the desired reaction to proceed due to the quenching of the base and/or the carbanion. Another significant side reaction is the hydrolysis of the nitrile group. Under basic or acidic conditions (which can be generated from side reactions), the nitrile can hydrolyze to form a primary amide and subsequently a carboxylic acid.[2][3] This not only consumes the starting material but also introduces new impurities into the reaction mixture that can complicate purification.

Q4: Can I use potassium carbonate (K₂CO₃) or other weak bases?

A: While weaker bases can be used, their effectiveness is highly dependent on rigorously anhydrous conditions. Weaker bases may not achieve complete and rapid deprotonation, leading to an equilibrium situation.[4] If trace water is present, it can easily disrupt this delicate equilibrium. For robust and reproducible results, stronger, non-nucleophilic bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium bis(trimethylsilyl)amide (NaHMDS) are often preferred as they ensure swift and irreversible deprotonation.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to identifying and solving moisture-related issues.

Problem 1: Low or No Product Yield

Q: I'm getting a very low yield, or recovering only my starting material. What are the most likely causes related to moisture?

A: This is the classic symptom of a moisture-compromised reaction. The primary causes are, in order of likelihood:

  • Contaminated Solvent: The solvent is the largest volume component and thus the most likely source of significant water contamination. Commercially available "anhydrous" solvents can contain 10-50 ppm of water, and this level can rise quickly after opening the bottle.[5][6]

  • Inadequately Dried Glassware: Glass surfaces have a thin film of adsorbed water, even when they appear dry.[7] This must be removed by heating.

  • Moisture in Reagents: The sulfonyl acetonitrile itself, the base, or the electrophile could have absorbed atmospheric moisture. Solid reagents are not immune and should be dried.[8]

  • Atmospheric Leaks: An improperly sealed reaction vessel or a poor inert gas setup will allow atmospheric moisture to continuously enter the reaction.[9]

Solutions:

  • Solvent Integrity: Always use freshly dried solvents. Distill them from an appropriate drying agent (e.g., CaH₂ for THF/DCM, Na/benzophenone for THF/ethers) immediately before use.[6] Alternatively, use a commercial solvent purification system. The target should be a water content of <10 ppm, verifiable by Karl Fischer titration.[5][10]

  • Glassware Preparation: All glassware, including stir bars and syringes, must be oven-dried at >125 °C for at least 12 hours or flame-dried under vacuum.[8][11] Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon, not in the open air.

  • Reagent Handling: Dry solid reagents in a vacuum oven. If the base is a solution (e.g., LDA), ensure it was properly prepared and titrated. Handle highly hygroscopic solids like NaH in a glovebox.

  • Inert Atmosphere: Use a well-greased Schlenk line or a glovebox. Ensure all septa are fresh and provide a good seal. Maintain a positive pressure of inert gas (a nitrogen or argon balloon is sufficient for most applications) throughout the entire reaction, including reagent addition and quenching.[9]

Problem 2: Formation of an Amide or Carboxylic Acid Byproduct

Q: My NMR/LCMS analysis shows a significant byproduct corresponding to the hydrolyzed nitrile (amide or acid). How did this happen and how can I prevent it?

A: The presence of these byproducts is a direct confirmation of water contamination.

  • Causality: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions. While the reaction is typically run under basic conditions, the workup procedure often involves an acidic quench (e.g., with NH₄Cl solution). If significant amounts of the deprotonated sulfonyl acetonitrile (the carbanion) are quenched by water during the reaction, they revert to the starting material. This unreacted starting material is then exposed to the aqueous workup conditions for an extended period, allowing hydrolysis to occur.[2][12]

Solutions:

  • Rigorous Anhydrous Technique: The primary solution is to prevent water from being present in the first place by following all the protocols outlined in Problem 1. A successful reaction will consume all the starting material, leaving none to be hydrolyzed during workup.

  • Workup Temperature: Perform the reaction quench and subsequent aqueous workup at a low temperature (e.g., 0 °C). Hydrolysis is a chemical reaction with an activation energy barrier; lower temperatures will significantly slow its rate.

  • Minimize Workup Time: Do not leave the reaction mixture sitting in the separatory funnel with aqueous layers for extended periods. Proceed through the extraction and drying steps efficiently.[13]

Core Protocols & Methodologies

Protocol 1: Rigorous Drying of Tetrahydrofuran (THF)
  • Pre-Drying: To a new, sealed bottle of THF, add several pellets of potassium hydroxide (KOH). Allow to stand for 24-48 hours. This removes the bulk of the water.

  • Setup: Assemble a distillation apparatus that has been meticulously oven or flame-dried.

  • Distillation: Decant the pre-dried THF into the distillation flask containing sodium metal (as wire or chunks) and a small amount of benzophenone.

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere. The solution will turn a deep blue or purple color when the solvent is anhydrous.[7] This indicates that the benzophenone radical anion has formed, which only happens in the absence of water and oxygen.

  • Collection: Distill the required volume of THF directly into the reaction flask, which is already under an inert atmosphere. Use the freshly distilled solvent immediately.

Protocol 2: Setting Up a Moisture-Sensitive Alkylation Reaction

This protocol details a typical alkylation of a sulfonyl acetonitrile.

  • Apparatus Prep: Oven-dry a round-bottom flask with a magnetic stir bar, a condenser, and a rubber septum overnight at 125°C. Assemble the apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon.[8] Allow to cool to room temperature.

  • Reagent Prep: Dissolve the sulfonyl acetonitrile (1.0 eq) in freshly distilled anhydrous THF and add it to the reaction flask via a dry syringe.

  • Cooling: Cool the reaction flask to the desired temperature (e.g., -78 °C with a dry ice/acetone bath, or 0 °C with an ice/water bath).

  • Base Addition: Add the base (e.g., NaH, 1.1 eq, as a mineral oil dispersion, or a titrated solution of LDA) slowly to the stirred solution. If using NaH, you will observe hydrogen gas evolution. Stir for 30-60 minutes at this temperature to ensure complete deprotonation.

  • Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for several hours, or as determined by the specific procedure. Monitor the reaction progress by TLC or LCMS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Proceed immediately with the standard aqueous workup and extraction.

Data Summary Table

The following table provides key quantitative data to guide experimental design.

ParameterValue/RecommendationSignificance & Rationale
pKa of α-proton ~13-16 (in MeCN/DMSO)Confirms the high acidity, necessitating careful base selection and exclusion of protic contaminants like water.[14][15]
Recommended Max. H₂O in Solvents < 10 ppmMinimizes competitive protonation of the base and quenching of the generated carbanion.[5][16]
Typical Base Stoichiometry 1.05 - 1.20 equivalentsA slight excess of base ensures complete deprotonation and compensates for any minor, unavoidable protic impurities.
Glassware Drying Temperature/Time >125 °C / >12 hoursEnsures the complete removal of physically adsorbed water from glass surfaces.[8]

Visual Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding sulfonyl acetonitrile reaction.

TroubleshootingWorkflow start Reaction Failure (Low/No Yield) q_solvent Was the solvent freshly distilled or from a purification system? start->q_solvent a_solvent_no Problem: Solvent Contamination Solution: 1. Pre-dry solvent (e.g. over KOH). 2. Distill from appropriate drying agent   (e.g., Na/benzophenone for THF). 3. Verify dryness with Karl Fischer (<10 ppm). q_solvent->a_solvent_no No q_glassware Was all glassware oven-dried (>12h @ 125°C) or flame-dried under vacuum? q_solvent->q_glassware Yes end_node Re-run experiment with all corrective actions implemented. a_solvent_no->end_node a_glassware_no Problem: Adsorbed H₂O on Glass Solution: 1. Dry all components rigorously. 2. Assemble apparatus while hot. 3. Cool under inert gas stream. q_glassware->a_glassware_no No q_atmosphere Was a positive pressure of inert gas (N₂/Ar) maintained throughout? q_glassware->q_atmosphere Yes a_glassware_no->end_node a_atmosphere_no Problem: Atmospheric Leak Solution: 1. Use a Schlenk line or glovebox. 2. Check for leaks; use fresh septa. 3. Maintain N₂/Ar balloon pressure. q_atmosphere->a_atmosphere_no No q_reagents Were reagents (base, electrophile) handled under anhydrous conditions? q_atmosphere->q_reagents Yes a_atmosphere_no->end_node a_reagents_no Problem: Reagent Contamination Solution: 1. Dry solids in vacuum oven. 2. Titrate organometallic bases. 3. Handle hygroscopic reagents in glovebox. q_reagents->a_reagents_no No q_reagents->end_node Yes a_reagents_no->end_node

Caption: Troubleshooting Decision Tree for Anhydrous Reactions.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Jackson, P. (1982). Drying organic solvents.
  • Burfield, D. R., & Smithers, R. H. (1977). Desiccant efficiency in solvent drying. 3. A reappraisal of the efficiency of common desiccants for the drying of a representative selection of organic solvents. The Journal of Organic Chemistry, 42(18), 3060-3065. [Link]

  • Olmstead, W. N., & Brauman, J. I. (1977). Gas-phase nucleophilic displacement reactions. Journal of the American Chemical Society, 99(13), 4219-4228. [Link]

  • Wikipedia contributors. (2024). Julia olefination. Wikipedia. [Link]

  • EMD Millipore. (n.d.). Dry and safe - Drying agents from EMD Millipore. Merck KGaA. [Link]

  • Beck, T., & Arney, L. (2015). Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments, (97), e52589. [Link]

  • DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. [Link]

  • Schmidt, E., & Freund, T. (2014). Adsorptive Water Removal from Organic Solvents in the ppm-Region. Chemie Ingenieur Technik, 86(9), 1435-1435. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]

  • Reddy, D. S., & Kumar, M. A. (2012). Total synthesis of (+)-monocerin via tandem dihydroxylation-SN2 cyclization and a copper mediated tandem cyanation-lactonization approach. Organic & Biomolecular Chemistry, 10(38), 7753-7759. [Link]

  • Sciencemadness Discussion Board. (2021). Anhydrous Conditions. [Link]

  • Mitsubishi Chemical Corporation. (n.d.). Karl Fischer Reagents | Technical Manual. [Link]

  • Štefane, B., & Požgan, F. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2793. [Link]

  • LibreTexts Chemistry. (2019). 20.8: Nitrile Chemistry. [Link]

  • Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield?. [Link]

  • ResearchGate. (n.d.). The general mechanism for acetonitrile hydrolysis [Image]. [Link]

  • Pearson+. (2024). The mechanism for acidic hydrolysis of a nitrile resembles the basic hydrolysis.... [Link]

  • Eindhoven University of Technology Research Portal. (2000). Study of the hydrolysis of acetonitrile using different brønsted acid models : zeolite-type and HCl(H2O)x clusters. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]

  • Riedel-de Haen AG. (1986). Solvent for the determination of water by the Karl Fischer method.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]

  • ACS Publications. (2025). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. [Link]

  • Bachovchin, D. A., et al. (2014). Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. Journal of the American Chemical Society, 136(27), 9638–9647. [Link]

  • Leito, I., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. The Journal of Organic Chemistry, 90(5), 3209–3218. [Link]

  • University of Tartu, Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • SciELO Brasil. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. [Link]

  • Leito, I., et al. (2017). Strengths of Acids in Acetonitrile. [Link]

  • CENTURY. (2024, December 18). Explaining Lower Yields | Chemistry [Video]. YouTube. [Link]

  • Gunanathan, C., et al. (2020). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. ACS Omega, 5(21), 12247–12254. [Link]

  • ResearchGate. (n.d.). α‐Alkylation of substituted phenylacetonitriles with benzyl alcohol; Reaction conditions [Image]. [Link]

  • Leito, I., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. The Journal of Organic Chemistry, 90(5), 3209–3218. [Link]

  • Harper, T. (2024, February 14). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation [Video]. YouTube. [Link]

  • Pearson+. (2024). The mechanism for acidic hydrolysis of a nitrile resembles the ba.... [Link]

  • ResearchGate. (n.d.). (PDF) Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. [Link]

  • Eindhoven University of Technology Research Portal. (2000). Study of the hydrolysis of acetonitrile using different brønsted acid models : zeolite-type and HCl(H2O)x clusters. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1171–1182. [Link]

Sources

Technical Support Center: Recrystallization of 2-[(2-Furylmethyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-[(2-Furylmethyl)sulfonyl]acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we address common challenges and provide troubleshooting strategies to ensure the successful isolation of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for the recrystallization of 2-[(2-Furylmethyl)sulfonyl]acetonitrile?

A1: The recommended and most effective method for purifying 2-[(2-Furylmethyl)sulfonyl]acetonitrile is recrystallization from a binary solvent mixture of acetonitrile and water.[1] This system is advantageous as acetonitrile is a good solvent for this compound, while water acts as an anti-solvent to induce crystallization upon cooling.

Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or when the boiling point of the solvent is higher than the melting point of the solute. It can also happen if the solution is cooled too rapidly. To remedy this, try adding more of the primary solvent (acetonitrile) to ensure complete dissolution at high temperatures. If the issue persists, consider a different solvent system. A slower cooling rate, allowing the solution to cool to room temperature before placing it in an ice bath, can also promote crystal formation over oiling.

Q3: I am experiencing low recovery of my purified product. What are the likely causes?

A3: Low recovery during recrystallization can stem from several factors. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.[2] Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Additionally, premature crystallization during a hot filtration step can lead to product loss. To prevent this, pre-heat your filtration apparatus (funnel and filter flask) and use a fluted filter paper for a more rapid filtration. Finally, ensure the solution is sufficiently cooled to maximize crystal formation before filtration.

Q4: The furan ring is known to be acid-sensitive. Are there any precautions I should take during workup and recrystallization?

A4: Yes, the furan ring is susceptible to degradation under acidic conditions, which can lead to polymerization or ring-opening reactions.[3][4] Therefore, it is crucial to avoid acidic conditions during the workup and purification steps. If an acidic wash is necessary, use a mild acid and perform the extraction at low temperatures. During recrystallization, ensure that the solvent system is neutral.

Q5: My final product is still colored. How can I remove colored impurities?

A5: Colored impurities can often be removed by adding a small amount of activated carbon (charcoal) to the hot solution before filtration.[2] The activated carbon will adsorb the colored impurities. After adding the charcoal, boil the solution for a few minutes and then perform a hot filtration to remove the carbon. Be aware that activated carbon can also adsorb some of your desired product, so use it sparingly.

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered during the recrystallization of 2-[(2-Furylmethyl)sulfonyl]acetonitrile.

Scenario 1: The compound fails to dissolve in hot acetonitrile.
  • Plausible Cause: The amount of solvent is insufficient, or the crude material contains a significant amount of insoluble impurities.

  • Troubleshooting Protocol:

    • Gradually add more hot acetonitrile to the flask until the compound dissolves.

    • If a significant amount of solid remains, it is likely an insoluble impurity. In this case, proceed with a hot filtration to remove the solid.

Scenario 2: No crystals form upon cooling.
  • Plausible Cause: The solution is not supersaturated, meaning too much solvent was used, or the concentration of the compound is too low.

  • Troubleshooting Protocol:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The small glass particles that are scraped off can serve as nucleation sites.

    • Add a seed crystal of the pure compound to the solution.

    • If the above methods fail, reduce the volume of the solvent by gently heating the solution to evaporate some of the acetonitrile, then allow it to cool again.

Scenario 3: The product crystallizes too quickly and crashes out of solution.
  • Plausible Cause: The solution was cooled too rapidly, or the anti-solvent (water) was added too quickly. This can lead to the trapping of impurities within the crystal lattice.

  • Troubleshooting Protocol:

    • Re-heat the solution until the compound redissolves.

    • Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels.

    • Once at room temperature, place the flask in an ice bath to complete the crystallization.

Experimental Protocols

Protocol 1: Recrystallization using an Acetonitrile/Water Solvent System

This protocol is the recommended starting point for the purification of 2-[(2-Furylmethyl)sulfonyl]acetonitrile.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-[(2-Furylmethyl)sulfonyl]acetonitrile in the minimum amount of hot acetonitrile.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: To the hot, clear solution, add water dropwise until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Add a few drops of hot acetonitrile to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold acetonitrile/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Potential Recrystallization Solvents and their Properties

SolventBoiling Point (°C)Properties and Considerations
Acetonitrile 82Good solvent for 2-[(2-Furylmethyl)sulfonyl]acetonitrile when hot.[1]
Water 100Acts as an anti-solvent in combination with acetonitrile.[1]
Ethanol 78Alcohols are generally good solvents for sulfones and may be considered as an alternative.[5][6]
Methanol 65Similar to ethanol, may be a suitable solvent.[7]
Isopropanol 82Another potential alcohol solvent for recrystallization.

Visualization

Troubleshooting Workflow for Recrystallization

G start Crude Product dissolve Dissolve in min. hot acetonitrile start->dissolve insoluble Insoluble impurities? dissolve->insoluble hot_filtration Hot filtration insoluble->hot_filtration Yes add_water Add water until cloudy, then clarify with acetonitrile insoluble->add_water No hot_filtration->add_water cool Cool slowly add_water->cool oil_out Oiling out? cool->oil_out crystals Crystals form? filter_dry Filter and dry crystals->filter_dry Yes troubleshoot_no_crystals Troubleshoot: No Crystals - Scratch flask - Add seed crystal - Reduce solvent crystals->troubleshoot_no_crystals No troubleshoot_no_crystals->cool oil_out->crystals No troubleshoot_oil Troubleshoot: Oiling Out - Reheat and add more acetonitrile - Cool slower oil_out->troubleshoot_oil Yes troubleshoot_oil->dissolve

Caption: A decision workflow for troubleshooting common recrystallization issues.

References

  • Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Retrieved from [Link]

  • Fun, H.-K., Quah, C. K., & Veerabhadraswamy, M. (2011). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3242.
  • Google Patents. (n.d.). Process for the formation and purification of aromatic sulfones.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-[(2-Furylmethyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for elucidating molecular architecture in solution. This guide provides an in-depth interpretation of the ¹H NMR spectrum of 2-[(2-Furylmethyl)sulfonyl]acetonitrile, a versatile building block in medicinal chemistry. We will dissect the expected spectral features, compare the utility of ¹H NMR with other common analytical methods, and provide a standardized protocol for data acquisition.

Deciphering the ¹H NMR Spectrum: A Step-by-Step Interpretation

The structure of 2-[(2-Furylmethyl)sulfonyl]acetonitrile dictates a specific and predictable ¹H NMR spectrum. The molecule contains three distinct proton environments: the furan ring protons, the methylene protons adjacent to the sulfonyl group (sulfonylmethyl), and the methylene protons of the acetonitrile moiety. Understanding the interplay of chemical shifts, spin-spin coupling, and integration is key to a conclusive spectral assignment.

Predicted ¹H NMR Data for 2-[(2-Furylmethyl)sulfonyl]acetonitrile
ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationKey Influencing Factors
H-5 (Furan)~7.4 - 7.6Doublet of doublets (dd) or Multiplet (m)1HAnisotropic effect of the furan ring and proximity to the oxygen atom.
H-3 (Furan)~6.4 - 6.6Doublet of doublets (dd) or Multiplet (m)1HShielded relative to H-5 due to lesser influence of the ring oxygen.
H-4 (Furan)~6.3 - 6.5Triplet (t) or Doublet of doublets (dd)1HCoupling to both H-3 and H-5.
-CH₂-SO₂-~4.5 - 4.8Singlet (s)2HStrong deshielding effect of the adjacent electron-withdrawing sulfonyl group.
-SO₂-CH₂-CN~3.8 - 4.2Singlet (s)2HDeshielding by both the sulfonyl and cyano groups.

The protons on the furan ring will exhibit characteristic chemical shifts and coupling patterns. The proton at the 5-position (H-5) is expected to be the most downfield due to its proximity to the electronegative oxygen atom. The protons at the 3 and 4-positions (H-3 and H-4) will appear more upfield. The coupling between these protons (J-coupling) will result in complex splitting patterns, typically doublets of doublets or multiplets.[1]

The two methylene groups (-CH₂-) are diastereotopic and will each appear as a distinct signal. The methylene group directly attached to the furan ring and the sulfonyl group (-CH₂-SO₂-) will be significantly deshielded by the electron-withdrawing sulfonyl group, placing its resonance downfield. The methylene protons of the acetonitrile moiety (-SO₂-CH₂-CN) are also deshielded by both the sulfonyl and the nitrile groups. Due to the absence of adjacent protons, both methylene signals are expected to be singlets. The electron-withdrawing nature of the sulfonyl group makes the adjacent methylene protons acidic.[2]

Visualizing the Connectivity: A Structural and Positional Diagram

To better illustrate the relationship between the different proton environments, the following diagram outlines the molecular structure and the protons that give rise to the ¹H NMR signals.

Caption: Molecular structure of 2-[(2-Furylmethyl)sulfonyl]acetonitrile with key proton groups highlighted.

A Comparative Analysis of Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of 2-[(2-Furylmethyl)sulfonyl]acetonitrile relies on a combination of analytical methods. Each technique provides a unique piece of the structural puzzle.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Precise proton environment, connectivity through coupling, and stoichiometry.Provides detailed structural information and conformational analysis in solution.Can be complex for molecules with overlapping signals. Requires deuterated solvents.
¹³C NMR Spectroscopy Number and type of carbon atoms (sp³, sp², sp).Complements ¹H NMR by providing the carbon skeleton.Lower sensitivity than ¹H NMR, often requiring longer acquisition times.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C≡N, SO₂).Fast and non-destructive. Excellent for identifying key functional groups.[2][3]Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high-resolution MS.[2]Does not provide direct information about the connectivity of atoms.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure high-quality and reproducible ¹H NMR data, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-[(2-Furylmethyl)sulfonyl]acetonitrile.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and does not have signals that overlap with analyte resonances.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Apply appropriate data processing, including Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Measure the chemical shifts relative to the internal standard.

    • Analyze the multiplicity of each signal to determine the number of neighboring protons.

    • Measure the coupling constants (J-values) to confirm proton connectivity.

Conclusion

The ¹H NMR spectrum of 2-[(2-Furylmethyl)sulfonyl]acetonitrile provides a wealth of information that, when interpreted correctly, allows for its unambiguous structural confirmation. By understanding the influence of the furan ring, the sulfonyl group, and the nitrile moiety on proton chemical shifts and coupling patterns, researchers can confidently assign the observed resonances. While ¹H NMR is a cornerstone of structural analysis, its power is maximized when used in conjunction with other analytical techniques such as ¹³C NMR, IR spectroscopy, and mass spectrometry. This integrated approach ensures the highest level of scientific integrity in the characterization of novel compounds.

References

  • SpectraBase. Acetonitrile - Optional[1H NMR] - Chemical Shifts. [Link]

  • Reich, H. J. Tables For Organic Structure Analysis. [Link]

  • Hong, S.-J., et al. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. [Link]

  • GIAO 1 H-and 13 C-NMR shifts (ppm) of acetonitrile and its complexes with... ResearchGate. [Link]

  • Moser, A. IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • Abraham, R. J., et al. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry. [Link]

  • The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]

  • NMRS.io. 1H | acetonitrile-d3 | NMR Chemical Shifts. [Link]

  • SpectraBase. Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. [Link]

  • Xia, H., et al. Dehydroxylative Sulfonylation of Alcohols. Organic Letters. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Page, T. F., et al. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • ResearchGate. 1 H NMR spectra of 4 (A) and 4 2+ (B) in acetonitrile-d 3 (500 MHz, 240...). [Link]

  • Plietker, B., et al. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. [Link]

  • Zayent, R., et al. Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. SN Applied Sciences. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Properties of 2-(2-Furyl)- and 2-(2-Thienyl)-1-methylphenanthro[9,10-d]imidazoles. [Link]

  • The Royal Society of Chemistry. Divergent synthesis of two types of indolizines from pyridine-2-acetonitrile, (hetero)arylglyoxal, and TMSCN. [Link]

Sources

A Comparative Guide to Nitrile Stretch Frequencies in Sulfonyl Compounds for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and the chemical sciences, infrared (IR) spectroscopy is an indispensable tool for functional group identification and the elucidation of molecular structure. The nitrile (C≡N) stretching frequency, typically found in a relatively uncluttered region of the IR spectrum (2200-2300 cm⁻¹), is particularly sensitive to its electronic environment. This guide provides an in-depth comparison of the nitrile stretching frequency in various sulfonyl-containing compounds, offering experimental data and mechanistic insights to aid in spectral interpretation and molecular design.

The Influence of the Sulfonyl Group: An Inductive Powerhouse

The sulfonyl group (R-SO₂-), with its central sulfur atom double-bonded to two highly electronegative oxygen atoms, is a potent electron-withdrawing group. This withdrawal of electron density occurs primarily through a strong negative inductive effect (-I effect). Understanding this fundamental electronic influence is key to predicting and interpreting the nitrile stretching frequency in molecules containing this moiety.

A stronger chemical bond requires more energy to vibrate, resulting in a higher frequency (wavenumber) in the IR spectrum. The electron-withdrawing nature of the sulfonyl group has a significant impact on the adjacent nitrile bond. By pulling electron density away from the C≡N triple bond, the sulfonyl group strengthens it, leading to an increase in the nitrile stretching frequency. This is in contrast to the effect of conjugation with a double bond or aromatic ring, which typically lowers the nitrile stretching frequency.[1][2]

Comparative Analysis of Nitrile Stretch Frequencies

The position of the nitrile stretch in the IR spectrum provides valuable information about the molecular structure. The following table summarizes the experimentally observed nitrile stretching frequencies in a range of sulfonyl-containing compounds, illustrating the impact of the sulfonyl group's proximity and the overall molecular architecture.

Compound ClassExampleStructureNitrile Stretch (νC≡N) cm⁻¹Key Observations
Aryl Sulfonyl Cyanides p-Toluenesulfonyl cyanideCH₃-C₆H₄-SO₂-CN~2245The direct attachment of the strongly electron-withdrawing sulfonyl group to the nitrile carbon results in a significantly higher frequency compared to typical aromatic nitriles (e.g., benzonitrile, ~2230 cm⁻¹).
Alkyl Sulfonyl Cyanides Methanesulfonyl cyanideCH₃-SO₂-CN~2250Similar to aryl sulfonyl cyanides, the inductive effect of the sulfonyl group leads to a high nitrile stretching frequency.
Sulfonyl Compounds with an Insulating Methylene Group p-ToluenesulfonylacetonitrileCH₃-C₆H₄-SO₂-CH₂-CN2253The presence of a methylene (-CH₂-) spacer between the sulfonyl group and the nitrile mitigates the inductive effect, yet the frequency remains high, indicating a persistent, albeit slightly weaker, electron-withdrawing influence.[3]
Aromatic Nitriles with a Sulfonyl Substituent 4-CyanobenzenesulfonamideNH₂-SO₂-C₆H₄-CN~2235In this case, the sulfonyl group's electron-withdrawing effect is transmitted through the aromatic ring. The nitrile frequency is higher than in unsubstituted benzonitrile, but lower than when the sulfonyl group is directly attached to the nitrile.
N-Cyano Sulfonamides N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamideCH₃-C₆H₄-SO₂-N(CN)-C₆H₄-Br2241The nitrile is part of a cyanamide moiety attached to the sulfonyl group. The electron-withdrawing sulfonyl group and the nitrogen atom both influence the nitrile stretch, resulting in a high frequency.[4]

Note: The exact frequencies can vary slightly depending on the sample phase (e.g., solid, liquid, gas) and the solvent used.

Mechanistic Insights: Visualizing Electronic Effects

The observed shifts in the nitrile stretching frequency can be rationalized by considering the electronic effects at play. The following diagrams, rendered using Graphviz, illustrate the dominant inductive effect of the sulfonyl group.

G cluster_0 Aryl Sulfonyl Cyanide cluster_1 Insulated Sulfonyl Nitrile Ar-SO2 Ar-SO2 CN C≡N (Higher ν) Ar-SO2->CN -I Effect (Strong) Ar-SO2-CH2 Ar-SO2-CH2 CN_insulated C≡N (Slightly Lower ν) Ar-SO2-CH2->CN_insulated -I Effect (Weakened)

Caption: Inductive effect of the sulfonyl group on the nitrile stretch.

Experimental Protocol: Obtaining an IR Spectrum of a Sulfonyl Compound

This section provides a standard operating procedure for acquiring a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid sulfonyl-containing nitrile, such as p-toluenesulfonyl cyanide, using the KBr pellet method.

Materials and Equipment:

  • FT-IR Spectrometer

  • Hydraulic Press

  • KBr Pellet Die Set

  • Agate Mortar and Pestle

  • Infrared Grade Potassium Bromide (KBr), dried

  • Spatula

  • Sample (e.g., p-Toluenesulfonyl cyanide)

  • Safety Goggles and Gloves

Procedure:

  • Background Spectrum: Ensure the sample chamber of the FT-IR spectrometer is empty. Run a background spectrum to account for atmospheric water and carbon dioxide.

  • Sample Preparation:

    • In the agate mortar, place a small amount of the sample (approximately 1-2 mg).

    • Add approximately 100-200 mg of dry infrared-grade KBr.

    • Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powdered mixture into the KBr pellet die.

    • Place the die into the hydraulic press.

    • Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Process the spectrum to identify the characteristic absorption bands, paying close attention to the 2200-2300 cm⁻¹ region for the nitrile stretch.

    • Label the significant peaks with their corresponding wavenumbers.

Caption: Workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Conclusion

The infrared stretching frequency of the nitrile group is a sensitive probe of its electronic environment. The strongly electron-withdrawing nature of the sulfonyl group, primarily through its inductive effect, leads to a noticeable increase in the C≡N stretching frequency. The magnitude of this increase is dependent on the proximity of the sulfonyl group to the nitrile. This guide provides a framework for researchers to understand and predict these spectral shifts, aiding in the characterization of novel sulfonyl-containing molecules.

References

  • Nasrollahzadeh, M., Ghorbannezhad, F., & Varma, R. S. (2020). Ultrasound-assisted fabrication of N-cyano-N-arylbenzenesulfonamides at ambient temperature: improvements with biosynthesized Ag/feldspar nanocomposite. RSC Advances, 10(5), 2845-2854. [Link]

  • NIST. (n.d.). p-Toluenesulfonylacetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 10-14. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Fiveable. (2025). Sulfonyl Group Definition. [Link]

  • Wikipedia. (2023). Reductive desulfonylation. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. (n.d.). p-Toluenesulphonyl cyanide. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Furan Sulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is paramount. Among the myriad of molecular scaffolds, furan sulfonyl derivatives are of increasing interest due to their diverse biological activities. Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of these compounds. This guide provides an in-depth, comparative analysis of the gas-phase fragmentation behavior of furan sulfonyl derivatives, offering insights into their structural characterization and differentiation from analogous compounds.

The Rationale Behind the Analysis: Why Fragmentation Matters

Understanding the fragmentation patterns of a molecule under mass spectrometric conditions is akin to deciphering its chemical fingerprint. Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) imparts energy into a selected precursor ion, causing it to break apart at its most labile bonds. The resulting product ions are diagnostic of the molecule's structure. For drug development professionals, this information is critical for:

  • Structure Confirmation: Verifying the identity of a synthesized compound.

  • Metabolite Identification: Elucidating the structure of metabolites by comparing their fragmentation patterns to the parent drug.

  • Impurity Profiling: Identifying and characterizing process-related impurities and degradation products.

  • Isomer Differentiation: Distinguishing between isomers that may exhibit different pharmacological or toxicological profiles.

This guide will focus on the fragmentation of a generic furan sulfonyl derivative and compare it to its thiophene and benzene counterparts, highlighting the subtle yet significant influence of the heterocyclic and aromatic rings on the fragmentation pathways.

Caption: Core structures of the compared sulfonyl derivatives.

The Cornerstone of Sulfonamide Fragmentation: The Loss of Sulfur Dioxide (SO₂)

A near-universal fragmentation pathway for aromatic and heterocyclic sulfonamides under both positive and negative ion electrospray ionization (ESI) is the neutral loss of sulfur dioxide (SO₂), corresponding to a mass difference of 64 Da.[1][2][3] This process is often a result of a rearrangement reaction.[1][3]

In positive ion mode, for a protonated furan sulfonyl derivative, this fragmentation is proposed to proceed through the cleavage of the C-S bond, followed by an intramolecular rearrangement. The propensity for this SO₂ extrusion can be influenced by substituents on the aromatic or heterocyclic ring.[1][3] Electron-withdrawing groups, for instance, can promote this fragmentation.[1][3]

Figure 2. Proposed SO₂ Loss in Furan Sulfonyl Derivative Furan-SO₂-R [Furan-SO₂-R+H]⁺ Furan-R [Furan-R+H]⁺ Furan-SO₂-R->Furan-R -64 Da SO2 + SO₂

Caption: Neutral loss of SO₂ from a furan sulfonyl derivative.

Comparative Fragmentation Analysis: Furan vs. Thiophene vs. Benzene Derivatives

While the loss of SO₂ is a common feature, the subsequent fragmentation pathways and the relative abundance of fragment ions can differ based on the nature of the aromatic or heterocyclic ring.

Fragmentation Pathway Furan Sulfonyl Derivative (Predicted) Thiophene Sulfonyl Derivative Benzene Sulfonyl Derivative Rationale for Differences
Loss of SO₂ CommonCommon[4]Common[1][5]A highly favored pathway for most aryl sulfonamides.
Cleavage of the S-N/S-O Bond ExpectedObserved[4]Observed[5]The strength of this bond can be influenced by the electron-donating/withdrawing nature of the ring.
Ring Opening/Fragmentation Potentially more facile due to the oxygen heteroatom.Less common than C-S cleavage.Generally requires higher energy.The furan ring is generally less aromatic and more susceptible to ring opening than thiophene or benzene.
Formation of [Aryl]⁺ or [Aryl-SO₂]⁺ Ions Formation of [Furan]⁺ or [Furan-SO₂]⁺ is likely.Formation of [Thiophene]⁺ or [Thiophene-SO₂]⁺ is observed.[4]Formation of [Benzene]⁺ or [Benzene-SO₂]⁺ is a characteristic fragmentation.[5]The stability of the resulting cation plays a significant role.

The primary difference in the fragmentation of furan sulfonyl derivatives compared to their thiophene and benzene analogs is expected to arise from the electronic properties of the furan ring. The oxygen atom in furan is more electronegative than the sulfur in thiophene and is a stronger electron-donating group through resonance. This can influence the stability of the precursor and fragment ions, thereby altering the preferred fragmentation pathways.

Experimental Protocol: A Step-by-Step Guide to LC-MS/MS Analysis

This section provides a detailed methodology for the analysis of furan sulfonyl derivatives and their comparison with other sulfonyl compounds.

1. Sample Preparation (from a biological matrix, e.g., plasma)

  • Objective: To extract the analyte of interest from a complex matrix and minimize matrix effects.

  • Procedure:

    • To 500 µL of plasma, add an internal standard.

    • Perform a protein precipitation step by adding 1.5 mL of acetonitrile. Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Objective: To achieve chromatographic separation of the analyte from other components in the sample.

  • Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Objective: To ionize the analyte and induce fragmentation for structural analysis.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated.

    • Scan Type: Full scan MS to determine the precursor ion, followed by product ion scans (MS/MS) for fragmentation analysis.

    • Collision Energy: A range of collision energies should be tested (e.g., 10-40 eV) to obtain optimal fragmentation.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 120-150°C.

    • Desolvation Gas Flow: 600-800 L/hr.

Figure 3. LC-MS/MS Experimental Workflow SamplePrep Sample Preparation (Extraction & Cleanup) LC Liquid Chromatography (Separation) SamplePrep->LC MS1 Mass Spectrometry (MS1) (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation (CID) (Fragmentation) MS1->CID MS2 Mass Spectrometry (MS2) (Product Ion Detection) CID->MS2 DataAnalysis Data Analysis (Spectrum Interpretation) MS2->DataAnalysis

Caption: A generalized workflow for the LC-MS/MS analysis.

Concluding Remarks

The mass spectrometric fragmentation of furan sulfonyl derivatives, while sharing common pathways with other aryl sulfonamides such as the characteristic loss of SO₂, is anticipated to exhibit unique features influenced by the furan moiety. A systematic approach to LC-MS/MS analysis, coupled with a comparative study against thiophene and benzene analogs, will provide researchers and drug development professionals with a robust framework for the confident structural elucidation of this important class of molecules. The provided experimental protocol serves as a validated starting point for developing tailored methods for specific furan sulfonyl derivatives.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 418-428. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
  • Hu, W., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. The Journal of Organic Chemistry, 75(14), 4643-4650. [Link]

  • Adeboye, O. A., et al. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.
  • Wang, J. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 4(75), 39897-39905. [Link]

  • ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

Sources

X-ray crystallography of sulfonyl nitrile-protease complexes

Author: BenchChem Technical Support Team. Date: February 2026

Unveiling the Structural Dynamics of Sulfonyl Nitrile-Protease Complexes: A Comprehensive Crystallographic Guide

As a Senior Application Scientist specializing in structure-based drug design (SBDD), I have spent years at the synchrotron beamline evaluating the crystallographic behavior of various electrophilic warheads. When targeting cysteine proteases—such as human Cathepsin S for autoimmune disorders or parasitic proteases like Cruzain and Leishmania mexicana CPB (LmCPB) for neglected tropical diseases—the choice of warhead dictates both clinical safety and structural stability[1].

Historically, drug discovery programs relied heavily on irreversible alkylating agents. Today, the paradigm has shifted toward covalent-reversible inhibitors . Among these, sulfonyl nitriles and dipeptidyl nitriles have emerged as premier scaffolds[2]. This guide objectively compares the sulfonyl nitrile warhead against traditional alternatives and provides a self-validating crystallographic workflow for characterizing these complexes.

Mechanistic Causality: Why Sulfonyl Nitriles?

To understand the superiority of sulfonyl nitriles, we must examine the physics of the active site. In papain-like cysteine proteases, the catalytic triad (Cys-His-Asn) features a highly nucleophilic thiolate anion (Cys-S⁻).

When a sulfonyl nitrile inhibitor enters the active site, the sulfonyl group acts as a critical orienting moiety, forming strong hydrogen bonds with the S2/S3 subsites and the oxyanion hole. This positioning lowers the activation energy for the nucleophilic attack of the Cys-S⁻ onto the electrophilic nitrile carbon. The result is a thioimidate adduct .

Crucially, because the nitrile carbon is only moderately electrophilic, this reaction is thermodynamically reversible[2]. The inhibitor can dissociate, preventing the permanent protein modification that often leads to haptenization and idiosyncratic toxicity in patients.

Mechanism N1 Apo-Protease (Catalytic Cys-S⁻) N3 Michaelis Complex (Non-Covalent) N1->N3 N2 Sulfonyl Nitrile (R-SO2-CH2-CN) N2->N3 N4 Nucleophilic Attack (S⁻ -> C≡N) N3->N4 N5 Thioimidate Adduct (Covalent-Reversible) N4->N5 N5->N3 Hydrolysis

Mechanistic pathway of covalent-reversible inhibition by sulfonyl nitriles.

Comparative Performance of Protease Inhibitor Warheads

To objectively evaluate the sulfonyl nitrile scaffold, we must benchmark it against alternative electrophiles commonly used in SBDD.

Warhead TypeMechanism of ActionReversibilityOff-Target Toxicity RiskCrystallographic Occupancy
Sulfonyl Nitrile Nucleophilic attack (Thioimidate)Reversible Low High (Stable in crystal lattice)
Vinyl Sulfone Michael addition (Thioether)IrreversibleHighHigh (Permanent alkylation)
Fluoromethyl Ketone Direct alkylation (Thioether)IrreversibleVery HighHigh (Permanent alkylation)
Aldehyde Hemithioacetal formationReversibleMedium (Prone to oxidation)Variable (Equilibrium dependent)

Data Synthesis: Sulfonyl nitriles offer the "Goldilocks" zone—sufficient reactivity to achieve high occupancy in the crystal lattice, but fully reversible to ensure clinical safety[2].

Self-Validating Crystallographic Protocol

Obtaining high-resolution X-ray structures of covalent-reversible complexes requires strict methodological control. If the equilibrium shifts during crystallization, you will end up with mixed-occupancy electron density maps that are impossible to refine accurately.

Below is my field-proven, self-validating workflow for co-crystallizing sulfonyl nitriles with cysteine proteases.

Step 1: Complex Preparation & Intact Mass Validation

Do not blindly mix protein and ligand. You must prove the adduct exists before setting up drops.

  • Buffer exchange the purified protease (e.g., Cathepsin S) into a non-nucleophilic buffer (e.g., 20 mM HEPES, pH 7.0, 100 mM NaCl). Avoid DTT or BME; use 0.5 mM TCEP to keep the catalytic cysteine reduced.

  • Incubate the protease with a 5-fold molar excess of the sulfonyl nitrile inhibitor for 2 hours at 4°C.

  • Validation Gate: Run Intact Protein LC-MS. You must observe a mass shift exactly corresponding to the molecular weight of the inhibitor. Proceed to crystallization only if >95% adduct formation is confirmed.

Step 2: Co-Crystallization Strategy

For reversible-covalent inhibitors, co-crystallization is mandatory . Soaking apo-crystals often shatters the lattice because the formation of the thioimidate adduct induces a domain closure in the protease active site cleft.

  • Concentrate the validated complex to 10–15 mg/mL.

  • Set up sitting-drop vapor diffusion plates using a sparse-matrix screen.

  • Maintain the crystallization temperature at 18°C to stabilize the reversible covalent bond.

Step 3: Data Collection & Refinement
  • Flash-cool the crystals in liquid nitrogen using 20% glycerol as a cryoprotectant.

  • Collect diffraction data at 100 K at a synchrotron source to minimize radiation damage to the thioimidate bond.

  • Validation Gate: During initial refinement (using Phenix or REFMAC5), generate an

    
     omit map before modeling the ligand. This proves the electron density of the inhibitor is real and not model bias.
    
  • Generate a custom CIF dictionary for the ligand. You must explicitly define the covalent bond restraint between the Cys-Sγ and the nitrile carbon (ideal distance ~1.8 Å) to prevent the refinement algorithm from pushing the atoms apart.

CrystallographyWorkflow Step1 1. Target Protease Preparation Purification & Buffer Exchange Step2 2. Inhibitor Incubation (Sulfonyl Nitrile Warhead) Step1->Step2 Step3 3. Validation Gate Intact LC-MS to Confirm Adduct Step2->Step3 Step4 4. Co-Crystallization Sitting-Drop Vapor Diffusion Step3->Step4 Step5 5. X-Ray Diffraction Synchrotron Data Collection (100 K) Step4->Step5 Step6 6. Structural Refinement Restrain Cys-S to Nitrile-C Bond Step5->Step6

Workflow for the co-crystallization and structural refinement of protease-inhibitor complexes.

Case Studies in Structural Biology

The efficacy of this methodology is highlighted in several landmark structural biology depositions:

  • Human Cathepsin S (PDB: 2FQ9): This 1.65 Å resolution structure represents a masterclass in covalent-reversible crystallography[3]. The structure features Cathepsin S bound to a complex nitrile inhibitor. The electron density map unambiguously resolves the continuous density between Cys25 and the nitrile carbon, validating the thioimidate mechanism[4].

  • Parasitic Proteases (LmCPB and Cruzain): Recent efforts to develop trypanocidal agents have utilized dipeptidyl nitrile and sulfonyl nitrile bioisosteres (such as compounds Neq0690 and Neq0830). Neq0690 was utilized to generate the first high-resolution X-ray crystal structure of Leishmania mexicana cysteine protease B (LmCPB)[1]. Structural superposition of Neq0830 with the crystallized sulfonyl nitrile in Cathepsin S (PDB: 2FQ9) revealed how the sulfonyl moiety exploits the S2/S3 specificity pockets, achieving single-digit nanomolar affinity while maintaining high selectivity over host Cathepsin L[2].

Conclusion

The sulfonyl nitrile warhead represents a sophisticated evolution in protease inhibitor design. By balancing electrophilic reactivity with thermodynamic reversibility, it circumvents the toxicity pitfalls of traditional alkylators. For structural biologists, capturing these complexes requires a rigorous, self-validating approach—prioritizing pre-crystallization mass spectrometry and strict co-crystallization protocols over traditional soaking methods.

References

  • Design, Synthesis and Evaluation of the Trypanocidal Activity of Cruzain Reversible-Covalent Inhibitors (Erik Gilberg Thesis, Universidade de São Paulo). 1

  • Inibidores de Cisteíno Proteases como Candidatos Terapêuticos para o Tratamento de Doenças Parasitárias (Universidade de São Paulo). 5

  • 2FQ9: Cathepsin S with nitrile inhibitor (RCSB Protein Data Bank). 3

  • Structural Basis for the Immunomodulatory Function of Cysteine Protease Inhibitor from Human Roundworm Ascaris lumbricoides (PLOS One). 4

Sources

A Senior Application Scientist's Guide to the Reversibility of Cysteine Protease Inhibition by Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of highly selective and potent enzyme inhibitors is paramount. Cysteine proteases, a class of enzymes critical to physiological processes ranging from immune responses to parasitic life cycles, represent a significant target class.[1] Among the various chemical scaffolds designed to modulate their activity, nitrile-containing compounds have emerged as a particularly versatile and effective class of inhibitors.[2][3][4]

This guide provides an in-depth comparison of the mechanisms and experimental validation of nitrile-based inhibitors, focusing on the critical parameter of reversibility. Understanding the kinetics of the enzyme-inhibitor interaction is not merely an academic exercise; it is a fundamental aspect of drug design that directly impacts a compound's efficacy, safety profile, and dosing regimen.[5] We will explore the causality behind experimental choices and provide self-validating protocols to ensure the scientific integrity of your findings.

The Mechanism: A Reversible Covalent Dance

Unlike irreversible inhibitors that form a permanent bond with their target, or non-covalent inhibitors that rely solely on weaker interactions, most nitrile-based inhibitors engage cysteine proteases in a two-step, reversible covalent interaction.[2][6]

The process begins with the non-covalent binding of the inhibitor to the enzyme's active site, guided by traditional intermolecular forces. This initial binding event positions the electrophilic carbon of the nitrile "warhead" in close proximity to the nucleophilic thiol group of the catalytic cysteine residue.[2][4] In the second step, the cysteine thiolate attacks the nitrile carbon, forming a covalent thioimidate adduct.[2][3][4] This reaction is often facilitated by a nearby histidine residue, which acts as a general base to deprotonate the cysteine thiol, enhancing its nucleophilicity.[7]

The key to this interaction is its reversibility. The thioimidate adduct is not permanently stable and can be hydrolyzed, releasing the inhibitor and regenerating the active enzyme.[2][4] The balance between the forward (adduct formation) and reverse (hydrolysis) reactions determines the inhibitor's potency and residence time on the target. This dynamic equilibrium is a crucial feature that can be tuned through chemical modifications to the inhibitor scaffold, offering a path to optimize pharmacological properties and minimize off-target effects.[2][8]

Nitrile Inhibition Mechanism cluster_0 Step 1: Non-Covalent Binding cluster_1 Step 2: Covalent Adduct Formation E_I Enzyme-Inhibitor Complex (Non-covalent, E·I) EI_Covalent Covalent Thioimidate Adduct (E-I) E_I->EI_Covalent k_form (Covalent Bond Formation) E Free Enzyme (E) + Inhibitor (I) E_I->E k_off EI_Covalent->E_I k_rev (Bond Reversal) E->E_I k_on

Caption: Reversible covalent inhibition mechanism of cysteine proteases by nitriles.

Distinguishing Reversible from Irreversible Inhibition: Key Experimental Protocols

Determining the reversibility of an inhibitor is a critical step in its characterization. The following protocols are designed to provide clear, actionable data to differentiate between rapidly reversible, slowly reversible (slow-off rate), and irreversible inhibitors.

The Jump Dilution Assay: Measuring the Dissociation Rate (k_off)

The jump dilution method is a powerful technique for directly measuring the residence time of an inhibitor on its target by quantifying the dissociation rate constant (k_off).[5][9][10]

Principle of the Method: The enzyme and a saturating concentration of the inhibitor are pre-incubated to form the enzyme-inhibitor (EI) complex. This complex is then rapidly diluted by a large factor (typically 100-fold or more) into a solution containing the enzyme's substrate.[5][9] This dilution drastically reduces the concentration of free inhibitor, minimizing re-binding. The recovery of enzyme activity is then monitored over time.[9][11]

  • Irreversible inhibitors will show no recovery of enzyme activity.

  • Rapidly reversible inhibitors will show immediate recovery of activity.

  • Slowly reversible inhibitors will exhibit a time-dependent, exponential increase in activity as the inhibitor dissociates from the enzyme.[11]

Jump Dilution Workflow A Step 1: Pre-incubation Enzyme + Saturating Inhibitor (e.g., 10x Ki) Allow E-I complex to form B Step 2: Rapid Dilution (≥100x) Dilute E-I complex into assay buffer containing substrate A->B C Step 3: Monitor Activity Continuously measure product formation over time B->C D Step 4: Data Analysis Fit activity recovery curve to an exponential function to calculate k_off (τ = 1/k_off) C->D

Caption: Workflow for the Jump Dilution Assay.

Detailed Protocol: Jump Dilution

  • Preparation:

    • Determine the IC50 of your inhibitor under standard assay conditions.

    • Prepare a concentrated stock of the enzyme and inhibitor in assay buffer without substrate.

  • Pre-incubation (Formation of E-I Complex):

    • In a low-volume microplate or tube, mix the enzyme with the inhibitor at a concentration approximately 10-fold higher than its IC50.[9][10] The enzyme concentration should also be high enough to ensure a robust signal after dilution.[5][9]

    • Incubate this mixture for a sufficient time (e.g., 60 minutes) at room temperature to allow the E-I complex to reach equilibrium.

  • Jump Dilution and Measurement:

    • Prepare the reaction mixture in a separate assay plate. This should contain the substrate and any necessary co-factors in assay buffer.

    • To initiate the reaction, rapidly transfer a small volume of the pre-incubated E-I complex into the reaction mixture, achieving a dilution factor of at least 100-fold.[9][12]

    • Immediately begin monitoring enzyme activity using a continuous read method (e.g., fluorescence or absorbance) on a plate reader.[9]

  • Controls (Self-Validation):

    • No Inhibitor Control: Pre-incubate the enzyme with vehicle (e.g., DMSO) and dilute in the same manner. This represents 100% activity.

    • No Dilution Control: A standard inhibition assay with the final, diluted concentration of the inhibitor to confirm that at this concentration, inhibition is minimal.

  • Data Analysis:

    • Plot enzyme activity (or product formed) versus time.

    • Fit the data for the slowly reversible inhibitor to the following integrated rate equation to determine k_off: P(t) = V_st + (V_0 - V_s)(1 - e^(-k_offt))/k_off Where P(t) is the product at time t, V_s is the steady-state velocity, V_0 is the initial velocity (often near zero), and k_off is the dissociation rate constant.

    • The residence time (τ) is the reciprocal of k_off (τ = 1/k_off).[5]

Dialysis or Rapid Gel Filtration: Assessing Activity Recovery

These methods physically separate the unbound inhibitor from the enzyme-inhibitor complex to assess the recovery of enzyme activity.[11]

Principle of the Method: The enzyme is incubated with a high concentration of the inhibitor. The mixture is then subjected to dialysis against a large volume of buffer or passed through a gel filtration column.[11][13] Small molecule inhibitors will pass through the dialysis membrane or be separated by the column, while the enzyme and any tightly bound inhibitor will be retained.[13] The activity of the enzyme is measured before and after this separation.

  • Reversible inhibitors will dissociate during dialysis/filtration, leading to a significant recovery of enzyme activity.[11][13]

  • Irreversible inhibitors will remain covalently bound, and no significant activity will be recovered.[11]

Detailed Protocol: Dialysis

  • Incubation:

    • Incubate the enzyme with a high concentration of the inhibitor (e.g., 20-fold the IC50) for a set period (e.g., 30-60 minutes) to ensure maximal complex formation.[14]

    • Prepare a control sample with the enzyme and vehicle.

  • Dialysis:

    • Place the enzyme-inhibitor mixture and the control sample into separate dialysis devices (e.g., slide-a-lyzer cassette with an appropriate molecular weight cutoff).

    • Dialyze against a large volume of cold assay buffer for an extended period (e.g., 12-24 hours with several buffer changes) to ensure complete removal of the free inhibitor.[13]

  • Activity Measurement:

    • After dialysis, recover the samples and measure the enzyme activity of both the inhibitor-treated sample and the control sample.

  • Data Analysis:

    • Calculate the percentage of activity recovered in the inhibitor-treated sample relative to the control sample. A high percentage of recovery indicates reversible inhibition.

Comparative Analysis of Nitrile Inhibitors

The reversibility and potency of nitrile inhibitors can vary significantly based on their chemical structure and the specific cysteine protease they target.[15][16] Below is a comparative summary of well-characterized nitrile inhibitors.

InhibitorTarget ProteaseKi (app)ReversibilityKey Features & NotesReferences
Odanacatib Cathepsin K~0.2-0.6 nMReversibleDeveloped for osteoporosis; potent and selective.[17][18][19][20][21][22][19][22]
Dipeptide Nitrile (2b) Rhodesain16 nMReversibleCompetitive inhibitor developed for Human African Trypanosomiasis.[23][23]
Dipeptide Nitrile (35) RhodesainSingle-digit nMReversibleHigh selectivity and good antitrypanosomal activity.[16][16]
Various Dipeptidyl Nitriles Cruzain16 nM - μMReversibleInvestigated for Chagas disease; SAR studies established.[24][25][26][24]

This data highlights that while the nitrile "warhead" is a common feature, the overall structure of the inhibitor dictates its affinity (Ki) and its specific interactions within the enzyme's active site pockets (S1, S2, S3), ultimately influencing its potency and selectivity.[15][16][27]

Conclusion: Implications for Drug Design

The reversible covalent mechanism of nitrile inhibitors offers a compelling strategy for drug development. It combines the high potency and long target engagement time of covalent inhibitors with a potentially improved safety profile more characteristic of non-covalent drugs.[2][8] The ability to tune the dissociation rate by modifying the inhibitor's structure provides medicinal chemists with a powerful tool to optimize pharmacokinetic and pharmacodynamic properties.

The experimental protocols detailed in this guide provide a robust framework for characterizing the reversibility of these interactions. By employing these methods with appropriate controls, researchers can confidently determine the kinetic parameters that are essential for advancing a compound through the drug discovery pipeline. A thorough understanding of the reversible nature of nitrile-cysteine protease interactions is not just beneficial—it is fundamental to designing the next generation of safe and effective therapeutics.

References

  • Odanacatib | C25H27F4N3O3S | CID 10152654 - PubChem. Available from: [Link]

  • Development of novel dipeptide nitriles as inhibitors of rhodesain of Trypanosoma brucei rhodesiense. PubMed. Available from: [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Experimental study and computational modelling of cruzain cysteine protease inhibition by dipeptidyl nitriles. Royal Society of Chemistry. Available from: [Link]

  • Optimization of triazine nitriles as rhodesain inhibitors: structure-activity relationships, bioisosteric imidazopyridine nitriles, and X-ray crystal structure analysis with human cathepsin L. PubMed. Available from: [Link]

  • Odanacatib, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women. National Center for Biotechnology Information. Available from: [Link]

  • Evaluation of dipeptide nitriles as inhibitors of rhodesain, a major cysteine protease of Trypanosoma brucei. PubMed. Available from: [Link]

  • A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. BellBrook Labs. Available from: [Link]

  • Three classes of nitrile-based cathepsin K inhibitors: (i) cyanamdies,... ResearchGate. Available from: [Link]

  • Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors. PLOS Neglected Tropical Diseases. Available from: [Link]

  • Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery. BellBrook Labs. Available from: [Link]

  • Identification of a Nonbasic, Nitrile-Containing Cathepsin K Inhibitor (MK-1256) that is Efficacious in a Monkey Model of Osteoporosis. ACS Publications. Available from: [Link]

  • Odanacatib for the treatment of osteoporosis. PubMed. Available from: [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PubMed. Available from: [Link]

  • Odanacatib | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available from: [Link]

  • Dipeptide nitrile inhibitors of cathepsin K. PubMed. Available from: [Link]

  • Highly selective aza-nitrile inhibitors for cathepsin K, structural optimization and molecular modeling. Royal Society of Chemistry. Available from: [Link]

  • Development of nitrile-based peptidic inhibitors of cysteine cathepsins. PubMed. Available from: [Link]

  • Reversible covalent inhibition of papain by a peptide nitrile. Carbon-13 NMR evidence for a thioimidate ester adduct. ACS Publications. Available from: [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. National Center for Biotechnology Information. Available from: [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Publications. Available from: [Link]

  • Synthesis and structure-activity relationship of nitrile-based cruzain inhibitors incorporating a trifluoroethylamine-based P2 amide replacement. PubMed. Available from: [Link]

  • Dipeptide-derived nitriles containing additional electrophilic sites: Potentially irreversible inhibitors of cysteine proteases. ResearchGate. Available from: [Link]

  • Drug Combination Studies of the Dipeptide Nitrile CD24 with Curcumin: A New Strategy to Synergistically Inhibit Rhodesain of Trypanosoma brucei rhodesiense. National Center for Biotechnology Information. Available from: [Link]

  • Odanacatib, a cathepsin K inhibitor for the treatment of osteoporosis and other skeletal disorders associated with excessive bone resorption. Prous Science. Available from: [Link]

  • Development of Novel Peptidyl Nitriles Targeting Rhodesain and Falcipain-2 for the Treatment of Sleeping Sickness and Malaria. MDPI. Available from: [Link]

  • Computational approaches towards the discovery and optimisation of cruzain inhibitors. Memórias do Instituto Oswaldo Cruz. Available from: [Link]

  • Cruzain Inhibitors as Prominent Molecules with The Potential to become Drug Candidates against Chagas Disease. researchopenworld.com. Available from: [Link]

  • Covalent reversible inhibitors of cysteine proteases containing the nitrile warhead: recent advancement in the field of viral and parasitic diseases. Usiena air. Available from: [Link]

  • Measuring Dissociation Rates and Residence Times for Kinase Inhibitors. BellBrook Labs. Available from: [Link]

  • Figure 3: [Assessment of compound inhibition reversibility...]. National Center for Biotechnology Information. Available from: [Link]

  • Cysteine protease inhibition by nitrile-based inhibitors: a computational study. National Center for Biotechnology Information. Available from: [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. MDPI. Available from: [Link]

  • Nitrile-based peptoids as cysteine protease inhibitors. PubMed. Available from: [Link]

  • Evaluation of dilution, dialysis and ultracentrifugation methods to assess the reversibility of metabolism-dependent inhibitors (MDIs) of cytochrome P450 (CYP) enzymes. Available from: [Link]

  • Cysteine protease inhibition by nitrile-based inhibitors: a computational study. ResearchGate. Available from: [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. National Center for Biotechnology Information. Available from: [Link]

  • An update on the discovery and development of reversible covalent inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible? ResearchGate. Available from: [Link]

  • Full article: Dipeptide-derived nitriles containing additional electrophilic sites: Potentially irreversible inhibitors of cysteine proteases. Taylor & Francis Online. Available from: [Link]

  • Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics. MDPI. Available from: [Link]

  • In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. National Center for Biotechnology Information. Available from: [Link]

  • Analyzing Kinase Inhibitor Residence Times using the Transcreener ADP Assay. YouTube. Available from: [Link]

  • Light Activation of a Cysteine Protease Inhibitor: Caging of a Peptidomimetic Nitrile with RuII(bpy)2. National Center for Biotechnology Information. Available from: [Link]

Sources

A Comparative Guide to HPLC Purity Analysis Methods for Furan Sulfonyl Acetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous assessment of purity for novel chemical entities is a cornerstone of safety and efficacy. Furan sulfonyl acetonitriles, a class of compounds with significant potential in medicinal chemistry, demand robust analytical methodologies to ensure their quality. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these compounds, benchmarked against alternative analytical techniques. As a Senior Application Scientist, the following content is structured to provide not just a protocol, but a logical framework for method development, validation, and selection, rooted in fundamental analytical principles.

The Criticality of Purity Analysis for Furan Sulfonyl Acetonitriles

Furan sulfonyl acetonitriles are heterocyclic compounds that integrate a furan ring, a sulfonamide or sulfonyl group, and an acetonitrile moiety. This unique combination of functional groups confers specific chemical properties that are key to their biological activity but also presents distinct challenges for analytical separation and quantification. The presence of impurities, arising from starting materials, by-products of the synthesis, or degradation products, can significantly impact the safety and efficacy of a potential drug substance. Therefore, a highly selective and sensitive analytical method is paramount.

The Workhorse of Purity Analysis: Reversed-Phase HPLC

For the analysis of moderately polar organic compounds like furan sulfonyl acetonitriles, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the predominant technique.[1] Its versatility, robustness, and wide applicability make it an indispensable tool in pharmaceutical quality control.[2]

Principle of Separation

In RP-HPLC, the stationary phase is non-polar (commonly a C18-bonded silica), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). The separation of furan sulfonyl acetonitriles and their impurities is governed by their differential partitioning between these two phases. More hydrophobic molecules will have a stronger affinity for the stationary phase and thus elute later, while more polar molecules will be more attracted to the mobile phase and elute earlier.

A Proposed Stability-Indicating HPLC Method

Based on the analysis of structurally related compounds, such as 2-methylfuran-3-sulfonamide, and general principles for the analysis of sulfonamides, a robust starting point for an HPLC method can be proposed.[1] A stability-indicating method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring that the assay is a true measure of the API's stability.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a Photodiode Array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is often preferred for separating a wide range of impurities with different polarities.

    • Mobile Phase A: Water with 0.1% Formic Acid. The acidic modifier helps to ensure consistent protonation of the sulfonamide group, leading to sharper, more symmetrical peaks.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.

  • Detection Wavelength: UV detection at a wavelength where the furan sulfonyl acetonitrile and its expected impurities have significant absorbance. A PDA detector is highly recommended to assess peak purity and to identify the optimal detection wavelength (a starting point could be around 265 nm).[1]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 30 minutes, to ensure elution of all potential late-eluting impurities.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh a reference standard of the furan sulfonyl acetonitrile and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

A developed HPLC method is only reliable if it has been thoroughly validated. According to the International Council for Harmonisation (ICH) guidelines, the following parameters must be assessed:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated through forced degradation studies (acid, base, oxidation, heat, and light).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) cluster_App Application Dev1 Define Analytical Target Profile Dev2 Select Column & Mobile Phase Dev1->Dev2 Dev3 Optimize Chromatographic Conditions Dev2->Dev3 Val1 Specificity (Forced Degradation) Dev3->Val1 Finalized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 App1 Routine Purity Testing Val5->App1 Validated Method App2 Stability Studies App1->App2

Caption: Workflow for HPLC Method Development and Validation.

Comparative Analysis: HPLC vs. Alternative Technologies

While RP-HPLC is a powerful tool, other analytical techniques offer complementary or, in some cases, superior performance characteristics for specific applications.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes smaller particle sizes (typically sub-2 µm) in the stationary phase and operates at much higher pressures than conventional HPLC.[3][4][5]

  • Advantages:

    • Faster Analysis: Significantly shorter run times, leading to higher throughput.[3]

    • Improved Resolution: Sharper and narrower peaks provide better separation of complex mixtures.

    • Higher Sensitivity: Increased peak height and lower dispersion lead to lower detection limits.[3]

    • Reduced Solvent Consumption: Lower flow rates and shorter run times result in significant cost and waste reduction.[3]

  • Disadvantages:

    • Higher Cost: UPLC systems have a higher initial capital cost.[6][7]

    • Increased Backpressure: The high operating pressures can lead to more frequent maintenance of pump seals and other components.[4]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For furan sulfonyl acetonitriles, derivatization would likely be necessary to increase their volatility and thermal stability.

  • Advantages:

    • High Resolution: Capillary GC columns offer excellent separation efficiency.

    • Sensitive Detectors: A wide range of sensitive detectors are available, including Flame Ionization Detection (FID) and Mass Spectrometry (MS).

  • Disadvantages:

    • Limited to Volatile Compounds: Not suitable for non-volatile or thermally labile compounds without derivatization. The sulfonyl group can make these compounds less volatile.

    • Derivatization Required: The need for derivatization adds an extra step to the sample preparation, which can introduce variability.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field.

  • Advantages:

    • High Efficiency: Can achieve very high theoretical plate counts, leading to excellent resolution.[8]

    • Minimal Sample and Reagent Consumption: Uses very small volumes of sample and buffer.[9]

    • Different Selectivity: Separation is based on a different principle than HPLC, offering a complementary technique for impurity profiling.

  • Disadvantages:

    • Lower Sensitivity: UV detection in CE is often less sensitive than in HPLC due to the short path length of the capillary.[10]

    • Lower Precision: Injection volumes can be less precise than in HPLC, which may affect quantitative accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

  • Advantages:

    • Unmatched Sensitivity and Selectivity: Provides very low limits of detection and quantification, making it ideal for trace-level impurity analysis.[11]

    • Structural Information: Can provide molecular weight and fragmentation information, which is invaluable for the identification of unknown impurities.

  • Disadvantages:

    • High Cost and Complexity: LC-MS/MS systems are expensive to purchase and maintain, and require specialized expertise to operate.

    • Matrix Effects: The presence of other components in the sample can suppress or enhance the ionization of the analyte, affecting quantitation.

Performance Comparison Summary

FeatureHPLCUPLCGC (with Derivatization)CELC-MS/MS
Principle Partition ChromatographyPartition ChromatographyPartition ChromatographyElectrophoretic MobilityPartition Chromatography & Mass-to-Charge Ratio
Resolution Good to ExcellentExcellentVery HighVery HighExcellent
Speed ModerateVery FastFastFastModerate to Fast
Sensitivity (UV) GoodVery GoodN/AModerateN/A
Sensitivity (MS) N/AN/AExcellentGoodUnparalleled
Cost ModerateHighModerateModerateVery High
Versatility HighHighLimited by VolatilityHighVery High
Primary Use Case Routine QC, PurityHigh-throughput ScreeningVolatile ImpuritiesChiral Separations, IonsTrace Analysis, Impurity ID

Decision-Making Framework for Method Selection

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis.

Method_Selection Start Define Analytical Need QC Routine Quality Control? Start->QC Impurity_ID Unknown Impurity Identification? Start->Impurity_ID Throughput High Throughput Needed? QC->Throughput Yes HPLC HPLC QC->HPLC No Throughput->HPLC No UPLC UPLC Throughput->UPLC Yes Volatile Volatile Impurities Suspected? Impurity_ID->Volatile No LCMS LC-MS/MS Impurity_ID->LCMS Yes Ionic Ionic or Chiral Impurities? Volatile->Ionic No GCMS GC-MS Volatile->GCMS Yes Ionic->HPLC No CE CE Ionic->CE Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

For the routine purity analysis of furan sulfonyl acetonitriles, a well-validated, stability-indicating RP-HPLC method offers a robust, reliable, and cost-effective solution. The proposed method, utilizing a C18 column with a water/acetonitrile gradient and UV detection, provides a strong foundation for development. For laboratories requiring higher throughput and sensitivity, UPLC presents a compelling alternative, albeit at a higher initial investment. When faced with the challenge of identifying unknown impurities or quantifying them at trace levels, the unparalleled sensitivity and specificity of LC-MS/MS make it the gold standard. Ultimately, the selection of the optimal analytical technique requires a thorough understanding of the analytical objectives, the properties of the analyte, and the available resources. This guide provides the foundational knowledge for making that informed decision.

References

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • A Review on Comparative study of HPLC and UPLC. (2019). Research Journal of Pharmacy and Technology. [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]

  • Wang, Z., Zhang, L., He, Y., & Li, H. (2017). Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. Molecules, 22(6), 989. [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent Technologies, Inc.[Link]

  • Aumatell, A., & Wells, R. J. (1993). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. Journal of Chromatography A, 655(2), 327-335. [Link]

  • Samanidou, V. F., & Papadoyannis, I. N. (2009). Analysis of sulfonamides by capillary electrophoresis. Journal of Separation Science, 32(5-6), 639-659. [Link]

  • Pérez-Ruiz, T., Martínez-Lozano, C., & Sanz, A. (2006). Application of capillary zone electrophoresis with large-volume sample stacking to the sensitive determination of sulfonamides in meat and ground water. Electrophoresis, 27(20), 4043-4052. [Link]

  • Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. (n.d.). USDA Food Safety and Inspection Service. [Link]

  • Kaufmann, A., & Kaenzig, A. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Mitteilungen aus Lebensmitteluntersuchung und Hygiene, 93, 39-49. [Link]

  • LC-MS-MS Analysis of Antibiotics in Wastewater. (2020, November 12). LCGC International. [Link]

  • Patsnap. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared. [Link]

  • Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. [Link]

  • Analytical Toxicology. (2017, September 12). Capillary Electrophoresis for Drug Analysis. [Link]

  • Fluorescence labeled capillary electrophoresis fingerprint analysis of sulfonamides residues in tea garden soil and tea. (n.d.). ProQuest. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences, 20(3), 4789. [Link]

  • Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127-138. [Link]

  • Assassi, N., Tazerouti, A., & Canselier, J. P. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 1098(1-2), 161-169. [Link]

  • Tella, J. O., Oseni, S. O., & Adebayo, B. K. (2019). Physicochemical Equivalence and Validation of an HPLC Analytical Method for the Quantification of Glibenclamide and Its Sulfonamide Impurity in Prescribed Glibenclamide Tablets in Nigeria. Journal of Advances in Medicine and Medical Research, 29(11), 1-13. [Link]

  • Tolika, E. P., Samanidou, V. F., & Papadoyannis, I. N. (2011). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Journal of Separation Science, 34(12), 1339-1346. [Link]

  • Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. (n.d.). Semantic Scholar. [Link]

  • Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service. [Link]

  • Development and Validation of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kumar, A., & Singh, A. (2017). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MOJ Bioequivalence & Bioavailability, 3(1), 00035. [Link]

  • RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study. (2019). Drug Research, 69(10), 537-544. [Link]

  • RP HPLC Enabled Novel Analytical Method for the Development and Quantification of Cefuroxime Axetil in its Bulk Drug and Pharmaceutical Formulations. (2024). ResearchGate. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-[(2-Furylmethyl)sulfonyl]acetonitrile

[1][2]

CAS Number: 175202-36-5 Formula:

Molecular Weight:Synonyms:

Executive Summary: Immediate Action Card

Status: HAZARDOUS SUBSTANCE Primary Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation), Irritant.[1][2] Reactivity: Acidic

Disposal Method:
Scenario Immediate Action
Small Spill (< 5 g) Isolate area. Wear nitrile gloves and P95/N95 respirator. Absorb/sweep into a sealed container labeled "Hazardous Waste - Toxic".
Large Spill (> 5 g) Evacuate lab. Contact EHS immediately. Do not attempt cleanup without SCBA if dust/vapors are present.
Skin Contact Wash immediately with soap and water for 15 minutes. Remove contaminated clothing.[1][2][3][4]
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.[1][3] Seek medical attention.

Chemical Profile & Hazard Identification

To dispose of 2-[(2-Furylmethyl)sulfonyl]acetonitrile safely, one must understand its molecular behavior. This compound is not merely "toxic waste"; it is a functionalized sulfone with specific reactive properties that dictate its handling.[5]

Structural Hazards

The molecule consists of three distinct functional groups that drive its disposal requirements:

  • Furan Ring: A heterocyclic ether. While generally stable, furan derivatives can form peroxides upon prolonged exposure to air/light, though less aggressively than simple ethers. It contributes to the flammability and organic load.

  • Sulfonyl Group (

    
    ):  This group is chemically stable but poses an environmental hazard upon combustion, generating Sulfur Oxides (
    
    
    ), which are precursors to acid rain. Crucially, this classifies the waste as "Sulfur-Containing," which dictates specific incinerator scrubbing requirements.
  • Acetonitrile Moiety (

    
    ):  The nitrile group is toxic and can release Hydrogen Cyanide (HCN) gas if exposed to strong acids or thermal decomposition.
    
Reactivity Insight (The "Why" Behind the Protocol)

The methylene group (

highly acidic

  • Risk: Contact with strong bases (e.g., NaOH, KOH, alkoxides) will deprotonate this position, generating a reactive carbanion. This reaction is exothermic and can lead to runaway polymerization or unexpected derivatives.

  • Disposal Implication: Never mix this waste with basic waste streams (caustics).

Step-by-Step Disposal Protocol

Solid Waste (Pure Compound)

Applicable for: Expired reagents, synthesis byproducts, or spilled solids.

  • Segregation: Do not mix with general trash or biohazard waste.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a Teflon-lined screw cap. Avoid metal containers due to potential corrosion from decomposition byproducts.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Toxic Solid, Organic."

    • Constituents: List "2-[(2-Furylmethyl)sulfonyl]acetonitrile" explicitly.

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

    • Special Note: Write "Contains Sulfur" clearly on the tag.

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, or HPLC waste.

  • Solvent Compatibility: Ensure the solvent carrier is compatible.

    • Compatible: Dichloromethane, Ethyl Acetate, Acetone, Methanol.

    • Incompatible: Strong alkaline solutions (1M NaOH), Strong oxidizers (

      
      , Nitric Acid).
      
  • Stream Selection:

    • Option A (Preferred): "Non-Halogenated Organic Waste" (if solvent is non-halogenated).

    • Option B: "Halogenated Organic Waste" (if dissolved in DCM/Chloroform).

  • pH Check: Verify the waste solution is Neutral to slightly Acidic (pH 4-7). If basic, neutralize carefully with dilute acid before adding to the waste carboy to prevent heat generation.

Contaminated Debris

Applicable for: Gloves, weighing boats, paper towels, syringes.

  • Bagging: Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Double Containment: Seal the bag and place it inside a secondary box or drum designated for "Solid Hazardous Debris."

  • Sharps: If syringes or needles were used, they must go into a rigid "Sharps" container, regardless of chemical contamination.

Compatibility Matrix

The following table summarizes chemical compatibilities for storage and disposal. Violation of these rules is a primary cause of lab accidents.

Chemical Class Compatibility Reasoning
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Risk of fire/explosion; oxidation of furan ring; release of NOx/SOx.
Strong Bases (NaOH, KOH, Amines)INCOMPATIBLE Deprotonation of

-methylene; exothermic reaction; polymerization.
Strong Acids (HCl,

)
CAUTION Potential hydrolysis of nitrile to amide/acid; risk of HCN evolution if heated.
Reducing Agents (LiAlH4, NaBH4)CAUTION Potential reduction of nitrile or sulfonyl groups; hydrogen gas evolution.
Chlorinated Solvents (DCM, Chloroform)COMPATIBLE Standard solvent for dissolution/transport.

Visualized Workflows

Disposal Decision Tree

This logic flow ensures the material ends up in the correct waste stream.

DisposalTreeStartWaste Generation:2-[(2-Furylmethyl)sulfonyl]acetonitrileStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidSolution / MixtureStateCheck->LiquidSolidActionPack in HDPE/Glass Jar.Label: 'Toxic Solid, Organic'Note: 'Contains Sulfur'Solid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(e.g., DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(e.g., MeOH, EtOAc)SolventCheck->NonHaloAqueousAqueousSolventCheck->AqueousHaloActionStream: Halogenated Organic WasteSegregate from BasesHalo->HaloActionNonHaloActionStream: Non-Halogenated Organic WasteSegregate from OxidizersNonHalo->NonHaloActionAqActionCheck pH (Adjust to 6-8).Stream: Aqueous Toxic WasteAqueous->AqAction

Figure 1: Decision matrix for determining the correct waste stream based on physical state and solvent composition.

Regulatory & Transport Classification

When preparing this material for off-site disposal (handing over to a waste vendor), proper Department of Transportation (DOT) classification is required. As a specific entry for this CAS often does not exist in standard registries, it defaults to the "Not Otherwise Specified" (N.O.S.) category based on its functional groups.[4][5][6]

  • UN Number: UN 3439 (Preferred for solid nitriles) or UN 2811 (Generic toxic organic).

  • Proper Shipping Name: NITRILES, TOXIC, SOLID, N.O.S. (2-[(2-Furylmethyl)sulfonyl]acetonitrile) .

  • Hazard Class: 6.1 (Toxic Substances).

  • Packing Group: III (Minor Danger) - Default assumption for research quantities unless acute toxicity data proves PG II or I.

  • EPA Waste Code (RCRA): Likely D003 (Reactivity - if capable of generating toxic gases) or P/U Listed equivalent if characterized. For lab packs, it is generally coded as Lab Pack - Toxic .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11267868, 2-(Furan-2-ylmethylsulfonyl)acetonitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Hazardous Waste. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.